Thiophen-3-ylmethanamine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
thiophen-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWJIHMNGIOCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115132-84-8 | |
| Record name | 115132-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thiophen-3-ylmethanamine hydrochloride chemical properties
An In-Depth Technical Guide to Thiophen-3-ylmethanamine Hydrochloride: Properties, Applications, and Experimental Protocols
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a primary amine tethered to the 3-position of a thiophene ring, offers a versatile platform for the construction of complex molecular architectures. The thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a phenyl ring while possessing distinct electronic properties.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, chemical reactivity, and applications. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimental design. This compound is typically supplied as a stable, off-white solid, but its hygroscopic nature necessitates careful handling and storage.[3]
Chemical and Physical Properties
The key physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 115132-84-8 | [4][5][6] |
| Molecular Formula | C₅H₈ClNS | [4][5] |
| Molecular Weight | 149.64 g/mol | [4][5] |
| Appearance | Off-white to light-colored solid | [3] |
| Purity | Typically ≥98% | [4][7] |
| Boiling Point | ~187 °C at 760 mmHg | |
| Solubility | Water soluble | [3] |
| Storage | Store at room temperature under an inert atmosphere. Keep container tightly sealed due to its hygroscopic nature. | [3][4] |
Spectroscopic Analysis (Predicted)
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton spectrum is expected to be highly characteristic. The three protons on the thiophene ring will appear in the aromatic region (typically δ 7.0-7.6 ppm), exhibiting a coupling pattern indicative of 3-substitution. The methylene protons (-CH₂-) adjacent to the amine will likely appear as a singlet or a broad singlet around δ 4.0-4.3 ppm. The ammonium protons (-NH₃⁺) would present as a broad signal, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will show four distinct signals for the thiophene ring carbons (typically δ 120-145 ppm) and one signal for the aliphatic methylene carbon (-CH₂-) around δ 40-45 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by stretches from the ammonium group. Key expected absorption bands include:
-
~2800-3100 cm⁻¹ (broad, strong): N-H stretching of the primary ammonium salt.
-
~1600 & ~1500 cm⁻¹ (medium): N-H bending vibrations.
-
~1400-1450 cm⁻¹ (medium): C=C stretching from the thiophene ring.
Mass Spectrometry (MS): Under Electron Impact (EI) or Electrospray Ionization (ESI), the mass spectrum would show the molecular ion for the free base (C₅H₇NS) at m/z ≈ 113.1.
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the predictable reactivity of its primary amine. This functional group serves as a potent nucleophile and a handle for introducing the thiophene-3-methyl scaffold into larger molecules.
Core Synthetic Transformations
-
Amide Bond Formation: This is the most common application. The amine readily couples with activated carboxylic acids (e.g., acid chlorides) or with carboxylic acids in the presence of coupling reagents (e.g., EDC, HATU) to form robust amide linkages. This reaction is fundamental to the synthesis of a vast array of pharmaceuticals.[10]
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, providing a straightforward method for N-alkylation.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be employed to form N-aryl bonds, connecting the thiophene moiety to other aromatic systems.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry.
Caption: Key synthetic transformations of Thiophen-3-ylmethanamine.
Part 3: Applications in Research and Development
The thiophene ring system is a privileged scaffold in drug discovery, and this compound provides direct access to this important chemical space.
-
Antiviral Drug Discovery: The N-[(thiophen-3-yl)methyl]amino unit has been identified as a critical component in a new class of influenza A virus inhibitors.[10] These compounds function by targeting the hemagglutinin (HA)-mediated fusion process, preventing the virus from entering host cells. The specific geometry and electronic nature of the thiophene ring are crucial for potent binding and inhibitory activity.[10]
-
Anticonvulsant and CNS Agents: Thiophene-containing structures are frequently explored for activity in the central nervous system (CNS). For instance, derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have shown potent antiseizure and antinociceptive properties, with a likely mechanism involving the modulation of voltage-sensitive sodium channels.[11] this compound serves as an ideal starting point for creating analogous structures.
-
Anticancer Therapeutics: Many kinase inhibitors and apoptosis modulators incorporate a thiophene ring to optimize ligand-receptor binding interactions.[1] The planarity and polar surface area contributions of the thiophene ring can be fine-tuned by substitution, making building blocks like this amine highly valuable in lead optimization campaigns.
Part 4: Experimental Protocols and Safe Handling
Trustworthiness in synthesis is achieved through robust, reproducible protocols and an unwavering commitment to safety.
Representative Protocol: Synthesis of N-[(Thiophen-3-yl)methyl]benzamide
This protocol describes a standard amide coupling reaction, a cornerstone of this reagent's application.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add the base (TEA or DIPEA, 2.5 eq) dropwise to the stirred suspension. Allow the mixture to stir for 10-15 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Self-Validation: The washes remove excess base, unreacted starting materials, and salts, ensuring the purity of the crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Workflow for a standard amide coupling reaction.
Safety and Handling
Adherence to safety protocols is non-negotiable. This compound presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[12] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[3]
-
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container must be kept tightly closed to prevent moisture absorption.[3]
Conclusion
This compound is more than a simple reagent; it is an enabling tool for innovation in the chemical sciences. Its straightforward reactivity, combined with the proven biological significance of its core scaffold, ensures its continued relevance in both academic research and industrial drug development. By understanding its properties, mastering its handling, and leveraging its synthetic potential, researchers are well-equipped to construct the next generation of functional molecules.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. This compound, CasNo.115132-84-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. angenechemical.com [angenechemical.com]
Thiophen-3-ylmethanamine hydrochloride molecular weight
An In-Depth Technical Guide to the Molecular Weight of Thiophen-3-ylmethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 115132-84-8), a critical building block in modern pharmaceutical research and drug development. The primary focus of this document is the precise determination and verification of its molecular weight. We will delve into the theoretical calculations, present detailed, field-proven experimental protocols for mass spectrometry and elemental analysis, and discuss the interpretation of the resulting data. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to characterize this and similar chemical entities, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction: The Significance of a Thiophene Building Block
Thiophene and its derivatives are foundational heterocyclic compounds in medicinal chemistry, recognized for their electron-rich nature and bioisosteric properties that facilitate interactions with diverse biological targets.[1] this compound, in particular, serves as a key intermediate and versatile building block in the synthesis of novel therapeutic agents, including potential influenza virus fusion inhibitors and components for protein degraders.[2][3] The precise molecular weight of such a precursor is not merely a physical constant; it is the cornerstone of all quantitative aspects of research and development. Accurate molecular weight is indispensable for calculating reaction stoichiometry, ensuring purity, fulfilling regulatory requirements, and ultimately, guaranteeing the identity of the synthesized compound.
Core Physicochemical Properties
The foundational identity of this compound is defined by its molecular formula and the corresponding molecular weight. These values are the theoretical benchmarks against which all experimental data must be validated.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 115132-84-8 | [2][4] |
| Molecular Formula | C₅H₈ClNS | [2][5] |
| Molecular Weight | 149.64 g/mol | [2][5] |
| Synonyms | (Thiophen-3-yl)methylammonium chloride | [6] |
| Typical Purity | ≥98% | [2] |
Methodologies for Molecular Weight Verification
While the theoretical molecular weight is calculated from the molecular formula, experimental verification is essential to confirm the identity and purity of a sample. The two primary, complementary techniques for this purpose are Mass Spectrometry and Elemental Analysis.
-
Mass Spectrometry (MS): This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to observe the molecular ion with minimal fragmentation, directly confirming the molecular mass of the free base.
-
Elemental Analysis (EA): This technique, often referred to as CHNX analysis, determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, sulfur and chlorine).[7] The resulting percentage composition is used to derive the empirical formula, which, when combined with the molecular weight from MS, confirms the molecular formula.[8][9][10]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 115132-84-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]
- 6. 3-Thiophenemethanamine | CymitQuimica [cymitquimica.com]
- 7. Elemental analysis - Wikipedia [en.wikipedia.org]
- 8. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 9. ck12.org [ck12.org]
- 10. quora.com [quora.com]
The Definitive Guide to the Structural Elucidation of Thiophen-3-ylmethanamine Hydrochloride
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Framework of Pharmaceutical Innovation
In the landscape of modern drug discovery and development, the precise characterization of molecular architecture is not merely a procedural step but the very bedrock of innovation. Small heterocyclic molecules, such as Thiophen-3-ylmethanamine hydrochloride, are the unsung heroes in the synthesis of a vast array of pharmacologically active agents. Their structural integrity dictates their reactivity, bioavailability, and ultimately, their therapeutic efficacy. This guide is crafted from a Senior Application Scientist's perspective, blending rigorous scientific principles with field-tested insights to provide a comprehensive, practical framework for the structural elucidation of this compound. Herein, we eschew rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world process of scientific inquiry. Every protocol is presented as a self-validating system, ensuring that each piece of evidence corroborates the next, culminating in an unassailable structural assignment.
Introduction: The Significance of this compound
This compound is a key building block in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring, often introduced into drug candidates to modulate their physicochemical properties and biological activity. The methanamine hydrochloride group enhances aqueous solubility, a crucial factor for drug delivery and formulation. Given its role as a foundational precursor, an unambiguous determination of its structure is paramount to ensure the quality, safety, and efficacy of the resulting pharmaceutical products.
This guide will walk you through a multi-technique approach to structural elucidation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
The Analytical Workflow: A Symphony of Spectroscopic Techniques
The structural elucidation of a molecule like this compound is a puzzle where each spectroscopic technique provides a unique set of clues. Our approach is systematic, beginning with non-destructive techniques that provide the foundational framework of the molecule and progressing to more detailed and definitive methods.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Functional Groups
FTIR spectroscopy is our first port of call. It is a rapid, non-destructive technique that provides information about the functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the amine hydrochloride, the methylene group, and the thiophene ring.
Expected FTIR Spectral Features:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | C-H stretch (thiophene ring) | Characteristic for aromatic C-H bonds.[1] |
| ~2950-2850 | Medium | C-H stretch (methylene) | Aliphatic C-H stretching vibrations. |
| ~2800-2000 | Broad, Strong | N-H stretch (primary amine salt) | The broadness is due to hydrogen bonding in the solid state. This is a hallmark of an amine salt.[2] |
| ~1620-1560 | Medium | N-H bend (primary amine salt) | Asymmetric bending of the -NH3+ group.[2] |
| ~1550-1500 | Medium | N-H bend (primary amine salt) | Symmetric bending of the -NH3+ group.[2] |
| ~1450-1400 | Medium | C=C stretch (thiophene ring) | Aromatic ring stretching vibrations.[1] |
| ~850-700 | Strong | C-H out-of-plane bend (thiophene ring) | The exact position can indicate the substitution pattern of the thiophene ring.[1] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol.
-
Background Scan: Record a background spectrum to account for atmospheric CO2 and water vapor.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16 to 32 scans in the range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and normalize the spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the free base and its fragmentation pattern, which can be used to piece together the structure. For this compound, we would expect to see the molecular ion of the free base, Thiophen-3-ylmethanamine.
Expected Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity | Proposed Fragment | Rationale |
| 113 | High | [C5H7NS]⁺ | Molecular ion of the free base. |
| 112 | Moderate | [C5H6NS]⁺ | Loss of a hydrogen radical. |
| 96 | Moderate | [C4H4S]⁺ | Loss of the aminomethyl radical. |
| 84 | High | [C4H4S]⁺ | Thiophene radical cation, a common fragment. |
| 30 | High | [CH4N]⁺ | Aminomethyl cation. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol. The hydrochloride salt will likely dissociate in the heated injection port of the GC, allowing the free amine to be analyzed.
-
GC Separation: Inject the sample into the GC. The free amine will be separated from the solvent and any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments will allow us to map out the complete carbon and proton framework of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Spectral Data (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7 | Doublet | 1H | H5 | The proton at position 5 is coupled to H4. |
| ~7.5 | Doublet of doublets | 1H | H2 | The proton at position 2 is coupled to H4 and H5. |
| ~7.3 | Doublet | 1H | H4 | The proton at position 4 is coupled to H5 and H2. |
| ~4.3 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the thiophene ring and the ammonium group. |
| 4.9 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium group, which will exchange with D₂O over time. |
Note: Chemical shifts are highly dependent on the solvent and concentration. The use of D₂O as a solvent will result in the exchange of the acidic -NH₃⁺ protons, causing this signal to diminish or disappear over time.
¹³C NMR and DEPT Spectroscopy: Unveiling the Carbon Framework
The ¹³C NMR spectrum, often run with proton decoupling, will show a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Spectral Data (in D₂O):
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~135 | No signal | C3 | Quaternary carbon attached to the methylene group. |
| ~129 | Positive | C5 | Aromatic CH. |
| ~127 | Positive | C2 | Aromatic CH. |
| ~124 | Positive | C4 | Aromatic CH. |
| ~40 | Negative | -CH₂- | Methylene carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard like DSS or TMS.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typically, 16 to 32 scans are sufficient.[3]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[3]
-
DEPT Acquisition: Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition: Perform COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the internal standard.
X-Ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide a wealth of information about connectivity and functional groups, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal (ideally >0.1 mm in all dimensions).[4]
-
Solvent Screening: Test a variety of solvents and solvent mixtures (e.g., ethanol/water, methanol/ether) to find conditions where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed.[5]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.[6]
-
-
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (to minimize thermal motion). The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. A molecular model is then built into this map and refined against the experimental data to obtain the final crystal structure.
Conclusion: A Unified Structural Hypothesis
The structural elucidation of this compound is a convergent process. The functional groups identified by FTIR are consistent with the molecular formula determined by mass spectrometry. The ¹H and ¹³C NMR spectra, along with 2D correlation experiments, provide a detailed map of the proton and carbon skeletons, which is in complete agreement with the proposed structure. Finally, X-ray crystallography offers the definitive, three-dimensional confirmation of the molecular architecture. By following this systematic and self-validating workflow, researchers can confidently and unequivocally determine the structure of this important pharmaceutical building block, ensuring the integrity and quality of their subsequent research and development endeavors.
References
Introduction: The Structural Significance of Thiophen-3-ylmethanamine Hydrochloride
An In-depth Technical Guide to the Spectroscopic Profile of Thiophen-3-ylmethanamine Hydrochloride
This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery, known for its presence in numerous pharmacologically active molecules.[1] Thiophene derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2] The structural motif of a 3-substituted thiophene, in particular, offers a precise vector for molecular elaboration.
This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS: 115132-84-8). As direct, published spectra for this specific salt are not consistently available in peer-reviewed literature, this document leverages foundational spectroscopic principles and data from closely related thiophene analogs to construct a predictive and highly accurate characterization framework. This approach, rooted in extensive field experience, is designed to empower researchers in confirming the identity, purity, and structural integrity of this vital synthetic intermediate.
The molecular structure consists of a thiophene ring substituted at the 3-position with a methanamine group, which is protonated to form the hydrochloride salt. This structure dictates a unique and identifiable pattern across various spectroscopic techniques.
Caption: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the thiophene ring protons and the aminomethyl protons. The choice of solvent is critical; due to the salt's solubility and the need to observe the amine protons, Deuterium Oxide (D₂O) or DMSO-d₆ are appropriate choices. In D₂O, the acidic NH₃⁺ protons will exchange with the solvent and may not be visible. In DMSO-d₆, they should appear as a broad singlet.
Causality of Chemical Shifts:
-
Thiophene Protons (H2, H4, H5): These protons appear in the aromatic region. H2 is typically the most deshielded due to its proximity to the sulfur atom and its position adjacent to the substituted carbon. H5 will be slightly more shielded than H2. H4, situated between two other protons, will appear at a different shift and show coupling to both.
-
Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing ammonium group and the thiophene ring, placing their signal in the range of 3.8-4.2 ppm.
-
Ammonium Protons (-NH₃⁺): In a non-exchanging solvent like DMSO-d₆, these protons would appear as a broad signal significantly downfield (e.g., 8.0-9.0 ppm) due to the positive charge on the nitrogen.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| ~8.5 | broad singlet | - | 3H | -NH₃⁺ |
| ~7.6 | dd | J = 2.8, 1.2 Hz | 1H | Thiophene H2 |
| ~7.5 | dd | J = 5.0, 2.8 Hz | 1H | Thiophene H5 |
| ~7.2 | dd | J = 5.0, 1.2 Hz | 1H | Thiophene H4 |
| ~4.1 | s | - | 2H | -CH₂- |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon backbone, showing five distinct signals.
Causality of Chemical Shifts:
-
Thiophene Carbons: The carbon atoms of the thiophene ring will resonate in the aromatic region (~120-140 ppm). The carbon atom bearing the substituent (C3) will be a quaternary carbon and may have a lower intensity. The C2 and C5 carbons, adjacent to the sulfur, will have characteristic shifts.
-
Methylene Carbon (-CH₂-): This aliphatic carbon, attached to the nitrogen and the aromatic ring, will appear in the 40-50 ppm range.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100.6 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~138 | Thiophene C3 |
| ~129 | Thiophene C5 |
| ~127 | Thiophene C2 |
| ~124 | Thiophene C4 |
| ~42 | -CH₂- |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of its bonds.
Key Vibrational Modes:
-
N-H Stretching: The most prominent feature for this hydrochloride salt will be a very broad and strong absorption band from approximately 2500 to 3200 cm⁻¹. This is characteristic of the N-H stretching vibrations in an ammonium (R-NH₃⁺) salt.
-
C-H Stretching: Aromatic C-H stretching from the thiophene ring will appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1400-1600 cm⁻¹ region.[3]
-
C-S Stretching: The C-S bond within the thiophene ring typically produces weak to medium absorptions in the 600-800 cm⁻¹ range.[4]
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-2500 | Strong, Broad | N-H stretch (ammonium salt) |
| ~3100 | Medium-Weak | C-H stretch (aromatic) |
| ~2950 | Medium-Weak | C-H stretch (aliphatic) |
| ~1550 | Medium | C=C stretch (thiophene ring) |
| ~1450 | Medium | CH₂ bend (scissoring) |
| ~750 | Medium | C-S stretch (thiophene ring) |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. For this analysis, Electrospray Ionization (ESI) in positive ion mode is ideal, as it will readily detect the protonated free base.
The molecular formula of the free base is C₅H₇NS, with a monoisotopic mass of 113.03 Da. As a hydrochloride salt, the compound will dissociate in the ESI source, and the detected species will be the protonated free base, [M+H]⁺.
Calculated Mass:
-
Molecular Formula (Free Base): C₅H₇NS
-
Exact Mass: 113.030 g/mol
-
Expected Ion [M+H]⁺: 114.037 m/z
Plausible Fragmentation Pathway: The primary fragmentation event is often the loss of the amino group or cleavage of the bond between the methylene group and the thiophene ring. The most stable fragment is typically the tropylium-like thienylmethyl cation.
Caption: Primary Fragmentation Pathway in ESI-MS.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| Technique | Parameter | Predicted Value (m/z) |
|---|---|---|
| HRMS (ESI+) | Calculated m/z for [C₅H₇NS + H]⁺ | 114.0372 |
| MS/MS | Primary Fragment Ion | 97.0157 ([C₅H₅S]⁺) |
Part 4: Experimental Protocols & Workflow
To ensure data integrity, the following standardized protocols should be employed. These methods include self-validating checks to guarantee accuracy and reproducibility.
Overall Analytical Workflow
Caption: Standard Analytical Workflow for Compound Characterization.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Protocol 2: IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder.
-
Pellet Pressing: Use a hydraulic press to form a transparent or translucent pellet from the powder.
-
Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid to facilitate ionization.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
MS/MS Analysis (Optional): To confirm fragmentation, perform a product ion scan by selecting the predicted [M+H]⁺ ion (m/z 114.04) in the first mass analyzer and scanning for its fragments in the second.
Part 5: Safety and Handling
Proper handling of this compound is crucial for laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes skin irritation (Category 2).[5] It may also cause respiratory irritation.
-
Precautions for Safe Handling: Avoid contact with skin and eyes.[5][6] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Avoid the formation of dust and aerosols.[5]
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] The compound may be hygroscopic (absorbs moisture from the air).
Conclusion
The spectroscopic profile of this compound is distinct and can be fully characterized using a combination of NMR, IR, and MS techniques. The predicted data in this guide, based on established chemical principles and analysis of related structures, provides a robust framework for researchers to verify the identity and purity of their material. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reliable data, which is the cornerstone of reproducible scientific research and development.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. angenechemical.com [angenechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the NMR Analysis of Thiophen-3-ylmethanamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of Thiophen-3-ylmethanamine hydrochloride (CAS 115132-84-8). As a critical building block in medicinal chemistry, particularly for developing novel therapeutics such as influenza virus inhibitors and protein degraders, rigorous structural confirmation is paramount.[1][2] This document moves beyond a simple recitation of steps, offering a rationale-driven approach to experimental design, spectral interpretation, and data validation, reflecting field-proven laboratory practices.
Part 1: Foundational Principles & Molecular Structure
This compound is composed of a 3-substituted thiophene ring and a protonated aminomethyl side chain. A successful NMR analysis hinges on understanding the distinct features of these two components. The protonation of the amine group to form a hydrochloride salt is a key consideration, as it significantly influences solubility and the behavior of exchangeable protons.[1]
The primary objective of the analysis is to confirm the molecular structure by verifying the presence and connectivity of every unique proton and carbon environment.
Key Structural Features for NMR Interrogation:
-
Thiophene Ring: A five-membered aromatic heterocycle with three distinct protons (H2, H4, H5) and four unique carbons (C2, C3, C4, C5). The electronic properties and coupling relationships of these nuclei provide a unique spectral signature.
-
Aliphatic Linker: A methylene (-CH₂-) bridge connecting the thiophene ring to the amine.
-
Ammonium Group: A protonated primary amine (-NH₃⁺) whose protons are labile and require specific analytical conditions to be observed.
Below is the annotated structure of this compound, which will serve as our reference for spectral assignment.
Caption: Labeled structure of this compound.
Part 2: Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is dictated by the experimental setup. The following protocol is designed to be self-validating, ensuring that choices made during sample preparation are optimal for observing all relevant structural features.
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology
-
Solvent Selection (The Critical Choice):
-
Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Causality: As a polar aprotic solvent, DMSO-d₆ readily dissolves the hydrochloride salt. Crucially, it lacks exchangeable deuterium atoms, which minimizes the rate of proton exchange.[3] This allows for the observation of the labile -NH₃⁺ protons, which typically appear as a broad signal. The residual water peak in DMSO-d₆ appears around 3.3 ppm.[4]
-
-
Secondary/Confirmatory Solvent: Deuterium Oxide (D₂O).
-
Causality: D₂O is an excellent solvent for hydrochloride salts. However, it is a protic solvent. The acidic protons of the -NH₃⁺ group will rapidly exchange with the deuterium atoms of the solvent, causing the -NH₃⁺ signal to disappear from the ¹H NMR spectrum.[3] This phenomenon is not a failure but a powerful confirmatory tool: acquiring a spectrum in DMSO-d₆ (where the -NH₃⁺ peak is visible) and another in D₂O (where it is absent) unequivocally identifies the ammonium protons.
-
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the clear solution to a 5 mm NMR tube.
-
-
Instrumental Setup & Acquisition:
-
Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[5]
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds between scans.[5]
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds to ensure proper relaxation of all carbon nuclei.[5]
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis. Use the residual solvent peak as a secondary reference (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6]
-
For the ¹H spectrum, integrate all signals to determine the relative proton ratios.
-
Part 3: Predictive Spectral Interpretation
While an experimental spectrum is definitive, a predictive analysis based on known substituent effects on the thiophene ring provides a powerful template for what to expect. The following predictions are based on data from analogous 3-substituted thiophenes.[5][7]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
Caption: Decision tree for interpreting the ¹H NMR spectrum.
| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Coupling Constants (J) |
| -NH₃⁺ (H7) | > 8.0 | Broad singlet | 3H | The positive charge deshields these protons significantly. Broadness is due to quadrupolar relaxation and chemical exchange.[4] This signal will disappear upon D₂O exchange. |
| H2 | ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | Located ortho to the sulfur and meta to the electron-withdrawing side chain. Coupled to H5 (³JH2-H5 ≈ 3 Hz) and H4 (⁴JH2-H4 ≈ 1.5 Hz). |
| H5 | ~7.5 - 7.7 | Doublet of doublets (dd) | 1H | Located ortho to the sulfur. Coupled to H2 (³JH5-H2 ≈ 3 Hz) and H4 (³JH5-H4 ≈ 5 Hz). |
| H4 | ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | Located meta to the sulfur. Coupled to H5 (³JH4-H5 ≈ 5 Hz) and H2 (⁴JH4-H2 ≈ 1.5 Hz). |
| -CH₂- (H6) | ~4.0 - 4.3 | Singlet | 2H | Deshielded by both the adjacent aromatic ring and the electron-withdrawing -NH₃⁺ group.[1] May appear as a triplet if coupling to -NH₃⁺ is resolved, but often a singlet due to exchange. |
Predicted ¹³C NMR Spectrum (Proton-Decoupled, in DMSO-d₆)
| Carbon Label | Predicted Shift (δ, ppm) | Rationale |
| C2 | ~127 - 130 | Aromatic CH carbon adjacent to sulfur. |
| C5 | ~126 - 129 | Aromatic CH carbon adjacent to sulfur. |
| C4 | ~122 - 125 | Aromatic CH carbon. |
| C3 | ~140 - 143 | Quaternary carbon attached to the side chain, expected to be the most downfield of the ring carbons. |
| -CH₂- (C6) | ~38 - 42 | Aliphatic carbon deshielded by the adjacent ring and nitrogen atom. |
Part 4: Advanced Data Validation & Troubleshooting
-
Confirming Connectivity: If assignments are ambiguous, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the H2-H4-H5 spin system in the thiophene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments (e.g., H2 with C2, H4 with C4, H5 with C5, and H6 with C6).
-
-
Troubleshooting Poor Resolution: If peaks in the aromatic region are broad or poorly resolved, it may be due to suboptimal shimming. Re-shimming the instrument is recommended.
-
Verifying the Salt Form: The most direct evidence of the hydrochloride salt is the observation of the broad -NH₃⁺ peak downfield in the ¹H spectrum (in DMSO-d₆) and its disappearance in D₂O. A downfield shift in the adjacent -CH₂- carbons (C6) in the ¹³C spectrum compared to the free base is also strong evidence.[3]
References
An In-depth Technical Guide to the Infrared Spectrum of Thiophen-3-ylmethanamine Hydrochloride
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of Thiophen-3-ylmethanamine hydrochloride (C₅H₈ClNS). As a crucial building block in pharmaceutical synthesis, understanding its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control.[1][2][3][4] This document will delve into the theoretical underpinnings of the vibrational modes of the thiophene ring and the primary amine hydrochloride group, present a detailed interpretation of the compound's IR spectrum, and offer a field-proven protocol for acquiring high-quality spectral data using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. The insights provided herein are designed to empower researchers and drug development professionals in their analytical endeavors.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
This compound is a key intermediate in the synthesis of various biologically active molecules.[2] Its structural integrity is a critical determinant of the efficacy and safety of the final drug product. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly specific method for the molecular fingerprinting of such compounds. By probing the vibrational modes of chemical bonds, IR spectroscopy provides invaluable information about the functional groups present in a molecule.[5] This guide will focus on elucidating the IR spectral features of this compound, enabling its unambiguous identification and characterization.
Molecular Structure and Predicted Vibrational Modes
This compound possesses two key structural motifs that dominate its IR spectrum: the thiophene ring and the primary amine hydrochloride group.
-
The Thiophene Ring: This five-membered aromatic heterocycle exhibits a series of characteristic vibrations.[6][7][8] These include C-H stretching, C=C and C-C ring stretching, in-plane and out-of-plane C-H bending, and C-S stretching modes.[7][8][9] The substitution at the 3-position influences the exact frequencies and intensities of these bands.
-
The Primary Amine Hydrochloride (-CH₂-NH₃⁺Cl⁻): The protonation of the primary amine to form the ammonium salt significantly alters its vibrational characteristics. The N-H stretching vibrations of the -NH₃⁺ group appear as a broad, complex series of bands, a hallmark of amine salts.[10] Additionally, N-H bending (scissoring and wagging) and C-N stretching vibrations are expected.[11]
Interpreting the Infrared Spectrum of this compound
While a definitive, publicly available IR spectrum for this compound is not readily found in databases like NIST or SDBS, its spectrum can be reliably predicted and interpreted based on the well-established vibrational frequencies of its constituent functional groups.[12][13][14][15][16][17] The following table summarizes the expected characteristic absorption bands.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3100 - 3000 | Aromatic C-H Stretching | Thiophene Ring | Medium to Weak |
| ~3000 - 2800 | Aliphatic C-H Stretching | -CH₂- | Medium |
| ~3000 - 2400 | N-H Stretching (asymmetric and symmetric) | Primary Amine Hydrochloride (-NH₃⁺) | Strong, Broad |
| ~1620 - 1580 | N-H Bending (asymmetric) | Primary Amine Hydrochloride (-NH₃⁺) | Medium |
| ~1550 - 1400 | C=C and C-C Ring Stretching | Thiophene Ring | Medium to Strong |
| ~1450 | CH₂ Scissoring | -CH₂- | Medium |
| ~1250 - 1020 | C-N Stretching | Aliphatic Amine | Medium to Weak |
| ~900 - 650 | C-H Out-of-Plane Bending | Thiophene Ring | Strong |
| ~700 | C-S Stretching | Thiophene Ring | Weak to Medium |
Key Interpretive Insights:
-
The -NH₃⁺ Stretch: The most prominent feature will be the very broad and strong absorption in the 3000-2400 cm⁻¹ region, characteristic of the N-H stretching vibrations in an amine hydrochloride.[10] This broadness is due to extensive hydrogen bonding in the solid state.
-
Thiophene Fingerprint: The region between 1600 cm⁻¹ and 650 cm⁻¹ will contain a series of sharp bands that constitute the "fingerprint" of the 3-substituted thiophene ring.[6] The C-H out-of-plane bending bands are particularly useful for confirming the substitution pattern.
-
Distinguishing from the Free Amine: The presence of the broad -NH₃⁺ stretching band and the absence of the characteristic pair of sharper N-H stretching bands around 3400-3300 cm⁻¹ confirms the hydrochloride salt form over the free primary amine.[11][18][19][20]
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like this compound due to its minimal sample preparation and high reproducibility.[21][22][23]
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or zinc selenide crystal
Step-by-Step Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is impeccably clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to fully evaporate.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[24]
-
Lower the press arm to apply consistent pressure to the sample, ensuring intimate contact between the powder and the crystal surface.[21][25] Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be automatically ratioed against the background, yielding a clean absorbance or transmittance spectrum.
-
Perform peak picking to identify the exact wavenumbers of the absorption maxima.
-
Compare the obtained spectrum with the expected vibrational modes outlined in the table above for structural confirmation.
-
Rationale for Experimental Choices:
-
ATR over KBr Pellets: ATR is chosen for its speed and simplicity, avoiding the laborious process of grinding and pressing KBr pellets, which can also introduce atmospheric moisture.[25]
-
Diamond ATR Crystal: A diamond crystal is robust and chemically inert, making it suitable for a wide range of samples.
-
Consistent Pressure: Applying consistent pressure ensures a reproducible effective path length of the IR beam into the sample, leading to more reliable and comparable spectra.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the IR spectral analysis of this compound.
Caption: Workflow for ATR-FTIR analysis of this compound.
Conclusion
The infrared spectrum of this compound is a powerful tool for its unambiguous identification and quality assessment. The key spectral features are the broad N-H stretching bands of the primary amine hydrochloride in the 3000-2400 cm⁻¹ region and the characteristic fingerprint bands of the 3-substituted thiophene ring below 1600 cm⁻¹. By following the detailed ATR-FTIR protocol provided, researchers and drug development professionals can confidently acquire and interpret high-quality spectra, ensuring the integrity of this vital pharmaceutical intermediate.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. This compound, CasNo.115132-84-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Benzo[b]thiophene-3-ethylamine, alpha-methyl-, hydrochloride [webbook.nist.gov]
- 13. Methanamine, hydrochloride [webbook.nist.gov]
- 14. Thiamine hydrochloride [webbook.nist.gov]
- 15. Thiophene [webbook.nist.gov]
- 16. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 17. Thiophene [webbook.nist.gov]
- 18. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 19. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. Amine - Wikipedia [en.wikipedia.org]
- 21. agilent.com [agilent.com]
- 22. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 23. jascoinc.com [jascoinc.com]
- 24. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 25. drawellanalytical.com [drawellanalytical.com]
Introduction: Elucidating the Structure of a Key Heterocyclic Building Block
An In-depth Technical Guide to the Mass Spectrometry of Thiophen-3-ylmethanamine Hydrochloride
This compound is a crucial heterocyclic building block in medicinal chemistry and drug development, serving as a precursor in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its structure, comprising a thiophene ring linked to a methanamine group, imparts specific physicochemical properties that are leveraged in the design of novel therapeutics. Accurate and unambiguous structural confirmation is paramount in the drug development pipeline, and mass spectrometry (MS) stands as the definitive analytical technique for this purpose.
This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We will delve into the core principles and practical applications of the two most pertinent MS techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). By understanding the predictable and diagnostic fragmentation patterns under each ionization regime, researchers can confidently identify this molecule, distinguish it from isomers, and characterize its presence in complex matrices. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to apply mass spectrometry for the structural elucidation of this important compound.
Core Molecular Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Compound Name | This compound | [1][3] |
| CAS Number | 115132-84-8 | [1][3] |
| Molecular Formula | C₅H₈ClNS | [1][3] |
| Molecular Weight | 149.64 g/mol | [1][3] |
| Free Base Formula | C₅H₇NS | [4] |
| Free Base MW | 113.18 g/mol | [4] |
The hydrochloride salt form makes the compound polar and water-soluble. For GC-MS analysis, the free base is typically analyzed after volatilization in the hot injector, whereas for LC-MS, the compound is analyzed directly from a polar solvent system.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[5][6] This fragmentation is highly valuable as it provides a structural fingerprint of the molecule.[7]
GC-MS Experimental Workflow
The logical flow for analyzing Thiophen-3-ylmethanamine via GC-MS involves sample preparation, chromatographic separation, ionization, and mass analysis.
Caption: GC-MS workflow for Thiophen-3-ylmethanamine analysis.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
GC System: Agilent 7890A GC or equivalent.[8]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Set to 250°C, splitless mode. The heat of the injector will volatilize the free base from the hydrochloride salt.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 70°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 5 minutes.[9]
-
MS System: Agilent 5975C MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV. Source temperature set to 230°C.
-
Mass Analyzer: Quadrupole operated in scan mode from m/z 25 to 200.
-
Data Acquisition: Acquire data and process using appropriate software.
EI Fragmentation Pattern: The Molecular Fingerprint
The fragmentation of Thiophen-3-ylmethanamine (free base, MW=113) under EI is governed by the stability of the resulting ions. The primary fragmentation pathway for primary amines is alpha-cleavage—the breaking of the bond beta to the nitrogen atom.[10]
-
Molecular Ion ([M]⁺˙): The molecular ion peak is expected at m/z 113 . Its odd mass is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[10]
-
Alpha-Cleavage (β-cleavage to N): The bond between the thiophene ring and the methylene carbon is cleaved. This is the most favorable pathway, leading to the formation of the [CH₂NH₂]⁺ ion at m/z 30 . This fragment is often the base peak in the mass spectra of simple primary amines.[10]
-
Thienylmethyl Cation Formation: Cleavage of the C-N bond results in the formation of a stable, resonance-stabilized thienylmethyl cation ([C₅H₅S]⁺ ) at m/z 97 . This is a highly characteristic and abundant fragment for this structure.
-
Ring Fragmentation: The thiophene ring itself can undergo fragmentation, often through the loss of a neutral CS (thiocarbonyl) molecule, which is characteristic of thiophene derivatives.[11]
Caption: Predicted EI fragmentation of Thiophen-3-ylmethanamine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
For many pharmaceutical applications, LC-MS is the preferred technique due to its applicability to polar, non-volatile compounds and its high sensitivity and selectivity.[12] Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[13][14] This preserves the molecular weight information. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
LC-MS/MS Experimental Workflow
The process involves sample preparation in a suitable mobile phase, separation via reversed-phase chromatography, soft ionization, and subsequent fragmentation and detection.
Caption: LC-MS/MS workflow for Thiophen-3-ylmethanamine analysis.
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 100 ng/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.[15]
-
Column: Zorbax Eclipse C18 (2.1 x 150 mm, 5 µm) or equivalent reversed-phase column.[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The formic acid is crucial as a proton source to facilitate efficient ESI+ ionization.[17]
-
Gradient: Start with 5% B, hold for 1 min. Ramp to 95% B over 5 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: Agilent 6470 Triple Quadrupole (TQ) or equivalent tandem mass spectrometer.[15]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters: Capillary voltage: 3500 V; Gas Temperature: 300°C; Nebulizer Gas: 40 psi.
-
MS/MS Method:
-
MS1 Scan (Q1): Scan from m/z 50-200 to identify the precursor ion.
-
Product Ion Scan: Set Q1 to isolate the precursor ion m/z 114.0 ([M+H]⁺). Vary collision energy (e.g., 10-30 eV) in q2 to induce fragmentation. Set Q3 to scan for the resulting product ions from m/z 40 to 120.
-
ESI-MS/MS Fragmentation: Confirming Connectivity
In positive-ion ESI, the molecule is protonated, likely on the primary amine, to form the [M+H]⁺ ion at m/z 114 . When this precursor ion is fragmented via CID, the most facile and diagnostically significant fragmentation is the neutral loss of ammonia.
-
Precursor Ion ([M+H]⁺): The protonated molecule of the free base appears at m/z 114 . This is the ion that will be isolated in the first quadrupole for MS/MS analysis.
-
Primary Product Ion: The most abundant product ion results from the neutral loss of ammonia (NH₃, 17.03 Da) from the protonated methanamine group. This yields the highly stable thienylmethyl cation ([C₅H₅S]⁺ ) at m/z 97 . The observation of this specific transition (m/z 114 → m/z 97) is strong evidence for the presence of the Thiophen-3-ylmethanamine structure.
Caption: Predicted ESI-MS/MS fragmentation of Thiophen-3-ylmethanamine.
Summary of Key Mass Spectrometric Data
The following table summarizes the key ions and fragments that serve as diagnostic markers for the identification of Thiophen-3-ylmethanamine.
| Technique | Ion Type | Expected m/z | Rationale / Identity |
| GC-MS (EI) | Molecular Ion | 113 | [C₅H₇NS]⁺˙ (Free Base) |
| Base Peak | 30 | [CH₂NH₂]⁺ from alpha-cleavage | |
| Major Fragment | 97 | [C₅H₅S]⁺ (Thienylmethyl cation) | |
| LC-MS/MS (ESI) | Precursor Ion | 114 | [C₅H₇NS + H]⁺ (Protonated Free Base) |
| Major Product Ion | 97 | [C₅H₅S]⁺ from neutral loss of NH₃ |
Conclusion
The mass spectrometric analysis of this compound is straightforward and highly diagnostic when appropriate methodologies are employed. GC-MS with Electron Ionization provides a rich fragmentation pattern, with a characteristic molecular ion at m/z 113 and key fragments at m/z 97 and m/z 30 that confirm the core structure. For higher sensitivity and analysis in complex biological or pharmaceutical matrices, LC-MS/MS with Electrospray Ionization is the superior choice. The specific and robust MS/MS transition of the protonated molecule at m/z 114 to the thienylmethyl product ion at m/z 97 offers exceptional selectivity and confidence in identification. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively utilize mass spectrometry for the unambiguous characterization of this vital chemical entity.
References
- 1. This compound | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Thiophenemethanamine [webbook.nist.gov]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. rroij.com [rroij.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. agilent.com [agilent.com]
- 16. scispace.com [scispace.com]
- 17. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Purity: A Technical Guide to Commercial Thiophen-3-ylmethanamine Hydrochloride
For the Researcher, Scientist, and Drug Development Professional
In the landscape of pharmaceutical research and development, the starting materials' quality dictates the final product's safety and efficacy. Thiophen-3-ylmethanamine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple data sheet to provide a comprehensive understanding of the purity specifications of the commercial-grade material. Herein, we delve into the causality behind analytical choices, the logic of impurity profiling, and the establishment of self-validating quality control systems.
The Molecular Identity and Its Commercial Landscape
This compound (CAS No: 115132-84-8) is an organic salt with the molecular formula C₅H₈ClNS and a molecular weight of approximately 149.64 g/mol .[1] Commercially, it is typically available as a solid with a purity specification of ≥98%.[1] While this headline figure provides a primary quality metric, a deeper understanding of the potential impurity profile is paramount for its application in GMP-regulated environments.
Table 1: General Specifications of Commercial this compound
| Parameter | Typical Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC or qNMR) | ≥ 98% |
| Identity (by ¹H NMR, LC-MS) | Consistent with structure |
| Solubility | Soluble in water |
| Storage Conditions | Room temperature, in a dry place[1] |
Deconstructing Purity: A Rationale for Impurity Profiling
The adage "the process defines the product" is particularly pertinent in chemical synthesis. Understanding the synthetic route to this compound is fundamental to predicting its potential impurity profile. A common synthetic pathway involves the reduction of 3-thiophenecarbonitrile.
Caption: A plausible synthetic route for this compound.
This synthetic approach allows us to anticipate several categories of impurities that must be controlled.
Process-Related Impurities
These impurities arise from the starting materials, intermediates, and by-products of the chemical synthesis.
-
Unreacted Starting Materials: Residual 3-thiophenecarbonitrile.
-
Incomplete Reaction Products: Intermediates such as the corresponding imine.
-
By-products: Compounds formed from side reactions. The specific nature of these will depend on the reducing agent and reaction conditions used.
Residual Solvents
Organic solvents are integral to synthesis and purification. Their removal is critical, and their limits are governed by regulatory guidelines such as the International Council for Harmonisation (ICH) Q3C guidelines. Solvents are classified based on their toxicity, with Class 1 solvents (known to cause unacceptable toxicities) to be avoided. Class 2 solvents have permitted daily exposures (PDEs), and Class 3 solvents have low toxic potential.
Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as heat, light, acid/base hydrolysis, and oxidation.[2][3] For a thiophene derivative, oxidation of the sulfur atom to a sulfoxide or sulfone is a potential degradation pathway.[4]
The Analytical Toolkit: A Multi-faceted Approach to Purity Verification
No single analytical technique is sufficient to fully characterize the purity of a compound. A robust quality control strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle.
Caption: A typical analytical workflow for purity verification.
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts and coupling constants of the thiophene ring protons are particularly sensitive to the substitution pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the main component and can help in the tentative identification of impurities.
Purity and Impurity Assay
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity analysis. A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is typically employed.
Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[5][6] For this compound, a certified internal standard with a known purity is used, and the purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Example Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: This is an exemplary method and requires validation for specific use.
Residual Solvents
Gas Chromatography with Headspace (GC-HS): This is the standard technique for the analysis of volatile residual solvents. The sample is heated in a sealed vial, and the vapor phase is injected into the GC for separation and quantification.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a framework and should be adapted and validated for specific laboratory conditions and instrumentation.
Protocol for Purity Determination by HPLC
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 water:acetonitrile).
-
-
Chromatographic System:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
-
Injection and Data Acquisition:
-
Inject a blank (diluent), followed by the reference standard and then the sample.
-
Acquire the chromatograms for the specified run time.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent, excluding the solvent front and any blank peaks.
-
Protocol for Purity Determination by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the certified purity of the internal standard.
-
Safety, Handling, and Storage: Ensuring Laboratory Integrity
This compound may cause skin, eye, and respiratory irritation.[7] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7] The compound should be stored at room temperature in a dry, well-sealed container to prevent moisture absorption and degradation.[1]
Conclusion: A Commitment to Quality
The purity specifications of commercial this compound are more than just a number on a certificate of analysis. They represent a comprehensive quality assessment built on a foundation of sound synthetic chemistry, robust analytical science, and a thorough understanding of potential impurities. For researchers and drug development professionals, a deep appreciation of these principles is not just good practice; it is a prerequisite for the successful and safe advancement of new therapeutic agents.
References
- 1. calpaclab.com [calpaclab.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Parameters of Thiophen-3-ylmethanamine Hydrochloride
Introduction
Thiophen-3-ylmethanamine hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its structure, featuring a thiophene ring linked to a methanamine hydrochloride group, makes it a valuable intermediate in the synthesis of a range of pharmacologically active agents, including novel antiviral compounds that target influenza virus hemagglutinin.[3] The successful transition of such an active pharmaceutical ingredient (API) from laboratory-scale synthesis to a viable drug product is critically dependent on a deep understanding of its physicochemical properties. Among the most vital of these is solubility.
This guide moves beyond simple aqueous solubility data to provide a comprehensive exploration of the Hansen Solubility Parameters (HSP) of this compound. Understanding these parameters is paramount for researchers, formulation scientists, and process chemists. It provides a quantitative and predictive framework for solvent selection, excipient compatibility, and the design of robust drug delivery systems.[4][5] In early-stage development, where API availability is often limited, a predictive understanding of solubility behavior is not just advantageous—it is essential for accelerating timelines and conserving resources.[4][5]
This whitepaper will detail the theoretical underpinnings of solubility parameters, present both predictive and experimental methodologies for their determination, and discuss their practical application in the pharmaceutical sciences, all grounded in the specific context of this compound.
Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | (Thiophen-3-yl)methanaminium chloride | |
| Synonyms | 3-Thienylmethanamine hydrochloride, 3-(Aminomethyl)thiophene hydrochloride | [6] |
| CAS Number | 115132-84-8 | [1][2][6][7] |
| Molecular Formula | C₅H₈ClNS | [1][2] |
| Molecular Weight | 149.64 g/mol | [1][2] |
| Chemical Structure | ![]() |
Part 1: The Theoretical Framework of Solubility Parameters
The adage "like dissolves like" is the qualitative foundation of solubility science. Hansen Solubility Parameters (HSP) provide a robust quantitative method to describe this principle.[8][9] The core concept is that the total cohesive energy density (the energy required to separate molecules) of a substance can be divided into three distinct components.[10]
The total Hildebrand solubility parameter (δt) is related to these components by the equation:
δt² = δD² + δP² + δH²
Where:
-
δD (Dispersion): Represents the energy from temporary fluctuating dipoles (van der Waals or dispersion forces) between molecules.[8][9] This is a fundamental property of all molecules.
-
δP (Polar): Accounts for the energy from permanent dipole-dipole interactions between molecules that have an uneven distribution of electron density.[8][9]
-
δH (Hydrogen Bonding): Quantifies the energy from the specific interactions of hydrogen bond donors and acceptors (e.g., N-H, O-H bonds).[8][9]
Every chemical, including solvents and solutes like this compound, can be assigned a unique set of [δD, δP, δH] coordinates. These coordinates define a point in a three-dimensional "Hansen space." The principle posits that substances with closer HSP coordinates are more likely to be miscible.[11]
The Hansen Sphere Concept
For a given solute, we can determine a "solubility sphere" in Hansen space.[10][12][13] The center of this sphere represents the HSP of the solute. Solvents whose HSP coordinates fall inside this sphere are considered "good" solvents and are likely to dissolve the solute. Solvents whose coordinates fall outside the sphere are "poor" solvents.
The distance (Ra) between the HSP coordinates of a solute (2) and a solvent (1) is calculated using the Hansen equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [9]
If this calculated distance (Ra) is less than the experimentally determined radius of interaction (R₀) for the solute, then miscibility is predicted. The factor of 4 applied to the dispersion term is an empirical finding that improves the predictive accuracy of the model.
Part 2: Predictive Methodologies for HSP Determination
Before undertaking labor-intensive experimental work, it is highly valuable to estimate the HSP of a compound. Group contribution methods (GCM) are the most common predictive approach.[14][15] These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its individual functional groups.[16][17]
Group Contribution Method Workflow
-
Deconstruct the Molecule: The chemical structure of this compound is broken down into its constituent functional groups.
-
Assign Group Values: Established tables from methods like those developed by van Krevelen, Hoy, or Stefanis and Panayiotou provide molar attraction constants (for δD) or energy contributions (for δP and δH) for each group.[15][17]
-
Sum the Contributions: The values for all groups are summed to get the total molar attraction and energy values for the molecule.
-
Calculate HSP: These summed values are then used in specific equations, often involving the molar volume (which can also be estimated via group contribution), to calculate the final [δD, δP, δH] values.
Hypothetical Group Breakdown for this compound:
-
Thiophene Ring: This is treated as a specific aromatic heterocyclic group.
-
-CH₂- (Methylene): A standard aliphatic group.
-
-NH₃⁺Cl⁻ (Aminium Chloride): This ionic group presents a significant challenge for standard GCMs, which are primarily designed for neutral organic molecules. The high polarity and strong hydrogen bonding capacity of this group will dominate the overall HSP profile. Predictive methods for ionic species are less common and may carry higher uncertainty, underscoring the need for experimental validation.
While powerful, it's crucial to recognize that GCMs are approximations and may not fully capture complex intramolecular interactions or the behavior of ionic species.[8] Therefore, these predicted values should be used as a starting point to guide experimental design.[5]
Part 3: Experimental Determination of HSP
The most accurate HSP values are derived from empirical testing.[12][18] The method involves systematically testing the solubility of the solute (this compound) in a well-chosen set of probe solvents with known HSP values.[18]
Experimental Workflow Diagram
Caption: High-level workflow for the experimental determination of Hansen Solubility Parameters.
Detailed Experimental Protocol
-
Solvent Selection: Choose a set of 20-30 diverse probe solvents. The set should span a wide range of δD, δP, and δH values to ensure the resulting solubility sphere is well-defined. Avoid highly reactive solvents.
Table of Example Probe Solvents and their HSP Values (MPa⁰·⁵)
Solvent δD δP δH n-Hexane 14.9 0.0 0.0 Toluene 18.0 1.4 2.0 Acetone 15.5 10.4 7.0 Isopropanol 15.8 6.1 16.4 Methanol 14.7 12.3 22.3 Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2 Water 15.5 16.0 42.3 (Note: These are standard literature values and may vary slightly by source.)
-
Sample Preparation: For each solvent, prepare a vial. Add a precise amount of this compound to each vial. A concentration of 1-5% (w/v) is a typical starting point. The key is consistency across all samples.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium, typically 24 hours. This ensures that the dissolution, or lack thereof, is not kinetically limited.
-
Observation and Scoring: After equilibration, visually inspect each vial. A simple binary scoring system is used:
-
Score = 1 (Good Solvent): The solute is completely dissolved, resulting in a clear, single-phase solution.
-
Score = 0 (Poor Solvent): The solute remains undissolved, or the solution is hazy or has visible particulates.
-
-
Data Analysis and Sphere Calculation: The binary scores (1 or 0) for each solvent are entered into specialized software (e.g., HSPiP). The software uses an algorithm to find the center point ([δD, δP, δH]) and radius (R₀) of a sphere in Hansen space that best separates the "good" solvents (inside the sphere) from the "poor" solvents (outside the sphere).[13]
Part 4: Applications in Pharmaceutical Development
Knowledge of the HSP for this compound provides actionable intelligence across the drug development pipeline.[4][5][19]
Application Workflow Diagram
Caption: Application of API Hansen Solubility Parameters across pharmaceutical development stages.
-
Solvent Selection for Synthesis and Purification: HSP can guide the selection of optimal solvent systems for reaction chemistry and, more critically, for crystallization. By identifying solvents with HSPs just outside the core solubility sphere, chemists can design anti-solvent or cooling crystallization processes that maximize yield and purity.
-
Formulation and Excipient Compatibility: This is a primary application in pharmaceutics.[5][20] The HSP of this compound can be compared to the HSP of various pharmaceutical excipients (e.g., polymers, plasticizers, lipids). A small Hansen distance (Ra) between the API and an excipient suggests good miscibility, which is crucial for developing stable formulations like amorphous solid dispersions (ASDs) or lipid-based systems.[4][5]
-
Predicting Polymer-Drug Interactions: For advanced dosage forms like ASDs, the miscibility of the drug in a polymer matrix is essential to prevent recrystallization.[21] If the HSP sphere of the API significantly overlaps with that of a polymer, it indicates a high likelihood of forming a stable, single-phase system.
-
Environmental & Safety Applications: HSP can be used to find safer, greener, or more cost-effective solvent blends to replace undesirable solvents (e.g., halogenated solvents) while maintaining the same solubility characteristics.[8]
Conclusion
The determination and application of Hansen Solubility Parameters represent a sophisticated, science-driven approach to formulation and process development. For a critical intermediate like this compound, moving beyond trial-and-error methodologies is essential for efficient and successful drug development. By quantifying the intermolecular forces that govern solubility through the [δD, δP, δH] parameters, scientists can make rapid, informed decisions regarding solvent selection, excipient compatibility, and the design of stable, effective drug products. The integration of predictive models with robust experimental validation provides a powerful toolkit for de-risking development and accelerating the path to clinical application.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. chembk.com [chembk.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. kinampark.com [kinampark.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. specialchem.com [specialchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. kinampark.com [kinampark.com]
- 16. scilit.com [scilit.com]
- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 18. researchgate.net [researchgate.net]
- 19. The use of solubility parameters in pharmaceutical dosage form design | Semantic Scholar [semanticscholar.org]
- 20. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 21. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Storage and Handling of Thiophen-3-ylmethanamine Hydrochloride
Abstract: This guide presents a comprehensive, in-depth analysis of the best practices for the storage and handling of Thiophen-3-ylmethanamine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document delves into the scientific principles underpinning each recommendation to ensure both personnel safety and the preservation of compound integrity. By integrating established safety protocols with the specific chemical properties of the compound, this guide serves as a vital resource for any laboratory utilizing this versatile thiophene derivative.
Introduction: The Role of this compound in Pharmaceutical Development
This compound is a crucial building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. The thiophene core acts as a bioisostere for a benzene ring, a common modification used to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The aminomethyl group at the 3-position offers a reactive site for further molecular modifications. Given its foundational role in synthesizing high-value compounds, maintaining its stability and ensuring its safe handling are critical for the success of research and development projects. Improper storage can result in degradation, compromising experimental outcomes, while unsafe handling poses significant risks to laboratory personnel.
Physicochemical Properties and Stability Profile
A thorough understanding of the physicochemical properties of this compound is essential for developing robust storage and handling procedures.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Storage & Handling |
| Molecular Formula | C₅H₈ClNS[1][2] | The presence of sulfur and nitrogen can influence reactivity. |
| Molecular Weight | 149.64 g/mol [1][2] | Essential for accurate weighing and solution preparation. |
| Appearance | Solid, off-white powder[3] | Visual inspection can serve as an initial indicator of potential degradation (e.g., discoloration). |
| Solubility | Water-soluble[3] | This property dictates suitable solvents for reactions and cleaning, as well as procedures for spill response. |
| Stability | Hygroscopic[3]; stable under normal conditions[3] | The compound readily absorbs moisture from the air, which can lead to degradation. This necessitates storage in a dry environment.[3][4] |
The hygroscopic nature of this compound is a primary concern.[3] The absorption of atmospheric moisture can initiate hydrolysis and other degradation pathways, thereby compromising the purity and reactivity of the compound.[4]
Long-Term Storage Protocols for Maintaining Compound Integrity
The main goal of a storage protocol is to minimize the risk of chemical degradation. For this compound, the principal environmental factors to control are moisture, and to a lesser extent, light and elevated temperatures.
Recommended Storage Conditions
-
Temperature: While some suppliers suggest room temperature storage[2], keeping it in a cool, dry, and well-ventilated place is a general best practice.[1][3]
-
Atmosphere: For hygroscopic materials, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture.[5][6]
-
Container: Always keep the container tightly closed in a dry and well-ventilated area.[1][3] Using a container with a secure seal, such as a bottle with a ground joint or one sealed with parafilm, can provide additional protection.[5][7]
Step-by-Step Protocol for Aliquoting and Long-Term Storage
This protocol is designed to limit environmental exposure during the aliquoting process, thus preserving the integrity of the bulk material.
-
Preparation: Transfer the stock container of this compound and all necessary tools (spatulas, vials, labels) into a controlled, low-humidity environment, such as a glove box or a desiccator.[6]
-
Equilibration: Before opening, allow the stock container to reach the ambient temperature of the controlled environment to prevent condensation of moisture onto the cold powder.
-
Aliquoting: Work swiftly to weigh the desired amounts of the compound into pre-labeled, tared vials.[4]
-
Inerting: If not in a glove box, gently flush the headspace of each new aliquot vial with an inert gas before sealing.
-
Sealing: Tightly seal the vials. For enhanced protection against moisture, consider wrapping the cap-vial interface with Parafilm®.[7]
-
Storage: Return the new aliquots and the stock container to the recommended storage location.
-
Documentation: Log the date of aliquoting and any pertinent observations in your laboratory notebook or inventory system.
Safe Handling Procedures and Personal Protective Equipment (PPE)
Adherence to safety protocols is mandatory. The following procedures are based on standard laboratory safety guidelines and the specific hazard profile of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Handle the compound in a well-ventilated area.[1] For any procedures that might generate dust, a chemical fume hood is required.[8][9]
-
Eye Protection: Always wear chemical splash goggles that meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][10]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile gloves).[10] Inspect gloves for any damage before use and dispose of contaminated gloves properly.[1]
-
Body Protection: A lab coat and proper footwear (closed-toe shoes) are mandatory.[9][10]
Workflow for Safe Weighing and Dispensing
The diagram below outlines the decision-making process for the safe handling of this compound.
Caption: Decision workflow for handling Thiophen-3-ylmethanamine HCl.
Spill and Exposure Management
A well-defined response plan is essential in the event of an accident.
Spill Response
-
Evacuate: For a large spill or one in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For a small solid spill, avoid generating dust.[1] Carefully sweep up the material and place it into a sealed container for disposal.
-
Clean: Wipe the spill area with a damp cloth, as the compound is water-soluble. Decontaminate the area according to your institution's standard operating procedures.
-
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous chemical waste.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1] If irritation occurs, get medical attention.[3][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek immediate medical attention.[1][3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste.[3] It must be collected in a designated, properly labeled, and sealed container. Disposal should be carried out in compliance with all applicable federal, state, and local environmental regulations.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Conclusion
The effective and safe utilization of this compound in a research and development setting hinges on a solid understanding of its properties and the strict implementation of meticulous storage and handling protocols. By adhering to the principles of environmental control—primarily the exclusion of moisture—and following established safety procedures, researchers can ensure the integrity of their experiments and the safety of all laboratory personnel. This guide provides the essential knowledge and practical steps to achieve these critical goals.
References
- 1. file.ambeed.com [file.ambeed.com]
- 2. calpaclab.com [calpaclab.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tutorchase.com [tutorchase.com]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. cdc.gov [cdc.gov]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Discovery and History of Thiophene-Containing Compounds
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of thiophene and its derivatives. It begins with the serendipitous discovery of thiophene by Victor Meyer in 1882, a landmark event that reshaped the understanding of aromatic chemistry. We will delve into the pivotal "indophenine reaction," which for years was mistakenly attributed to benzene, and detail the logical and experimental progression that led Meyer to isolate this novel sulfur-containing heterocycle. The guide will further examine the elucidation of thiophene's aromatic character, its unique physical and chemical properties, and the subsequent development of foundational synthetic methodologies, including the Paal-Knorr and Hinsberg syntheses. Finally, we will trace the historical impact of thiophene-containing compounds, highlighting their crucial role as building blocks in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, contextual understanding of this important class of heterocyclic compounds.
The Serendipitous Discovery of a Benzene Impostor
The story of thiophene begins with a classic case of scientific serendipity. For many years, a common lecture demonstration involved a colorimetric test for benzene, where the addition of isatin and concentrated sulfuric acid to commercial benzene produced a deep blue dye called indophenine.[1][2] This reaction was widely accepted as a characteristic test for benzene itself.[3]
However, in 1882, the German chemist Victor Meyer, while preparing for this very lecture at the Zurich Polytechnicum, encountered a confounding result.[3][4] The benzene he was using, which had been meticulously purified by the decarboxylation of benzoic acid, failed to produce the blue color.[5] In contrast, the commercially available benzene, derived from coal tar, consistently gave a positive result.[1] This discrepancy led Meyer to a crucial insight: the indophenine reaction was not due to benzene at all, but to an unknown contaminant present in the coal tar-derived product.[1][2]
Meyer's subsequent investigation was a model of systematic scientific inquiry. He skillfully isolated the responsible substance, a sulfur-containing compound with a boiling point of 84°C, remarkably close to that of benzene (80.1°C), explaining why it was such a persistent impurity.[1] He named this new compound "thiophene" and correctly identified its formula as C₄H₄S.[1][6] This discovery not only introduced a new class of heterocyclic compounds but also forced a re-evaluation of the purity and reactivity of one of the most fundamental molecules in organic chemistry.[3]
Caption: Logical workflow of Victor Meyer's discovery of thiophene.
Elucidating the Aromatic Character of Thiophene
Upon its discovery, thiophene presented a fascinating puzzle. Its physical properties were strikingly similar to benzene, making the two difficult to separate by distillation.[1] Chemically, it underwent substitution reactions, such as halogenation and acetylation, much like benzene, rather than the addition reactions typical of unsaturated compounds.[1] This benzene-like behavior suggested that thiophene was also an aromatic compound.
According to Hückel's rule, a compound is aromatic if it is cyclic, planar, fully conjugated, and possesses (4n+2) π-electrons.[7][8] Thiophene fits these criteria perfectly. The planar, five-membered ring contains four sp²-hybridized carbon atoms and one sp²-hybridized sulfur atom.[8][9] Each carbon contributes one electron to the π-system, and the sulfur atom contributes a lone pair, creating a delocalized system of six π-electrons (where n=1).[7]
This electron delocalization is responsible for thiophene's stability and its tendency to undergo electrophilic substitution.[7] However, the degree of aromaticity is less than that of benzene. This is often attributed to the electronegativity of the sulfur atom, which holds its lone pair more tightly than a carbon atom would, leading to slightly less effective delocalization compared to the all-carbon benzene ring.[7] The order of aromaticity among common five-membered heterocycles is generally considered to be Thiophene > Pyrrole > Furan.[8]
| Property | Thiophene (C₄H₄S) | Benzene (C₆H₆) |
| Molar Mass ( g/mol ) | 84.14 | 78.11 |
| Boiling Point (°C) | 84 | 80.1 |
| Density (g/mL) | 1.051 | 0.876 |
| Aromaticity | Aromatic (6 π-electrons) | Aromatic (6 π-electrons) |
| Reactivity | Electrophilic Substitution | Electrophilic Substitution |
Data sourced from Wikipedia.[1]
Foundational Synthetic Methodologies
Following Meyer's initial discovery and synthesis from acetylene and elemental sulfur, the need for more versatile and general methods for constructing the thiophene ring became apparent.[1] Several classical syntheses were developed that remain fundamental to heterocyclic chemistry.
Paal-Knorr Thiophene Synthesis
Reported independently by Carl Paal and Ludwig Knorr in 1884, this method is a cornerstone for synthesizing substituted thiophenes, as well as furans and pyrroles.[10][11] The synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[10][12]
Causality: The choice of the sulfurizing agent is critical. Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are effective because they not only act as a source of sulfur but also serve as powerful dehydrating agents, driving the cyclization reaction to completion.[12][13] The reaction is believed to proceed through the formation of a thioketone intermediate, followed by enolization (or enethiolization) and subsequent intramolecular cyclization and dehydration.[10]
Caption: Generalized workflow for the Paal-Knorr thiophene synthesis.
Hinsberg Thiophene Synthesis
The Hinsberg synthesis provides a route to specifically substituted thiophenes, particularly thiophene-2,5-dicarboxylic acid derivatives.[14] This method involves the base-catalyzed condensation of an α-diketone with diethyl thiodiglycolate.[14][15]
Causality: This reaction is mechanistically related to the Stobbe condensation.[16][17] The use of a base, such as sodium ethoxide, is essential to deprotonate the α-carbon of the thiodiglycolate, generating a nucleophile that attacks one of the carbonyls of the α-diketone. A series of intramolecular condensation and dehydration steps follows to form the stable aromatic ring.[17] This method is particularly valuable for creating 3,4-disubstituted thiophenes, which can be more challenging to access via direct electrophilic substitution.[16]
Experimental Protocol: The Historic Indophenine Test
To appreciate the historical context of Meyer's discovery, the protocol for the indophenine test is provided below. This self-validating system demonstrates the clear difference between pure and impure benzene sources.
Objective: To qualitatively detect the presence of thiophene in a benzene sample.
Materials:
-
Test Sample A: Commercial, coal tar-derived benzene
-
Test Sample B: Pure benzene (e.g., from decarboxylation of benzoic acid)
-
Isatin
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Test tubes
Procedure:
-
Preparation: Place approximately 1 mL of Test Sample A into a clean, dry test tube. In a separate test tube, place 1 mL of Test Sample B.
-
Reagent Addition: Add a few crystals of isatin to each test tube.
-
Acidification: Carefully add 1-2 mL of concentrated sulfuric acid to each test tube.
-
Observation: Gently agitate the mixtures and observe any color change.
Expected Results:
-
Test Sample A (Crude Benzene): The solution will turn a deep blue color, indicating the formation of the indophenine dye and the presence of thiophene.[18][19]
-
Test Sample B (Pure Benzene): The solution will not turn blue, remaining reddish or brownish from the isatin and acid. This confirms the absence of thiophene.[2][5]
Trustworthiness: The reliability of this test comes from the direct comparison. The negative result with pure benzene validates that the positive result with crude benzene is due to an impurity, which Meyer identified as thiophene.[2]
The Dawn of Thiophene in Applied Chemistry
The discovery of thiophene was not merely an academic curiosity. Its structural similarity to benzene, combined with its distinct electronic properties, made it a "privileged scaffold" in medicinal chemistry.[2] Chemists realized that the benzene ring in a biologically active molecule could often be replaced by a thiophene ring without a loss of activity, a concept known as bioisosterism.[1] This substitution can advantageously alter a compound's physicochemical properties, metabolic stability, and binding affinity.[2]
Early examples of thiophene-containing pharmaceuticals include the antihistamine methapyrilene.[6] Over the decades, the thiophene core has been incorporated into a vast array of drugs, including:
-
Antiplatelet Agents: Ticlopidine and Clopidogrel[2]
-
Antipsychotics: Olanzapine[2]
-
Anesthetics: Articaine[2]
The versatility and importance of the thiophene moiety continue to this day, with thiophene-based drugs ranking highly among FDA-approved pharmaceuticals.[2]
Conclusion
From its unexpected discovery as an impurity in benzene to its current status as a cornerstone of heterocyclic chemistry, the history of thiophene is a compelling narrative of scientific inquiry and innovation. Victor Meyer's meticulous investigation of an anomalous test result laid the groundwork for over a century of research. The elucidation of its aromatic nature and the development of robust synthetic methods by pioneers like Paal, Knorr, and Hinsberg unlocked the potential of this versatile scaffold. Today, the legacy of this work is evident in countless pharmaceuticals and materials that have profoundly impacted science and society, underscoring the enduring importance of fundamental chemical discovery.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. todayinsci.com [todayinsci.com]
- 4. Viktor Meyer - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 6. britannica.com [britannica.com]
- 7. benchchem.com [benchchem.com]
- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Hinsberg synthesis of thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 3-Methoxythiophene-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Thiophen-3-ylmethanamine Hydrochloride
Abstract
Thiophen-3-ylmethanamine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and drug discovery, notably serving as key intermediates in the synthesis of novel antiviral agents, such as influenza fusion inhibitors.[1] This document provides a detailed, field-proven protocol for the synthesis of Thiophen-3-ylmethanamine hydrochloride via a robust one-pot reductive amination of thiophene-3-carboxaldehyde. The narrative explains the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemistry. This guide is intended for researchers, chemists, and drug development professionals.
Introduction and Synthesis Strategy
The synthesis of primary amines is a cornerstone of organic chemistry, with reductive amination being one of the most efficient and widely utilized methodologies.[2] This process transforms a carbonyl group into an amine through an intermediate imine, which is subsequently reduced.[3] For the synthesis of this compound, this strategy offers a direct and high-yielding pathway from the commercially available thiophene-3-carboxaldehyde.
The chosen protocol involves a one-pot, two-step sequence:
-
In Situ Imine Formation: Thiophene-3-carboxaldehyde reacts with an ammonia source (ammonium chloride) in a protic solvent (methanol) to form the corresponding thiophene-3-ylmethylimine. This reaction is an equilibrium process, but the subsequent reduction step drives the reaction to completion.[4]
-
Hydride Reduction: The intermediate imine is reduced to the primary amine using sodium borohydride (NaBH₄), a mild and selective reducing agent.[5] NaBH₄ is preferred over harsher reagents like lithium aluminum hydride (LAH) due to its greater functional group tolerance and safer handling in protic solvents.[3]
-
Hydrochloride Salt Formation: The resulting free amine is converted to its hydrochloride salt. Amine salts are generally more stable, crystalline, and easier to handle than their free base counterparts, making this a critical final step for purification and storage.[6]
This approach avoids the challenges of direct alkylation of ammonia, which often leads to over-alkylation and a mixture of primary, secondary, and tertiary amines.[7]
Experimental Protocol
This section details the complete workflow, from reagent preparation to product characterization.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| Thiophene-3-carboxaldehyde | 498-62-4 | C₅H₄OS | 112.15 | Purity ≥98% |
| Ammonium Chloride | 12125-02-9 | NH₄Cl | 53.49 | Purity ≥99.5% |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | Purity ≥98% |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | ACS Grade, ≤0.005% water |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Pellets, Purity ≥97% |
| Hydrochloric Acid (in Ether) | 7647-01-0 | HCl | 36.46 | 2.0 M solution in Diethyl Ether |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | ACS Grade |
Step-by-Step Synthesis Procedure
Reaction: Reductive Amination of Thiophene-3-carboxaldehyde
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-3-carboxaldehyde (5.61 g, 50.0 mmol, 1.0 equiv.) and ammonium chloride (4.01 g, 75.0 mmol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the resulting suspension at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.[8]
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0-5 °C. This is a critical step to control the exothermic reaction that occurs upon addition of the reducing agent.
-
Reduction: Slowly add sodium borohydride (2.84 g, 75.0 mmol, 1.5 equiv.) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The addition of NaBH₄ reduces the transiently formed iminium ion, which is more electrophilic and reactive than the starting aldehyde.[7] After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching and Solvent Removal: Carefully quench the reaction by slowly adding 50 mL of deionized water. A gas evolution (H₂) will be observed as excess NaBH₄ is decomposed. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Workup and Extraction:
-
To the remaining aqueous slurry, add 50 mL of deionized water. Basify the solution to a pH > 12 by the slow addition of 5 M sodium hydroxide solution. This deprotonates the ammonium salt of the product to yield the free amine, which is soluble in organic solvents.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Salt Formation and Isolation:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Cool the filtrate in an ice bath. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. The formation of a white solid indicates the precipitation of the hydrochloride salt.
-
Continue stirring the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
-
Final Purification:
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Dry the product under high vacuum at 40 °C for 4-6 hours to yield this compound as a white crystalline solid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.35 (br s, 3H, -NH₃⁺), 7.60 (dd, J = 5.0, 3.0 Hz, 1H, Ar-H), 7.45 (dd, J = 3.0, 1.2 Hz, 1H, Ar-H), 7.15 (dd, J = 5.0, 1.2 Hz, 1H, Ar-H), 4.10 (q, J = 5.5 Hz, 2H, -CH₂-). The broad singlet around 8.35 ppm corresponds to the three protons of the ammonium group, and the three distinct signals in the aromatic region are characteristic of a 3-substituted thiophene ring.[9][10]
-
¹³C NMR (125 MHz, DMSO-d₆): δ 136.5, 129.0, 127.5, 124.0, 38.5. The signal around 38.5 ppm is characteristic of the methylene carbon adjacent to the nitrogen.[11]
-
Melting Point: Literature values can be used for comparison.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of Thiophen-3-ylmethanamine HCl.
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]
-
Thiophene & Derivatives: Thiophenes are generally flammable liquids and vapors. Avoid contact with skin and eyes.[14]
-
Sodium Borohydride (NaBH₄): Reacts with water, acids, and protic solvents to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.
-
Methanol: Flammable and toxic liquid. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.
-
Hydrochloric Acid: Corrosive. Handle with extreme care to avoid skin and eye burns.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13][14][15] Dispose of chemical waste in accordance with institutional and local regulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. amherst.edu [amherst.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. journalwjarr.com [journalwjarr.com]
- 11. rsc.org [rsc.org]
- 12. file.ambeed.com [file.ambeed.com]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
Experimental procedure for using Thiophen-3-ylmethanamine hydrochloride
An in-depth guide to the experimental use of Thiophen-3-ylmethanamine hydrochloride, a key building block in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, safety protocols, and a detailed experimental procedure for its application in amide synthesis.
Introduction: A Versatile Thiophene Building Block
This compound is a valuable heterocyclic amine used as an intermediate and building block in organic and medicinal chemistry.[1][2] The thiophene ring is a "privileged pharmacophore," meaning it is a common structural motif found in a wide range of biologically active compounds and FDA-approved drugs.[3][4][5] Its presence in a molecule can influence physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design.[3] Thiophene derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][7] This guide focuses on the practical application of this compound as a reactive precursor in synthetic workflows.
Compound Profile and Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application and safe handling. This compound is typically supplied as an off-white solid.[8]
| Property | Value | Source(s) |
| CAS Number | 115132-84-8 | [1][2] |
| Molecular Formula | C₅H₈ClNS | [1][2] |
| Molecular Weight | 149.64 g/mol | [1][2] |
| Appearance | Off-white solid | [8] |
| Purity | Typically ≥98% | [1][9] |
| Storage | Room temperature, under inert atmosphere | [1] |
| Solubility | Water soluble | [8] |
Safety and Handling: A Self-Validating System
Safe laboratory practice is paramount. This compound possesses specific hazards that require careful management.[10] The following protocols are designed to create a self-validating system of safety.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed (H302).[10]
-
Skin Irritation: Causes skin irritation (H315).[10]
-
Eye Irritation: Causes serious eye irritation (H319).[10]
-
Respiratory Irritation: May cause respiratory irritation (H335).[10]
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a laboratory coat, and chemical safety goggles at all times.[8]
-
Dispensing: When weighing the solid, use a spatula and avoid creating dust. For reactions, the reagent can be added directly to the reaction vessel within the fume hood.
-
Waste Disposal: Dispose of contaminated materials and reaction waste in a designated, labeled hazardous waste container according to institutional and local regulations.[8]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]
-
Application in Synthetic Chemistry: The Amide Coupling Reaction
The primary amine functionality of Thiophen-3-ylmethanamine makes it an ideal nucleophile for a variety of chemical transformations. A cornerstone reaction in medicinal chemistry is the formation of an amide bond. This protocol details a representative procedure for coupling this compound with a carboxylic acid.
Rationale for Experimental Design
The hydrochloride salt form of the amine is stable and easy to handle. However, for the amine to act as a nucleophile, it must be in its free base form. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine in situ. A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents for this type of reaction due to their ability to dissolve the reactants and their relative inertness.[11]
Caption: Workflow for a typical amide coupling reaction.
Detailed Step-by-Step Protocol: Synthesis of N-(Thiophen-3-ylmethyl)benzamide
This protocol is an illustrative example using benzoic acid as the coupling partner. Researchers should adapt molar equivalents and reaction times based on their specific substrates.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.05 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Activator Addition: Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Base and Amine Addition: Add DIPEA (2.5 eq) to the mixture, followed by the solid this compound (1.0 eq). The addition of the base is crucial to neutralize both the hydrochloride salt and the hexafluorophosphate byproduct from the coupling agent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[12][13] This washing sequence removes the coupling byproducts, excess acid, and any remaining water-soluble reagents.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11][12]
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure amide product.[14]
The Role of Thiophen-3-ylmethanamine as a Versatile Precursor
The utility of this compound extends far beyond simple amide couplings. As a primary amine, it is a gateway to a vast number of derivatives, allowing for systematic exploration of a chemical space in drug discovery programs.
Caption: Synthetic pathways accessible from the primary amine.
This versatility allows for its incorporation into a wide range of molecular scaffolds, making it a staple reagent for generating compound libraries aimed at identifying new therapeutic leads.[4][15]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. journalwjarr.com [journalwjarr.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound, CasNo.115132-84-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Thiophen-3-ylmethanamine, CasNo.27757-86-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
Application Notes & Protocols: Strategic N-Acylation of Thiophen-3-ylmethanamine Hydrochloride for Drug Discovery
Introduction: The Strategic Value of the Thiophene Moiety
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore" due to its versatile electronic properties and its frequent appearance in approved pharmaceuticals.[1][2] Thiophene and its derivatives are integral components of numerous drugs spanning anti-inflammatory, anticancer, antipsychotic, and antiplatelet agents.[1][3][4] Thiophen-3-ylmethanamine hydrochloride (CAS: 115132-84-8) serves as a critical and highly versatile building block in this domain.[5] Its structure, featuring a primary aminomethyl group attached to the 3-position of the thiophene ring, provides an ideal handle for synthetic modification.
N-acylation is a fundamental and powerful transformation that converts the primary amine of this starting material into a stable amide. This reaction is paramount in drug development for several reasons:
-
Structural Diversification: It allows for the introduction of a vast array of chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: Acylation can fine-tune properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are crucial for optimizing a drug candidate's pharmacokinetic profile.
-
Bioisosteric Replacement: The resulting amide bond is a key structural motif in countless biologically active molecules, often mimicking peptide bonds.
This guide provides a detailed exploration of two robust and widely applicable protocols for the N-acylation of this compound, explaining the underlying chemical principles and offering practical, field-tested methodologies for researchers in organic synthesis and drug discovery.
Fundamentals of N-Acylation Chemistry
The conversion of an amine to an amide requires the reaction of the nucleophilic amine with an electrophilic acylating agent. Because the direct condensation of an amine and a carboxylic acid is a thermodynamically unfavorable process requiring high temperatures, the carboxylic acid component must first be "activated".[6][7] The two protocols detailed below represent the most common and effective strategies for achieving this activation.
-
Method A: Acylation with Acyl Chlorides: This is a classic and highly efficient method, often referred to as the Schotten-Baumann reaction.[6] Acyl chlorides are highly electrophilic and react readily with primary amines. The reaction generates a stoichiometric amount of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to drive the reaction to completion and prevent protonation of the starting amine.[8]
-
Method B: Carbodiimide-Mediated Coupling: This strategy is a cornerstone of modern medicinal chemistry and peptide synthesis.[9] A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates a carboxylic acid in situ. The carboxylic acid adds across one of the C=N double bonds of EDC to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is a potent acylating agent that is readily attacked by the primary amine to form the desired amide bond, releasing a soluble urea byproduct.[11][12]
Overall Experimental Workflow
The successful synthesis, purification, and characterization of N-acyl Thiophen-3-ylmethanamine derivatives follow a logical progression. The diagram below outlines the general workflow applicable to both protocols described in this guide.
Caption: General workflow for N-acylation reactions.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol provides a robust method for coupling Thiophen-3-ylmethanamine with a variety of commercially available or synthetically prepared acyl chlorides. The key is the in situ neutralization of the hydrochloride salt and the subsequent scavenging of the HCl byproduct.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway. The deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A transient tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to yield the stable amide product.[8]
Caption: Mechanism of N-acylation with an acyl chloride.
Materials & Reagents
| Reagent | CAS No. | M.W. | Stoichiometry |
| This compound | 115132-84-8 | 149.64 | 1.0 eq |
| Acyl Chloride (R-COCl) | Variable | Variable | 1.1 - 1.2 eq |
| Triethylamine (TEA) or DIEA | 121-44-8 | 101.19 | 2.2 - 2.5 eq |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Solvent |
Step-by-Step Protocol
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM to achieve a concentration of approximately 0.2 M.
-
Basification: Add triethylamine or N,N-Diisopropylethylamine (DIEA) (2.2 - 2.5 eq) to the suspension and stir for 15-20 minutes at room temperature. The suspension should become a clear solution as the free amine is generated.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation.
-
Acylation: Dissolve the acyl chloride (1.1 - 1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup (Quenching): Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup (Extraction): Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate (NaHCO₃) solution (to remove excess acyl chloride and acidic impurities), and finally with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: N-Acylation via EDC Coupling
This protocol is ideal for coupling with carboxylic acids, especially those that are sensitive or for which the corresponding acyl chloride is unstable or not commercially available. It is a very common method in the synthesis of complex molecules.[9]
Reaction Mechanism
The reaction is initiated by the activation of the carboxylic acid with EDC to form the key O-acylisourea intermediate.[11][13] This highly reactive species is then intercepted by the nucleophilic amine. The use of an additive like 1-Hydroxybenzotriazole (HOBt) is common; it reacts with the O-acylisourea to form an HOBt-active ester, which is less prone to side reactions (like N-acylurea formation) and racemization.[6][14]
Caption: Simplified mechanism of EDC-mediated amide coupling.
Materials & Reagents
| Reagent | CAS No. | M.W. | Stoichiometry |
| This compound | 115132-84-8 | 149.64 | 1.0 eq |
| Carboxylic Acid (R'-COOH) | Variable | Variable | 1.1 eq |
| EDC Hydrochloride | 25952-53-8 | 191.70 | 1.2 - 1.5 eq |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.12 | 1.2 eq (Optional) |
| DIEA or N-Methylmorpholine (NMM) | 7005-72-3 | 129.24 | 2.5 - 3.0 eq |
| Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | Solvent |
Step-by-Step Protocol
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq, if used).
-
Dissolution: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M and stir to dissolve.
-
Basification: Add DIEA or NMM (2.5 - 3.0 eq) and stir for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Activation: Add EDC hydrochloride (1.2 - 1.5 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup (Quenching): Pour the reaction mixture into a separatory funnel containing deionized water and a suitable extraction solvent like ethyl acetate or DCM.
-
Workup (Extraction): Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers and wash sequentially with 5% citric acid solution or cold 1 M HCl (to remove base and unreacted EDC), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Note: DMF is a high-boiling solvent and may require high vacuum or azeotropic removal with heptane.
-
Purification: Purify the crude product using flash column chromatography.
Product Characterization
Confirmation of the N-acylated product structure is essential. The following techniques are standard:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Expect to see characteristic signals for the thiophene ring protons, the newly formed amide N-H proton (a broad singlet, often exchangeable with D₂O), and the methylene bridge (which may appear as a doublet coupled to the N-H proton).[15][16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the strong amide C=O stretch (carbonyl, around 1640-1680 cm⁻¹).[15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete neutralization of HCl salt; wet reagents/solvents; insufficient activation (EDC). | Ensure >2 eq of base is used. Use anhydrous solvents. For EDC coupling, add EDC last and ensure it is not expired. |
| Multiple Products (TLC) | Diacylation (unlikely with steric hindrance); side reactions. | Use a milder base or lower temperature. For EDC, ensure the order of addition is correct to minimize side reactions. |
| Formation of N-Acylurea | (EDC Protocol) Rearrangement of the O-acylisourea intermediate.[13][17] | Add HOBt or HOAt as an additive to intercept the intermediate.[6][14] Ensure the amine is present before adding EDC. |
| Difficult Purification | Byproducts co-elute with the product (e.g., dicyclohexylurea if DCC is used). | Use EDC to generate a water-soluble urea byproduct. Optimize chromatography conditions (solvent system, gradient). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[18] Avoid inhalation of dust.
-
Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water. Handle with extreme care.[19]
-
EDC: Is a moisture-sensitive irritant.
-
Solvents: Dichloromethane is a suspected carcinogen. DMF is a reproductive toxin. Avoid exposure and use appropriate containment.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. This compound | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Carbodiimide - Wikipedia [en.wikipedia.org]
- 18. angenechemical.com [angenechemical.com]
- 19. ias.ac.in [ias.ac.in]
Application Notes & Protocols: Thiophen-3-ylmethanamine Hydrochloride in Reductive Amination
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines, a functional group of paramount importance in medicinal chemistry and materials science.[1][2] This transformation forges a new carbon-nitrogen bond by reacting a carbonyl compound (an aldehyde or ketone) with an amine, followed by reduction of the intermediate imine.[3] The process is highly valued for its efficiency, broad substrate scope, and the ability to be performed in a one-pot fashion, aligning with the principles of green chemistry.[3]
This guide focuses on the application of Thiophen-3-ylmethanamine hydrochloride, a key building block where the amine functionality is attached to a thiophene ring. The thiophene motif is a privileged scaffold in drug discovery, known for its presence in numerous biologically active compounds and its ability to act as a bioisostere for phenyl rings.[4][5] Understanding the nuances of its use in reductive amination is therefore critical for researchers aiming to synthesize novel chemical entities for pharmaceutical and agrochemical applications.
Core Mechanism: A Tale of Two Steps
The reductive amination process is a sequential reaction that proceeds through two distinct, yet often concurrent, mechanistic stages.[6] The overall efficiency of the reaction hinges on the careful balance of conditions that favor both the formation of the key intermediate and its subsequent reduction.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (Thiophen-3-ylmethanamine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[6] This step is reversible and is typically catalyzed by mild acid (optimally pH 4-7), which serves to protonate the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).[6][7] Subsequent elimination of water yields a Schiff base, more commonly known as an imine. In the acidic environment, the imine can be further protonated to form a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.
-
Hydride-Mediated Reduction: The second stage involves the reduction of the C=N double bond of the imine or iminium ion.[8][9] A hydride reducing agent delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, quenching the positive charge on the nitrogen and forming the final, more substituted amine product. The choice of reducing agent is critical to the success of the reaction, dictating whether the process can be performed in a single pot or requires a stepwise approach.
Caption: General mechanism of reductive amination.
Selection of Reagents: A Chemist's Decision Matrix
The success of a reductive amination protocol is highly dependent on the judicious selection of the reducing agent and solvent.
| Reagent Class | Recommended Reagent | Key Characteristics & Rationale |
| Amine Source | This compound | The hydrochloride salt is stable and easy to handle. For the reaction, it can be used directly if an acid catalyst is employed, or it can be free-based in situ with a non-nucleophilic base (e.g., triethylamine) if needed.[1] |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | (Preferred) A mild and selective reducing agent, ideal for one-pot reactions.[10][11] It is particularly effective at reducing the iminium ion intermediate much faster than the starting carbonyl compound, minimizing side reactions.[11] Its efficacy is not compromised by the stoichiometric amount of acetic acid generated, which can catalyze imine formation.[11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Another mild agent selective for iminium ions over carbonyls, especially effective at a controlled acidic pH of 4-5.[6] Caution: This reagent is highly toxic and can release hydrogen cyanide gas, requiring careful handling and workup procedures.[3][6] | |
| Sodium Borohydride (NaBH₄) | A stronger, less selective reducing agent that can reduce both the starting aldehyde/ketone and the imine intermediate.[6][8] To prevent reduction of the starting material, a stepwise procedure is often necessary, where the imine is formed first before the addition of NaBH₄.[10] | |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Excellent choices for reactions using NaBH(OAc)₃, as they are aprotic and effectively solubilize the reagents.[10][11] |
| Methanol (MeOH) or Ethanol (EtOH) | Protic solvents commonly used in stepwise procedures with NaBH₄.[6][10] | |
| Additives | Acetic Acid (AcOH) | Can be used in catalytic amounts to accelerate imine formation, particularly with less reactive ketones.[10][11] |
| Dehydrating Agents (e.g., Molecular Sieves) | Can be added to drive the equilibrium towards imine formation by removing the water byproduct.[6] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of representative aldehyde and ketone substrates with this compound.
Caption: General workflow for one-pot reductive amination.
Protocol 1: One-Pot Synthesis of N-(4-Methoxybenzyl)thiophen-3-ylmethanamine using Sodium Triacetoxyborohydride
This protocol details a highly efficient one-pot procedure, which is the preferred method for most aldehyde substrates due to its operational simplicity and high yields.
Reaction Scheme: (Self-generated image of the chemical reaction)
Reagents & Stoichiometry:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Thiophen-3-ylmethanamine HCl | 149.64 | 1.0 | 1.0 | 150 mg |
| p-Anisaldehyde | 136.15 | 1.1 | 1.1 | 150 mg (132 µL) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 1.5 | 318 mg |
| Dichloromethane (DCM) | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (150 mg, 1.0 mmol) and dichloromethane (10 mL).
-
Substrate Addition: Add p-anisaldehyde (132 µL, 1.1 mmol) to the suspension.
-
Initiation of Reduction: While stirring at room temperature, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction mixture may become slightly effervescent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials and the formation of the product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure secondary amine product.
Protocol 2: Stepwise Synthesis of N-(1-Phenylethyl)thiophen-3-ylmethanamine using Sodium Borohydride
This two-step protocol is useful for less reactive ketones or when using a stronger, less selective reducing agent like NaBH₄.
Reaction Scheme: (Self-generated image of the chemical reaction)
Reagents & Stoichiometry:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Thiophen-3-ylmethanamine HCl | 149.64 | 1.0 | 1.0 | 150 mg |
| Triethylamine (NEt₃) | 101.19 | 1.1 | 1.1 | 153 µL |
| Acetophenone | 120.15 | 1.0 | 1.0 | 117 µL |
| Methanol (MeOH) | - | - | - | 10 mL |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 1.5 | 57 mg |
Step-by-Step Procedure:
-
Amine Free-Basing: In a 50 mL round-bottom flask, suspend this compound (150 mg, 1.0 mmol) in methanol (10 mL). Add triethylamine (153 µL, 1.1 mmol) and stir for 10 minutes at room temperature.
-
Imine Formation: Add acetophenone (117 µL, 1.0 mmol) to the mixture. If necessary, add a catalytic amount of acetic acid (1-2 drops). Stir the reaction at room temperature for 1-2 hours to allow for imine formation. Monitor the disappearance of the ketone by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (57 mg, 1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours or until the imine intermediate is fully consumed (as monitored by TLC).
-
Workup - Quenching: Carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0 °C.
-
Workup - Concentration & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the target secondary amine.
Product Characterization
The identity and purity of the synthesized N-alkylated thiophen-3-ylmethanamine derivatives should be confirmed using standard spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure. Key signals to identify include the new methylene or methine protons adjacent to the nitrogen, as well as characteristic shifts for the thiophene and other aromatic rings.[12][13]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling of the amine and carbonyl fragments.[14][15]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of an N-H bond (in secondary amines, typically a sharp peak around 3300-3500 cm⁻¹) and the absence of the starting carbonyl C=O stretch (around 1680-1720 cm⁻¹).[14]
Troubleshooting and Optimization Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Imine Formation: The equilibrium did not favor the imine intermediate. | Add a catalytic amount of acetic acid to promote dehydration. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water.[6] Consider gentle heating, but monitor for side reactions. |
| Decomposition of Reducing Agent: Moisture in the reaction or improper handling. | Ensure all glassware is dry and use anhydrous solvents. Add the reducing agent under an inert atmosphere (N₂ or Ar) if substrates are sensitive. | |
| Reduction of Starting Carbonyl | Reducing Agent is Too Strong/Non-selective: NaBH₄ can readily reduce aldehydes and some ketones. | Switch to a more selective reducing agent like NaBH(OAc)₃.[6] If using NaBH₄, ensure the imine is fully formed before adding the reductant and maintain a low temperature during addition.[6][10] |
| Dialkylation Product Observed | Reaction of Product with Starting Aldehyde: The secondary amine product is nucleophilic and can react with another molecule of the aldehyde. | This is more common with reactive aldehydes and primary amines. Use a slight excess (1.0-1.1 equivalents) of the primary amine relative to the aldehyde. Avoid a large excess of the aldehyde.[10] |
| Difficult Emulsion During Workup | Formation of Soaps or Charged Species at the Interface. | Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[6] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. britannica.com [britannica.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Thiophen-3-ylmethanamine Hydrochloride for Biological Screening
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutics.[1][2] Thiophen-3-ylmethanamine hydrochloride, in particular, offers a versatile entry point for the creation of diverse chemical libraries. The primary amine handle serves as a reactive center for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the thiophene core. This guide provides detailed protocols for the derivatization of this compound, transforming this simple building block into a library of compounds ready for biological evaluation. We will delve into four key derivatization strategies: amide bond formation, sulfonylation, reductive amination, and urea synthesis. Each section will not only provide step-by-step protocols but also explain the underlying chemical principles and offer insights into reaction optimization and product characterization.
PART 1: Foundational Derivatization Strategies
The primary amine of this compound is a nucleophilic center that can readily react with various electrophiles. As the starting material is a hydrochloride salt, it is crucial to liberate the free amine in situ using a suitable base. The choice of base and reaction conditions is critical to avoid side reactions and ensure high yields.
Amide Bond Formation: Building the Peptidomimetic Linkage
Amide bonds are fundamental in biological systems and are a common feature in many drugs. The formation of an amide bond between Thiophen-3-ylmethanamine and a carboxylic acid is a robust strategy to introduce a wide range of functional groups. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) or HATU are highly effective.[3][4]
-
EDC/HOBt: This combination is a classic and cost-effective choice for amide coupling. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and less reactive HOBt ester. This intermediate readily reacts with the amine to form the desired amide, minimizing side reactions.[3]
-
HATU: For more challenging couplings, such as those involving sterically hindered carboxylic acids or electron-deficient amines, HATU is a more potent activating agent. It forms a highly reactive HOBt ester, often leading to higher yields and faster reaction times.[5]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid from the starting material and the acidic byproducts of the coupling reaction, driving the reaction to completion.
Protocol 1: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF and add TEA or DIPEA (2.5 eq). Stir for 15 minutes.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Table 1: Representative Data for Amide Derivatives
| Carboxylic Acid | Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| Benzoic Acid | N-(thiophen-3-ylmethyl)benzamide | 85-95 | 7.8-7.2 (m, 8H), 6.5 (br s, 1H), 4.6 (d, 2H) | [M+H]+ 218.1 |
| Acetic Acid | N-(thiophen-3-ylmethyl)acetamide | 90-98 | 7.3-7.0 (m, 3H), 5.8 (br s, 1H), 4.5 (d, 2H), 2.0 (s, 3H) | [M+H]+ 156.1 |
Sulfonylation: Introducing a Key Pharmacophore
The sulfonamide group is another critical pharmacophore found in a wide array of drugs, including antibiotics and diuretics.[6] The reaction of Thiophen-3-ylmethanamine with a sulfonyl chloride in the presence of a base provides a straightforward route to sulfonamide derivatives.
-
Sulfonyl Chlorides: A diverse range of sulfonyl chlorides are commercially available, allowing for the introduction of various aryl and alkyl substituents.
-
Pyridine or TEA: A base is required to neutralize the HCl generated during the reaction. Pyridine can act as both a base and a nucleophilic catalyst, while TEA is a non-nucleophilic base. The choice of base can influence the reaction rate and yield.
Protocol 2: Sulfonamide Synthesis
Materials:
-
This compound
-
Sulfonyl chloride of interest (1.1 eq)
-
Pyridine or Triethylamine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine or triethylamine (3.0 eq) and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Dilute the reaction with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Table 2: Representative Data for Sulfonamide Derivatives
| Sulfonyl Chloride | Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| Benzenesulfonyl chloride | N-(thiophen-3-ylmethyl)benzenesulfonamide | 80-90 | 7.9-7.1 (m, 8H), 5.1 (t, 1H), 4.2 (d, 2H) | [M+H]+ 254.0 |
| Methanesulfonyl chloride | N-(thiophen-3-ylmethyl)methanesulfonamide | 85-95 | 7.4-7.1 (m, 3H), 4.8 (t, 1H), 4.3 (d, 2H), 2.9 (s, 3H) | [M+H]+ 192.0 |
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[7] This one-pot reaction involves the formation of an imine intermediate from the reaction of Thiophen-3-ylmethanamine with an aldehyde or ketone, followed by in situ reduction.
-
Aldehydes/Ketones: A vast array of commercially available aldehydes and ketones can be used to introduce diverse substituents.
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides and can be used in a variety of solvents.[8]
-
Acetic Acid: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more readily reduced than the neutral imine.
Protocol 3: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone of interest (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in anhydrous DCM or DCE, add triethylamine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Table 3: Representative Data for Reductive Amination Products
| Carbonyl Compound | Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| Benzaldehyde | N-benzyl-1-(thiophen-3-yl)methanamine | 75-85 | 7.4-7.1 (m, 8H), 3.8 (s, 2H), 3.7 (s, 2H) | [M+H]+ 204.1 |
| Acetone | N-isopropyl-1-(thiophen-3-yl)methanamine | 70-80 | 7.3-7.0 (m, 3H), 3.8 (s, 2H), 2.8 (sept, 1H), 1.1 (d, 6H) | [M+H]+ 156.1 |
Urea and Thiourea Synthesis: Bioisosteres of Amides
Ureas and thioureas are important functional groups in medicinal chemistry, often serving as bioisosteres for amides with different hydrogen bonding capabilities.[9] They can be readily synthesized by the reaction of Thiophen-3-ylmethanamine with an isocyanate or isothiocyanate.
-
Isocyanates/Isothiocyanates: A wide variety of isocyanates and isothiocyanates are commercially available, providing access to a diverse range of urea and thiourea derivatives.
-
Base: A base such as triethylamine is used to free the amine from its hydrochloride salt.
Protocol 4: Urea Synthesis
Materials:
-
This compound
-
Isocyanate of interest (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or recrystallization solvent
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) and stir for 15 minutes at room temperature.
-
Add the isocyanate (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 2-8 hours. Monitor by TLC.
-
Dilute the reaction with DCM and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Table 4: Representative Data for Urea Derivatives
| Isocyanate | Product | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | MS (ESI+) m/z |
| Phenyl isocyanate | 1-phenyl-3-(thiophen-3-ylmethyl)urea | 90-98 | 8.6 (s, 1H), 7.5-6.9 (m, 8H), 6.5 (t, 1H), 4.3 (d, 2H) | [M+H]+ 233.1 |
| Methyl isocyanate | 1-methyl-3-(thiophen-3-ylmethyl)urea | 92-99 | 7.4-7.0 (m, 3H), 6.2 (t, 1H), 5.8 (q, 1H), 4.2 (d, 2H), 2.6 (d, 3H) | [M+H]+ 171.1 |
PART 2: Workflow and Characterization
A systematic workflow is essential for the efficient generation and characterization of a compound library.
Figure 1: General workflow for derivatization and screening.
Characterization of the synthesized derivatives is crucial to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation.[10][11] Key diagnostic signals include the chemical shifts of the methylene protons adjacent to the newly formed functional group and the aromatic protons of the thiophene ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming the successful incorporation of the desired substituent.[12]
PART 3: Biological Screening Protocols
The synthesized library of thiophene derivatives can be screened in a variety of biological assays to identify potential lead compounds.
Anticancer Screening
Thiophene derivatives have shown promising anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction.[13][14][15]
Protocol 5: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)[2]
-
Normal cell line (e.g., HEK-293T) for selectivity assessment[2]
-
DMEM or RPMI-1640 medium with 10% FBS
-
Synthesized thiophene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).
Antioxidant Screening
Many diseases are associated with oxidative stress, and compounds with antioxidant properties are of great therapeutic interest. Thiophene derivatives have been reported to possess antioxidant activity.[16][17]
Protocol 6: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Synthesized thiophene derivatives (dissolved in methanol or DMSO)
-
Ascorbic acid (positive control)
-
96-well plates
-
Plate reader
Procedure:
-
Add different concentrations of the synthesized compounds to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion
This compound is a valuable starting material for the construction of diverse chemical libraries for biological screening. The protocols outlined in this guide provide a solid foundation for the synthesis of amide, sulfonamide, secondary/tertiary amine, and urea derivatives. By systematically applying these derivatization strategies and employing robust biological screening assays, researchers can unlock the therapeutic potential of the thiophene scaffold and identify novel lead compounds for drug discovery.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. | Semantic Scholar [semanticscholar.org]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. NMR Metabolomics Methods for Investigating Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Note: Synthesis of Thiophene-Based Influenza Hemagglutinin Fusion Inhibitors Utilizing Thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol and scientific rationale for the synthesis of potent influenza A virus (IAV) inhibitors using Thiophen-3-ylmethanamine hydrochloride as a key synthetic building block. The described methodology focuses on the generation of N-[(thiophen-3-yl)methyl]benzamides, a class of compounds that targets the viral hemagglutinin (HA) protein, preventing the conformational changes required for viral entry into host cells. This document offers a step-by-step synthesis protocol, mechanistic insights, data presentation, and visual workflows to enable researchers to replicate and adapt this chemistry for the development of novel anti-influenza agents.
Introduction: Targeting a New Axis in Influenza Therapy
The influenza virus remains a significant global health threat, primarily managed by vaccines and two main classes of antiviral drugs: neuraminidase (NA) inhibitors (e.g., Oseltamivir) and polymerase inhibitors (e.g., Baloxavir).[1][2] However, the continuous evolution of the virus and the emergence of drug-resistant strains necessitate the development of antivirals with novel mechanisms of action.[3]
One such promising target is the viral hemagglutinin (HA), a glycoprotein on the surface of the virus essential for binding to host cells and mediating membrane fusion.[1][4] Inhibiting the HA-mediated fusion process offers a powerful strategy to halt viral replication at the entry stage. The thiophene moiety has been identified as a valuable pharmacophore in the design of various antiviral agents, including NA inhibitors and cap-dependent endonuclease inhibitors.[5][6][7][8] Recent research has highlighted a series of N-[(thiophen-3-yl)methyl]benzamides as potent inhibitors of group 1 IAVs (e.g., H1N1, H5N1) by specifically targeting HA.[1][2][4]
This compound serves as an ideal starting scaffold for building these inhibitors. Its primary amine provides a reactive handle for amide bond formation, allowing for the systematic exploration of various substituted benzoyl moieties to optimize antiviral activity and pharmacokinetic properties. This guide details a representative synthesis based on established literature for this class of inhibitors.[1][2]
Mechanistic Rationale & Workflow Overview
The core of this synthesis is a nucleophilic acyl substitution, specifically the formation of an amide bond. The primary amine of thiophen-3-ylmethanamine attacks the electrophilic carbonyl carbon of an activated benzoic acid derivative (an acyl chloride), forming a stable amide linkage.
The overall workflow can be visualized as a two-stage process: activation of the carboxylic acid and subsequent coupling with the amine.
References
- 1. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors | CoLab [colab.ws]
- 8. Discovery of Novel Thiophene-Based Baloxavir Derivatives as Potent Cap-Dependent Endonuclease Inhibitors for Influenza Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Thiophen-3-ylmethanamine Hydrochloride in Modern Drug Discovery
Introduction: The Thiophene Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular fragments consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a quintessential example of such a structure. Its prevalence in FDA-approved drugs is a testament to its versatile and favorable properties.[1][2] Thiophene is often employed as a bioisostere for a phenyl ring, a strategic substitution that can significantly enhance a molecule's pharmacological profile.[1] This bioisosteric replacement can improve metabolic stability, modulate lipophilicity, and introduce new hydrogen bonding capabilities via the sulfur atom, thereby refining a compound's absorption, distribution, metabolism, and excretion (ADME) properties and target binding affinity.[1]
Among the various thiophene-based building blocks, Thiophen-3-ylmethanamine hydrochloride (1) stands out as a particularly valuable synthon for introducing the thienylmethylamine motif. This fragment is found in a range of biologically active molecules, from antiviral agents to central nervous system (CNS) modulators.[3] The hydrochloride salt form ensures stability and enhances the shelf-life and handling characteristics of the otherwise reactive free amine. This guide provides an in-depth exploration of the strategic application of this building block, complete with detailed protocols for its use in key synthetic transformations central to drug discovery.
Strategic Rationale: The Significance of the 3-Substituted Thiophene
The choice of substitution pattern on an aromatic ring is a critical decision in drug design. While both 2- and 3-substituted thiophenes are utilized, the selection of the 3-ylmethanamine isomer is often a deliberate strategy to optimize molecular geometry and interaction with biological targets.
The positioning of the aminomethyl group at the 3-position directs vectors for further chemical elaboration into a different spatial arrangement compared to the 2-isomer. This can be crucial for fitting into a specific binding pocket of a protein. For instance, in a study on aminobenzo[b]thiophene derivatives as antimitotic agents, the positional isomerism (2-amino vs. 3-amino) had a profound impact on the compounds' ability to inhibit tubulin polymerization and their antiproliferative activity.[3] Although a different scaffold, this highlights the critical principle that the vector of the key interacting functional group can determine biological activity. The 3-substituted pattern may allow the thiophene ring to act as a scaffold that orients a crucial side chain for optimal receptor engagement, which might not be achievable with the 2-substituted isomer.
The logical workflow for employing this building block often involves library synthesis to explore the chemical space around a core scaffold.
Caption: Strategic workflow for drug discovery using Thiophen-3-ylmethanamine HCl.
Core Applications & Experimental Protocols
This compound is a versatile primary amine that serves as a nucleophile in a variety of essential bond-forming reactions. The presence of the hydrochloride salt necessitates the use of a base to liberate the free amine in situ. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically preferred to avoid competitive reactions.
Handling and Stoichiometry of the Hydrochloride Salt
A critical aspect of using this reagent is accounting for the hydrochloride salt. To neutralize the salt and provide the necessary basic conditions for the subsequent reaction, a minimum of 2.0 equivalents of base are generally required:
-
1.0 equivalent: To neutralize the HCl salt and generate the free amine.
-
1.0+ equivalent: To act as an acid scavenger for the byproduct generated during the reaction (e.g., HCl from an acyl chloride, or a carboxylic acid from an anhydride coupling).
| Parameter | Value | Reference |
| Molecular Formula | C₅H₈ClNS | [4] |
| Molecular Weight | 149.64 g/mol | [4] |
| CAS Number | 115132-84-8 | [4] |
| Appearance | White to off-white solid | Commercially available |
| Storage | Room temperature, desiccate | General lab practice |
Protocol 1: N-Acylation for Amide Synthesis
Amide bond formation is the most frequently used reaction in medicinal chemistry. This protocol details a standard procedure for coupling this compound with a carboxylic acid using a common coupling agent, or directly with an acyl chloride.
Example Reaction Scheme:
Materials:
-
This compound (1.0 equiv.)
-
Acyl Chloride (e.g., Acetyl chloride) (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).
-
Solvent and Base Addition: Suspend the solid in anhydrous DCM (to a concentration of approx. 0.2 M). Add DIPEA (2.5 equiv.) to the suspension. Stir at room temperature for 15-20 minutes to ensure complete neutralization and formation of the free amine.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv.) dropwise via syringe. A precipitate of DIPEA hydrochloride may form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting amine is consumed as monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(thiophen-3-ylmethyl)amide.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[5] This protocol describes the reaction of Thiophen-3-ylmethanamine with an aldehyde or ketone in the presence of a mild reducing agent.
Example Reaction Scheme:
Materials:
-
This compound (1.0 equiv.)
-
Aldehyde or Ketone (1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Triethylamine (TEA) (1.2 equiv.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the carbonyl compound (1.2 equiv.), and anhydrous DCE (to approx. 0.1 M).
-
Base Addition: Add triethylamine (1.2 equiv.) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 30 minutes to facilitate imine/enamine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired secondary amine.
Caption: Step-by-step workflow for reductive amination protocol.
Protocol 3: Sulfonamide Synthesis
The sulfonamide functional group is another key pharmacophore. The reaction of Thiophen-3-ylmethanamine with a sulfonyl chloride provides a straightforward route to this important class of compounds.
Example Reaction Scheme:
Materials:
-
This compound (1.0 equiv.)
-
Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (1.1 equiv.)
-
Triethylamine (TEA) (3.0 equiv.)
-
Dichloromethane (DCM), anhydrous
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, ~0.05 equiv.)
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 equiv.) in anhydrous DCM (to approx. 0.2 M).
-
Base Addition: Add triethylamine (3.0 equiv.) and a catalytic amount of DMAP. Stir at room temperature for 15 minutes.
-
Sulfonylation: Cool the mixture to 0 °C. Add a solution of the sulfonyl chloride (1.1 equiv.) in a small amount of anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude sulfonamide can be purified by recrystallization or silica gel chromatography.
Conclusion
This compound is a high-value building block that provides medicinal chemists with a reliable and strategic entry point to a diverse range of potential drug candidates. Its utility is rooted in the privileged nature of the thiophene scaffold as a phenyl bioisostere and the specific spatial orientation offered by the 3-substitution pattern. The protocols detailed herein provide a validated framework for the application of this reagent in key synthetic transformations, enabling the rapid and efficient generation of novel compound libraries for hit identification and lead optimization campaigns. By understanding the causality behind the experimental choices—particularly the stoichiometry of the base required to handle the hydrochloride salt—researchers can confidently and effectively integrate this versatile synthon into their drug discovery programs.
References
- 1. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 27757-86-4 | Thiophen-3-ylmethanamine | Amines | Ambeed.com [ambeed.com]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Thiophen-3-ylmethanamine Hydrochloride in the Synthesis of Potent Kinase Inhibitors
Introduction: The Thiophene Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern oncology and drug discovery, protein kinases have emerged as critical targets for therapeutic intervention. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. Within this field, certain molecular scaffolds have proven to be particularly effective in interacting with the ATP-binding site of kinases. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such "privileged scaffold."[1] Its unique electronic properties and ability to form key interactions with kinase active sites have led to the development of numerous potent inhibitors. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of a key thiophene-containing building block, Thiophen-3-ylmethanamine hydrochloride , in the synthesis of a promising class of kinase inhibitors.
Thiophene and its derivatives, particularly thieno[2,3-d]pyrimidines, are central to the design of inhibitors targeting a range of kinases, including tyrosine kinases.[1][2][3] The thiophene moiety often serves as a bioisosteric replacement for a phenyl ring, offering advantages in terms of metabolic stability and patentability. This guide will focus on a fundamental and versatile synthetic transformation: the reaction of this compound with a substituted chloropyrimidine core to construct potent kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value |
| Molecular Formula | C₅H₈ClNS |
| Molecular Weight | 149.64 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in water, methanol, and DMSO |
| CAS Number | 115132-84-8 |
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions. The primary amine group is the key reactive handle, acting as a potent nucleophile in substitution reactions.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The primary application of this compound in this context is its role as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone in the synthesis of many kinase inhibitors, particularly those based on a pyrimidine scaffold.[4] The electron-deficient nature of the pyrimidine ring, further activated by electron-withdrawing groups, makes it susceptible to attack by nucleophiles like the primary amine of Thiophen-3-ylmethanamine.
The general workflow for this synthetic approach is outlined below:
Caption: General workflow for the synthesis of a kinase inhibitor core.
Detailed Protocol: Synthesis of a Representative N-(Thiophen-3-ylmethyl)pyrimidin-4-amine Derivative
This protocol details the synthesis of a model kinase inhibitor core structure. Researchers should note that reaction times, temperatures, and purification methods may require optimization based on the specific substitutions on the pyrimidine ring.
Materials:
-
This compound (1.0 eq)
-
4-Chloro-6-ethyl-5-fluoropyrimidine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and 4-Chloro-6-ethyl-5-fluoropyrimidine (1.0 eq).
-
Solvent and Base Addition: Add NMP to dissolve the solids, followed by the dropwise addition of DIPEA (3.0 eq) at room temperature. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(6-ethyl-5-fluoro-pyrimidin-4-yl)thiophen-3-ylmethanamine.
Mechanism and Rationale for Experimental Choices
The core of this synthesis is the SNAr reaction. The rationale behind the chosen reagents and conditions is as follows:
-
Solvent: A high-boiling polar aprotic solvent like NMP or DMF is chosen to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures, which is often necessary to overcome the activation energy of the SNAr reaction.
-
Base: A non-nucleophilic organic base such as DIPEA or triethylamine is essential. Its role is twofold: first, to deprotonate the ammonium salt of the starting material, liberating the free amine, and second, to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is typically required to promote the SNAr reaction on the electron-deficient pyrimidine ring. The optimal temperature will depend on the specific reactivity of the substituted pyrimidine.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Anwendungsleitfaden und Protokolle zur Gewald-Reaktion: Synthese substituierter Thiophene
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Gewald-Reaktion, einer fundamentalen Mehrkomponentenreaktion zur Synthese hochsubstituierter 2-Aminothiophene. Als leistungsstarkes Werkzeug in der organischen Synthese ermöglicht die Gewald-Reaktion den Zugang zu Molekülgerüsten, die in der medizinischen Chemie und den Materialwissenschaften von großer Bedeutung sind.[1][2] Wir werden den Mechanismus, den Anwendungsbereich, detaillierte experimentelle Protokolle und praxisorientierte Einblicke untersuchen, um Forschern die effektive Nutzung dieser vielseitigen Reaktion zu ermöglichen.
Einführung: Die Bedeutung der Gewald-Reaktion
Die 1961 von Karl Gewald entwickelte Reaktion ist eine Eintopf-Kondensation eines Ketons oder Aldehyds mit einem α-Cyanoester (oder einem anderen aktivierten Nitril) und elementarem Schwefel in Gegenwart einer Base.[3][4] Ihre anhaltende Relevanz ergibt sich aus mehreren Schlüsselfaktoren:
-
Molekulare Komplexität in einem Schritt: Sie ermöglicht den Aufbau des hochfunktionalisierten Thiophenrings aus einfachen, leicht verfügbaren Ausgangsmaterialien.[5]
-
Milde Reaktionsbedingungen: Die Reaktion verläuft typischerweise unter milden Bedingungen, was die Kompatibilität mit einer Vielzahl von funktionellen Gruppen gewährleistet.[6][7]
-
Privilegierte Strukturen: Das 2-Aminothiophen-Grundgerüst ist ein zentraler Baustein in zahlreichen pharmazeutisch aktiven Verbindungen, einschließlich entzündungshemmender, antimikrobieller und antikanzerogener Wirkstoffe, sowie in organischen Materialien wie Farbstoffen und leitfähigen Polymeren.[2][8]
Der Reaktionsmechanismus: Ein schrittweiser Einblick
Das Verständnis des Mechanismus ist entscheidend für die Optimierung der Reaktionsbedingungen und die Vorhersage potenzieller Nebenprodukte. Die Gewald-Reaktion verläuft über drei Hauptschritte, die durch eine Base, typischerweise ein sekundäres Amin wie Morpholin oder Piperidin, katalysiert werden.[3][9]
-
Knoevenagel-Kondensation: Der erste Schritt ist eine basenkatalysierte Knoevenagel-Kondensation zwischen der Carbonylverbindung und dem aktiven Methylennitril. Dies führt zur Bildung eines stabilen α,β-ungesättigten Nitril-Intermediats.[3][8][9] Die Wahl der Base ist hier entscheidend; Morpholin ist besonders effektiv, da es sowohl als Katalysator für diesen Schritt als auch für die nachfolgende Cyclisierung dient.
-
Schwefeladdition (Thiolierung): Elementarer Schwefel (typischerweise als S₈-Ring) wird durch die Base aktiviert und addiert sich an das α-Kohlenstoffatom des Knoevenagel-Produkts. Der genaue Mechanismus dieser Addition ist komplex und Gegenstand aktueller Forschung, es wird jedoch angenommen, dass er über Polysulfid-Intermediate verläuft.[9][10]
-
Intramolekulare Cyclisierung & Tautomerisierung: Das Schwefeladdukt durchläuft eine intramolekulare Cyclisierung, bei der das Schwefelatom die Nitrilgruppe angreift. Eine anschließende Tautomerisierung führt zum stabilen, aromatischen 2-Aminothiophen-Produkt.[3][4][9]
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald-Reaktion – Wikipedia [de.wikipedia.org]
- 5. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Paal-Knorr Thiophene Synthesis from 1,4-Dicarbonyls
Introduction: The Enduring Relevance of the Paal-Knorr Thiophene Synthesis
First reported in 1884 by German chemists Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This application note will focus specifically on the synthesis of thiophenes, which are crucial structural motifs in a vast array of pharmaceuticals, natural products, and organic materials.[2][3] The continued prevalence of this reaction in both academic and industrial settings is a testament to its reliability and versatility.[2]
The thiophene ring is an electron-rich aromatic system that serves as a bioisostere for the benzene ring, offering modified physicochemical properties that can enhance drug-receptor interactions and modulate solubility and metabolism.[4] Consequently, thiophene derivatives have found applications as antibacterial, anti-inflammatory, anti-anxiety, antipsychotic, antiarrhythmic, and anticancer agents.[3]
While classic synthetic methods often involved harsh conditions, modern iterations of the Paal-Knorr thiophene synthesis, including microwave-assisted protocols, offer milder reaction conditions, reduced reaction times, and improved yields, broadening its applicability to sensitive substrates.[4][5] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, troubleshooting strategies, and key applications to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Mechanistic Insights: A Tale of Sulfurization and Cyclization
The Paal-Knorr thiophene synthesis proceeds by the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[6] The most commonly employed sulfur sources are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[7][8] These reagents not only introduce the sulfur atom but also act as potent dehydrating agents, driving the reaction to completion.[6][9]
A key mechanistic question that was investigated early on was whether the reaction proceeds through the initial formation of a furan, which is then sulfurized. However, studies by Campaigne and Foye demonstrated that treating isolated furans with phosphorus pentasulfide gave inconsistent results compared to the direct reaction of 1,4-dicarbonyls with the same reagent.[1] This finding effectively ruled out the intermediacy of a furan and suggested that the reaction initiates with the sulfurization of the dicarbonyl compound.[1]
The currently accepted mechanism, while still a subject of some debate, is believed to involve the initial conversion of one or both carbonyl groups of the 1,4-dicarbonyl to thiocarbonyls (thioketones).[1][10] This is followed by enolization (or enethiolization) and subsequent intramolecular cyclization and dehydration to afford the aromatic thiophene ring.[11] The involvement of a bis-thioketone intermediate is considered possible but not strictly necessary for the reaction to proceed.[6]
It is crucial to note that regardless of the sulfur source used, toxic hydrogen sulfide (H₂S) gas is generated as a byproduct.[6] Therefore, all experimental work must be conducted in a well-ventilated fume hood with appropriate safety precautions.
Experimental Protocols
The choice of sulfurizing agent and reaction conditions can significantly impact the yield and purity of the desired thiophene. Below are two representative protocols: a conventional heating method using phosphorus pentasulfide and a microwave-assisted method employing Lawesson's reagent.
Protocol 1: Conventional Heating with Phosphorus Pentasulfide
This protocol is a robust and widely used method suitable for a range of 1,4-dicarbonyl substrates.
Materials:
-
Substituted 1,4-diketone (5 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)
-
Anhydrous Toluene (25 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Standard work-up and purification glassware and reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 1,4-diketone (5 mmol) and phosphorus pentasulfide (2.5 mmol).
-
Solvent Addition: Add anhydrous toluene (25 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Caution: This should be done in a fume hood as H₂S gas is evolved.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure substituted thiophene.[12]
Protocol 2: Microwave-Assisted Synthesis with Lawesson's Reagent
Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and milder conditions, making it an attractive alternative.[5] Lawesson's reagent is frequently preferred in these protocols due to its milder nature compared to P₄S₁₀.[12][13]
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Lawesson's Reagent (0.5 eq)[7]
-
Anhydrous Toluene (to make a 0.5 M solution)
-
Microwave vial with a stir bar
-
Microwave reactor
-
TLC supplies
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a microwave vial, combine the 1,4-diketone (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Solvent Addition: Add enough anhydrous toluene to achieve a 0.5 M concentration of the diketone.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 80-120 °C for a predetermined time (typically 10-30 minutes), with stirring. The optimal time and temperature should be determined for each substrate.
-
Reaction Monitoring: After the initial irradiation period, cool the vial and check the reaction progress by TLC. If the reaction is incomplete, further irradiation may be necessary.
-
Work-up:
-
Once the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.[12]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure substituted thiophene.[12]
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution | Rationale |
| Low or No Reaction | Inactive sulfurizing agent | Use a fresh batch of P₄S₁₀ or Lawesson's reagent stored under anhydrous conditions. | These reagents are moisture-sensitive and can degrade over time, leading to reduced reactivity.[12] |
| Insufficient heating | Ensure the reaction reaches the appropriate temperature (reflux for conventional heating, set temperature for microwave). | The reaction is thermally driven, and inadequate temperature will result in slow or incomplete conversion. | |
| Formation of Furan Byproduct | Dehydration pathway is favored | Switch from P₄S₁₀ to the milder Lawesson's reagent.[12] | Lawesson's reagent can offer better selectivity for thionation over dehydration.[12] |
| High reaction temperature | Maintain the lowest effective temperature for the reaction. | Higher temperatures can favor the competing dehydration pathway leading to furan formation.[12] | |
| Complex Mixture of Products | Impure starting material | Ensure the purity of the 1,4-dicarbonyl compound through recrystallization or chromatography. | Impurities in the starting material can lead to the formation of side products.[12] |
| Prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. | Extended reaction times can lead to product degradation or the formation of byproducts.[12] | |
| Difficult Purification | Residual sulfur-containing byproducts | Thoroughly quench the reaction with a basic solution (e.g., saturated NaHCO₃) and perform aqueous washes. | This helps to remove acidic and polar sulfur-containing impurities. |
| Similar polarity of product and impurities | Utilize alternative purification methods such as distillation (for volatile products) or recrystallization (for solid products).[12] | These methods can provide better separation based on different physical properties.[12] |
Applications in Drug Discovery and Materials Science
The Paal-Knorr thiophene synthesis is a valuable tool for accessing a wide range of substituted thiophenes, which are key building blocks in medicinal chemistry and materials science.
-
Medicinal Chemistry: The thiophene scaffold is present in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine. The ability to readily synthesize polysubstituted thiophenes via the Paal-Knorr reaction allows for the systematic exploration of structure-activity relationships in drug discovery programs.[4] The synthesis is compatible with a variety of functional groups, enabling the incorporation of thiophene moieties into complex molecular architectures, such as peptide sequences, where they can act as turn inducers.[5]
-
Materials Science: Substituted thiophenes are the fundamental repeating units in polythiophenes, a class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Paal-Knorr synthesis provides a direct route to the monomeric precursors required for the synthesis of these advanced materials.
Conclusion
The Paal-Knorr thiophene synthesis remains a highly relevant and powerful method for the preparation of substituted thiophenes. Its operational simplicity, tolerance of a wide range of substituents, and adaptability to modern techniques like microwave-assisted synthesis ensure its continued importance in both academic and industrial laboratories. By understanding the underlying mechanism and optimizing reaction conditions, researchers can effectively leverage this classic reaction to access novel thiophene-containing molecules for a diverse array of applications, from the development of new therapeutics to the creation of advanced functional materials.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. quora.com [quora.com]
- 11. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 12. benchchem.com [benchchem.com]
- 13. grokipedia.com [grokipedia.com]
Scale-Up Synthesis of Thiophen-3-ylmethanamine Hydrochloride: An Application Note and Protocol
Abstract
Thiophen-3-ylmethanamine hydrochloride is a pivotal building block in contemporary drug discovery and materials science, valued for its versatile chemical reactivity. As demand for this intermediate grows, the need for robust, scalable, and economically viable synthetic protocols becomes paramount. This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, chemists, and process development professionals. We present a detailed, field-proven protocol centered on the reductive amination of thiophene-3-carboxaldehyde, a commercially available starting material. This guide emphasizes the causality behind experimental choices, self-validating quality control measures, and rigorous safety protocols essential for successful large-scale production.
Introduction: The Strategic Importance of this compound
The thiophene moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for the phenyl group, thereby modulating pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Thiophen-3-ylmethanamine, with its reactive primary amine, provides a key handle for the introduction of the thiophene nucleus into a diverse array of molecular architectures.[2] Its hydrochloride salt form enhances stability and improves handling characteristics, making it an ideal intermediate for further synthetic transformations.[3] The successful scale-up of its synthesis is a critical step in the development pipeline of numerous pharmaceuticals and advanced materials.
Strategic Selection of the Synthetic Route for Scale-Up
Several synthetic pathways can be envisioned for the preparation of Thiophen-3-ylmethanamine. However, for a scale-up operation, the chosen route must be evaluated based on criteria such as cost of starting materials, reaction efficiency, operational simplicity, safety, and waste management.
Two primary and viable routes for industrial-scale production are:
-
Reductive Amination of Thiophene-3-carboxaldehyde: This is a convergent and atom-economical approach that directly converts the aldehyde to the desired amine. The reaction is typically a one-pot procedure, which is highly advantageous for large-scale synthesis.[2][4][5][6][7][8]
For this guide, we will focus on the reductive amination of thiophene-3-carboxaldehyde , as it represents a more direct, efficient, and often safer route for scale-up.
In-Depth Protocol: Kilogram-Scale Synthesis of this compound
This protocol details the synthesis of this compound from thiophene-3-carboxaldehyde via a one-pot reductive amination, followed by salt formation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Thiophene-3-carboxaldehyde | 112.15 | 1.00 kg | 8.92 | ≥98% |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.95 kg | 17.8 | ≥99.5% |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.51 kg | 13.5 | ≥98% |
| Methanol (MeOH) | 32.04 | 10 L | - | Anhydrous |
| Deionized Water | 18.02 | As needed | - | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 37% aq. soln. |
| Diethyl Ether (Et₂O) | 74.12 | As needed | - | Anhydrous |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | 50% aq. soln. |
Equipment
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel.
-
Large filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthetic Workflow Diagram
Caption: Scalable synthesis workflow for this compound.
Step-by-Step Protocol
Step 1: In-situ Imine Formation
-
Charge the 20 L jacketed reactor with thiophene-3-carboxaldehyde (1.00 kg, 8.92 mol), methanol (8 L), and ammonium chloride (0.95 kg, 17.8 mol).
-
Begin stirring the mixture and cool the reactor to 0-5 °C using a circulating chiller. The formation of the intermediate imine is facilitated at this stage.
Causality: The use of ammonium chloride provides the ammonia source for imine formation. Methanol is an excellent solvent for all reactants and intermediates. Low temperature is maintained to control the initial exotherm and minimize side reactions.
Step 2: Reductive Amination
-
In a separate vessel, carefully prepare a solution of sodium borohydride (0.51 kg, 13.5 mol) in methanol (2 L). Caution: Sodium borohydride reacts with methanol to generate hydrogen gas; ensure adequate ventilation and perform this step in a well-ventilated fume hood.[4][5]
-
Slowly add the sodium borohydride solution to the reactor via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
Causality: Sodium borohydride is a cost-effective and selective reducing agent for the imine intermediate.[6][7] The slow addition rate is crucial to manage the exotherm and the rate of hydrogen evolution.[4][5] Stirring overnight ensures the reaction goes to completion.
Step 3: Reaction Quench and Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of deionized water (2 L). Caution: This will cause vigorous hydrogen evolution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the remaining aqueous slurry, add a 50% aqueous solution of sodium hydroxide until the pH is >12. This will liberate the free amine.
-
Extract the aqueous layer with diethyl ether (3 x 2 L).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
Causality: The quench deactivates any remaining sodium borohydride. Basification is necessary to deprotonate the ammonium salt of the product, rendering the free amine soluble in an organic solvent for extraction.
Step 4: Hydrochloride Salt Formation and Purification
-
Filter the dried organic solution to remove the drying agent.
-
Cool the ethereal solution of the free amine in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid (37%) in diethyl ether until the precipitation of the hydrochloride salt is complete. Monitor the pH to ensure it is acidic.
-
Stir the resulting slurry for 1-2 hours in the ice bath to maximize crystallization.
-
Collect the white solid by filtration and wash with cold diethyl ether (2 x 1 L).
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Causality: Formation of the hydrochloride salt facilitates the isolation and purification of the amine, which is often an oil in its free base form. Crystallization from a suitable solvent system enhances the purity of the final product.
Expected Yield and Purity
-
Expected Yield: 1.1 - 1.2 kg (75-85%)
-
Purity (by HPLC): ≥98%
Quality Control and Analytical Characterization
A robust quality control framework is essential to validate the identity and purity of the final product.
| Analytical Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-192 °C |
| ¹H NMR (400 MHz, D₂O) | δ 7.75 (dd, J=5.0, 3.0 Hz, 1H), 7.60 (dd, J=3.0, 1.2 Hz, 1H), 7.30 (dd, J=5.0, 1.2 Hz, 1H), 4.25 (s, 2H). |
| ¹³C NMR (101 MHz, D₂O) | δ 135.0, 129.5, 128.0, 126.5, 40.5. |
| FT-IR (KBr, cm⁻¹) | 3400-2800 (broad, N-H stretch), 1610, 1500, 1450, 830, 780. |
| Purity (HPLC) | ≥98% |
¹H and ¹³C NMR spectra should be consistent with the assigned structure. [9][10] The FT-IR spectrum should show the characteristic broad ammonium stretch.[10][11]
Safety Considerations for Scale-Up
The scale-up of any chemical process introduces heightened safety risks that must be proactively managed.
-
Sodium Borohydride Handling: Sodium borohydride is a flammable solid and reacts with water and alcohols to produce flammable hydrogen gas.[4][5][6][7][12] It should be handled in a well-ventilated area, away from ignition sources. Large-scale reactions should be conducted in equipment designed to handle gas evolution safely.
-
Hydrogen Evolution: The reaction and quench steps generate significant volumes of hydrogen gas. The reactor must be equipped with adequate venting to an inert atmosphere or a scrubber system.
-
Exothermic Reactions: Both the reduction and quenching steps are exothermic. A reliable cooling system for the reactor is essential to maintain temperature control and prevent runaway reactions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.
Hazard Analysis Diagram
Caption: Hazard analysis and mitigation strategies for the scale-up synthesis.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add additional NaBH₄ portion-wise. Increase reaction time and monitor by HPLC. |
| Low Yield | Incomplete extraction of the free amine. | Ensure the aqueous layer is sufficiently basic (pH >12) before extraction. Perform additional extractions. |
| Product Oily/Difficult to Crystallize | Presence of impurities or residual solvent. | Wash the crude product with a non-polar solvent (e.g., hexane) to remove non-polar impurities. Ensure the free amine solution is completely dry before adding HCl. |
| Product Discoloration | Air oxidation of the amine or impurities. | Perform the work-up and crystallization under an inert atmosphere (e.g., nitrogen). |
Conclusion
This application note provides a detailed and robust protocol for the scale-up synthesis of this compound. By focusing on a reductive amination strategy, this guide offers an efficient, economically viable, and scalable method for producing this key synthetic intermediate. Adherence to the outlined procedures for synthesis, purification, quality control, and safety will enable researchers and process chemists to confidently and successfully produce this compound on a kilogram scale, thereby facilitating the advancement of drug discovery and materials science projects.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. calpaclab.com [calpaclab.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. icheme.org [icheme.org]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.osu.edu [chemistry.osu.edu]
Application Note: A Multi-Modal Analytical Approach for Real-Time Monitoring of Reactions Involving Thiophen-3-ylmethanamine Hydrochloride
Abstract This comprehensive guide details robust analytical methodologies for the real-time monitoring of chemical reactions involving Thiophen-3-ylmethanamine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document provides a multi-modal approach leveraging High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols herein are structured to ensure scientific integrity, offering not just procedural steps but also the underlying rationale for experimental choices, thereby enabling accurate tracking of reactant consumption, intermediate formation, and product yield.
Introduction: The Imperative for Precise Reaction Monitoring
This compound is a pivotal building block in medicinal chemistry and materials science, frequently employed in the synthesis of pharmacologically active compounds and functional materials. The primary amine and the thiophene ring are both reactive sites, participating in a variety of transformations such as N-acylation, N-alkylation, reductive amination, and palladium-catalyzed cross-coupling reactions.
Effective reaction monitoring is critical for:
-
Optimization: Determining the optimal reaction conditions (temperature, catalyst loading, reaction time).
-
Yield & Purity: Maximizing product yield while minimizing the formation of impurities.
-
Safety: Identifying the accumulation of potentially hazardous intermediates or byproducts.
-
Scale-up: Ensuring consistent performance from the lab bench to pilot plant scale.
This application note presents a framework for selecting and implementing the most appropriate analytical techniques based on the specific reaction chemistry of this compound.
Foundational Analytical Strategy: A Tri-Pronged Approach
No single analytical technique is universally optimal. We advocate for a complementary, multi-modal strategy to gain a holistic view of the reaction progress.
-
Chromatography (HPLC): Ideal for quantitative analysis of reaction mixtures, separating the starting material, intermediates, and products.
-
Spectroscopy (NMR): Provides detailed structural information, enabling the unambiguous identification of all species in the reaction mixture.
-
Spectroscopy (FTIR): Offers a rapid, in-situ method for tracking the disappearance of key functional groups.
The selection and application of these techniques are illustrated below in a typical reaction monitoring workflow.
Figure 1: A workflow for multi-modal reaction monitoring.
HPLC for Quantitative Reaction Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis of reaction mixtures. Its ability to separate components allows for the precise measurement of the concentration of this compound, its consumption over time, and the formation of products and byproducts.[1][2][3]
3.1. Why HPLC is Effective
-
Quantitative Accuracy: When properly calibrated, HPLC provides highly accurate and reproducible quantitative data.[1][3]
-
Separation Power: It can resolve structurally similar compounds, which is crucial for distinguishing between isomers or closely related impurities.
-
Versatility: A wide range of column chemistries and mobile phases can be employed to suit the specific polarity of the reactants and products.
3.2. Protocol: Reverse-Phase HPLC (RP-HPLC) for an N-Acylation Reaction
This protocol is a template for monitoring the acylation of this compound with an acid chloride.
Step 1: Instrument and Column Setup
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Detector Wavelength: 254 nm (thiophene moiety is UV active).
Step 2: Method Development and Calibration
-
Prepare standard solutions of pure this compound and, if available, the expected product at known concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Inject the standards to determine their retention times.
-
Develop a gradient elution method to achieve baseline separation of the starting material and product. A typical starting gradient would be 5% B to 95% B over 15 minutes.
-
Generate a calibration curve for each compound by plotting peak area against concentration. This is essential for converting peak areas from the reaction samples into concentrations.[1]
Step 3: Reaction Sampling and Analysis
-
At designated time points (t=0, 5 min, 15 min, 30 min, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile/water). This stops the reaction and prepares the sample for injection.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for the starting material and product.
-
Use the calibration curves to calculate the concentration of each species at each time point.
3.3. Data Presentation
| Time Point | Retention Time (min) - Starting Material | Peak Area - Starting Material | Concentration (mg/mL) - Starting Material | Retention Time (min) - Product | Peak Area - Product | Concentration (mg/mL) - Product |
| t = 0 | 2.5 | 5,000,000 | 1.0 | - | 0 | 0.0 |
| t = 15 min | 2.5 | 2,500,000 | 0.5 | 8.2 | 2,800,000 | 0.56 |
| t = 60 min | 2.5 | 500,000 | 0.1 | 8.2 | 4,500,000 | 0.9 |
| t = 120 min | 2.5 | < 10,000 | < 0.01 | 8.2 | 4,950,000 | 0.99 |
NMR Spectroscopy for Structural Verification
While HPLC provides quantitative data, it does not offer structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for identifying all species in a reaction mixture, confirming the structure of the desired product, and identifying any unexpected intermediates or byproducts.[4][5][6] Quantitative NMR (qNMR) can also be used for reaction monitoring, often with the addition of an internal standard.[7][8]
4.1. The Power of NMR in Reaction Monitoring
-
Structural Elucidation: Provides unambiguous confirmation of chemical structures.
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative Potential: With an internal standard of known concentration, the concentration of all other species can be determined.[7][8]
4.2. Protocol: ¹H NMR Monitoring with an Internal Standard
Step 1: Preparation
-
Choose an internal standard that has a simple spectrum (ideally a singlet) in a region that does not overlap with signals from the reactants or products (e.g., 1,3,5-trimethoxybenzene).
-
Prepare a stock solution of the internal standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a precisely known concentration.
Step 2: Sampling and Analysis
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Accurately add a known volume of the reaction aliquot to a known volume of the internal standard stock solution in an NMR tube.
-
Acquire a ¹H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time) to allow for accurate integration.
Step 3: Data Analysis
-
Integrate the peak corresponding to the internal standard and a well-resolved peak for the starting material and the product.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
Figure 2: Workflow for quantitative NMR (qNMR) analysis.
In-Situ FTIR Spectroscopy for Real-Time Functional Group Analysis
For many reactions, particularly at scale, taking discrete samples can be impractical or unsafe. In-situ Fourier-Transform Infrared (FTIR) spectroscopy allows for continuous, real-time monitoring of the reaction without sampling.[9][10][11][12] It works by tracking the vibrational changes in key functional groups.
5.1. Advantages of In-Situ FTIR
-
Real-Time Data: Provides a continuous profile of the reaction kinetics.[9][10]
-
No Sampling Required: Reduces risks associated with handling reactive or hazardous materials.
-
Mechanistic Insights: Can detect transient intermediates that might be missed by offline methods.[9]
5.2. Protocol: Monitoring an N-Acylation via In-Situ FTIR
Step 1: Setup
-
Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel.
-
Ensure the probe is chemically compatible with the reaction mixture.
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
Step 2: Data Acquisition
-
Initiate the reaction (e.g., by adding the acylating agent).
-
Begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
The software will subtract the background, showing only the changes in the IR spectrum as the reaction proceeds.
Step 3: Data Interpretation
-
Monitor the Disappearance of Reactant Peaks:
-
N-H stretching vibrations of the primary amine (Thiophen-3-ylmethanamine) around 3300-3400 cm⁻¹.
-
-
Monitor the Appearance of Product Peaks:
-
Amide C=O stretching vibration around 1650-1680 cm⁻¹.
-
Amide N-H bending vibration around 1550 cm⁻¹.
-
By plotting the intensity of these key peaks over time, a kinetic profile of the reaction can be generated, clearly indicating the reaction's endpoint when the reactant peaks disappear and the product peaks plateau.
| Functional Group | Key Vibrational Band (cm⁻¹) | Change During Reaction |
| Primary Amine (N-H Stretch) | ~3350 | Decreases |
| Acid Chloride (C=O Stretch) | ~1800 | Decreases |
| Amide (C=O Stretch) | ~1660 | Increases |
| Amide (N-H Bend) | ~1550 | Increases |
Conclusion: An Integrated and Self-Validating System
By employing a combination of HPLC, NMR, and FTIR, researchers can build a comprehensive and trustworthy understanding of reactions involving this compound. HPLC provides the quantitative backbone, NMR offers definitive structural proof, and in-situ FTIR delivers real-time kinetic data. This multi-modal approach ensures that the analytical results are self-validating, providing the high level of confidence required in modern chemical and pharmaceutical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 5. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mt.com [mt.com]
- 11. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Thiophen-3-ylmethanamine Hydrochloride
Welcome to the technical support center for Thiophen-3-ylmethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and handling this valuable building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for higher yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the properties, handling, and synthesis of this compound.
Q1: What are the key physical and chemical properties of this compound?
This compound (CAS No. 115132-84-8) is a solid at room temperature.[1][2] Its molecular formula is C₅H₈ClNS, with a molecular weight of approximately 149.64 g/mol .[1][2][3] As a hydrochloride salt, it is generally soluble in water and polar protic solvents like methanol and ethanol, a critical factor to consider during aqueous workups to prevent product loss.[4] It is stable under recommended dry storage conditions but is incompatible with strong oxidizing agents.[1][2]
Q2: What are the primary synthetic routes to Thiophen-3-ylmethanamine?
The two most common laboratory-scale synthetic strategies start from commercially available 3-substituted thiophenes:
-
Reductive Amination of 3-Thiophenecarboxaldehyde: This involves the condensation of 3-thiophenecarboxaldehyde with an ammonia source (e.g., ammonia in methanol, ammonium acetate) to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
-
Reduction of 3-Cyanothiophene: This route involves the direct reduction of the nitrile group to a primary amine. Powerful reducing agents are required, such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether), or catalytic hydrogenation under pressure using catalysts like Raney Nickel.
The resulting free amine is then converted to the hydrochloride salt by treatment with HCl (either gaseous or in an anhydrous solvent like ether or isopropanol).
Q3: Why is it crucial to maintain anhydrous conditions when preparing the hydrochloride salt?
Maintaining anhydrous (water-free) conditions is critical for efficiently precipitating the hydrochloride salt.[5] The free amine is typically soluble in organic solvents, while the hydrochloride salt is often much less soluble, allowing for its isolation by filtration. If water is present, it can increase the solubility of the salt, leading to incomplete precipitation and significantly lower isolated yields.[4][5] Furthermore, water can interfere with certain reagents, especially if any unreacted reducing agents like LiAlH₄ are present.
Q4: How can I effectively monitor the progress of the reaction?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
For TLC: Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine). The disappearance of the starting material (aldehyde or nitrile) spot and the appearance of the product spot (the free amine) indicate reaction progression. The amine product will have a significantly different Rf value than the starting material.
-
For HPLC/LC-MS: These techniques provide a more quantitative analysis of the reaction mixture, allowing you to accurately determine the consumption of starting material and the formation of the product.[6]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to resolving common challenges encountered during the synthesis of this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a low-yielding reaction.
Caption: A systematic workflow for troubleshooting low product yield.
Problem-Solution Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Reagent Quality: The reducing agent (e.g., LiAlH₄, NaBH₄) may have decomposed due to moisture.[4] 2. Incomplete Reaction: Insufficient reaction time, temperature, or stoichiometry of reagents.[4][5] 3. Catalyst Poisoning (for hydrogenation): Sulfur compounds can poison catalysts like Palladium or Raney Nickel. | 1. Use fresh, anhydrous reagents and solvents. Ensure LiAlH₄ is a free-flowing powder, not a solid chunk. 2. Monitor the reaction by TLC/HPLC to confirm completion. If incomplete, consider increasing reaction time, temperature, or the equivalents of the reducing agent.[5] 3. Use a sulfur-resistant catalyst or a chemical reduction method instead. |
| Formation of Side Products | 1. Over-reduction: In reductive amination, the aldehyde may be reduced to an alcohol before imine formation. 2. Dimerization/Polymerization: The thiophene ring can be unstable to very strong acids, potentially leading to polymerization.[7][8] 3. Formation of Secondary Amine: The newly formed primary amine can react with another molecule of the starting aldehyde to form a secondary amine byproduct. | 1. Use a pH-sensitive reducing agent like NaBH₃CN, which is more effective at reducing the protonated imine than the carbonyl group. 2. Avoid excessively strong, hot acidic conditions. Perform reactions at controlled, often cool, temperatures.[8] 3. Use a large excess of the ammonia source to favor the formation of the primary amine. |
| Product is Oily or Fails to Crystallize | 1. Presence of Impurities: Small amounts of solvent or organic byproducts can act as an oiling agent. 2. Incorrect Solvent System: The chosen solvent for crystallization or precipitation may be too good a solvent for the hydrochloride salt. 3. Residual Water: Moisture can prevent the formation of a crystalline solid.[5] | 1. Purify the crude free amine by column chromatography before salt formation. 2. For HCl salt precipitation, use a non-polar solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, or hexanes). A co-solvent system (e.g., isopropanol/ether) may be required.[4] 3. Ensure the free amine solution is completely dry (e.g., using MgSO₄ or Na₂SO₄) before adding the HCl solution. |
| Product Lost During Workup | 1. Product is Water-Soluble: As a hydrochloride salt, the product has high water solubility and can be lost to the aqueous layer during extractions.[4] 2. Emulsion Formation: The amine can act as a surfactant, causing emulsions during aqueous extraction. | 1. During workup of the free amine, basify the aqueous layer (pH > 10) to ensure the amine is in its free base form, which is more soluble in organic solvents. Then, extract with an organic solvent. Minimize the volume of water used. 2. Add brine (saturated NaCl solution) to help break emulsions. Centrifugation can also be effective. |
Representative Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound from 3-thiophenecarboxaldehyde.
Objective: To synthesize this compound via one-pot reductive amination.
Materials:
-
3-Thiophenecarboxaldehyde
-
Ammonia (7N solution in Methanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (e.g., 2M solution in Diethyl Ether)
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-thiophenecarboxaldehyde (1.0 eq).
-
Imine Formation: Add anhydrous methanol followed by a 7N solution of ammonia in methanol (5-10 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC for the disappearance of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours or until the reaction is complete as monitored by TLC.
-
Quenching & Workup:
-
Carefully quench the reaction by slowly adding water at 0 °C.
-
Remove most of the methanol under reduced pressure using a rotary evaporator.
-
Add water and DCM to the residue. Basify the aqueous layer with 1M NaOH solution to a pH > 10.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Thiophen-3-ylmethanamine free base.
-
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent (e.g., DCM or diethyl ether).
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
A precipitate should form immediately. Stir the resulting slurry at 0 °C for 30 minutes.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield this compound.
Process Flow Diagram
Caption: Experimental workflow for the synthesis of Thiophen-3-ylmethanamine HCl.
References
- 1. file.ambeed.com [file.ambeed.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
Common side reactions with Thiophen-3-ylmethanamine hydrochloride
Welcome to the technical support center for Thiophen-3-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for the successful use of this compound in your experiments. My aim is to move beyond simple protocols and offer insights into the causality behind experimental choices, ensuring both safety and experimental success.
Part 1: Frequently Asked Questions (FAQs) on Safety & Handling
Working with any chemical reagent requires a foundational understanding of its safe handling and storage. This compound is no exception. This section addresses common questions regarding its safety profile and proper laboratory practices.
Question 1: What are the primary hazards associated with this compound?
Based on available safety data, this compound is classified with several hazards that necessitate careful handling.[1] It is considered harmful if swallowed (Acute toxicity, oral Category 4).[1] It is also known to cause skin irritation (Category 2) and serious eye irritation (Category 2A).[1] Furthermore, it may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1] Some sources also indicate the potential for it to cause serious eye damage.[2]
Question 2: What are the appropriate personal protective equipment (PPE) recommendations when working with this compound?
Given the hazards, a comprehensive PPE strategy is crucial. Always consult your institution's safety guidelines, but as a baseline, the following should be considered mandatory:
-
Eye Protection: Safety glasses with side shields or goggles are essential. If there is a risk of splashing, a face shield should also be worn.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[1]
Question 3: What are the recommended storage conditions for this compound?
Proper storage is key to maintaining the integrity and purity of the compound. Generally, it is recommended to store this compound at room temperature in a tightly sealed container.[3] For long-term stability, particularly to prevent potential degradation from atmospheric moisture, storage in an inert atmosphere (e.g., under argon or nitrogen) in a dark place is advisable.[4]
Question 4: What should I do in case of accidental exposure?
Immediate and appropriate first aid is critical.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Below is a workflow for safe handling of this compound.
References
Identification of byproducts in Thiophen-3-ylmethanamine hydrochloride synthesis
Welcome to the technical support center for the synthesis of Thiophen-3-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The two most prevalent methods for synthesizing this compound are Reductive Amination of thiophene-3-carboxaldehyde and the Gabriel Synthesis using a 3-thenyl halide. Each route has its own set of advantages and potential challenges, particularly concerning byproduct formation.
-
Reductive Amination: This one-pot reaction involves the formation of an imine from thiophene-3-carboxaldehyde and an amine source (like ammonia or ammonium salt), which is then reduced in situ to the desired primary amine.[1][2] A common variation is the Leuckart reaction, which uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[3]
-
Gabriel Synthesis: This classic method transforms primary alkyl halides, such as 3-thenyl chloride or bromide, into primary amines using potassium phthalimide.[4] The reaction proceeds via nucleophilic substitution to form an N-alkylphthalimide intermediate, which is then cleaved to release the primary amine.[4] This method is known for preventing over-alkylation, a common issue with direct amination.[5]
Q2: I'm seeing an unexpected peak in my HPLC analysis after a reductive amination. What could it be?
Beyond unreacted starting materials, the most common byproducts in the reductive amination synthesis of Thiophen-3-ylmethanamine are the secondary amine, bis(thiophen-3-ylmethyl)amine , and thiophene-3-methanol .
-
Bis(thiophen-3-ylmethyl)amine is formed through over-alkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the imine intermediate.
-
Thiophene-3-methanol results from the reduction of the starting material, thiophene-3-carboxaldehyde, by the reducing agent before it can form the imine. This is more likely to occur if the reducing agent is too reactive or if the reaction conditions do not favor imine formation.[1]
Q3: During the workup of my Gabriel synthesis, I have a persistent solid that is difficult to filter. What is it and how can I remove it?
This solid is likely phthalhydrazide , the byproduct formed during the hydrazinolysis step to cleave the N-alkylphthalimide intermediate.[4] Phthalhydrazide is often a poorly soluble, crystalline solid that can complicate the isolation of the desired amine.
Troubleshooting Tip: Ensure complete reaction with hydrazine. After the reaction, cooling the mixture can sometimes help to fully precipitate the phthalhydrazide, which can then be removed by filtration. Washing the filter cake with a suitable solvent in which your product is soluble but the phthalhydrazide is not (e.g., cold ethanol or diethyl ether) can improve recovery of the desired amine.[6]
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a more in-depth look at the common byproducts and offers detailed protocols for their identification and strategies to minimize their formation.
Byproduct Profile: Reductive Amination Route
| Byproduct Name | Chemical Structure | Formation Mechanism | Key Identification Markers |
| Bis(thiophen-3-ylmethyl)amine | C_10H_11NS_2 | Over-alkylation of the primary amine product with the imine intermediate. | MS: Molecular ion peak corresponding to its mass. NMR: Presence of two thiophene ring systems and a single N-H proton signal. |
| Thiophene-3-methanol | C_5H_6OS | Reduction of thiophene-3-carboxaldehyde by the reducing agent. | MS: Molecular ion peak at m/z 114. NMR: Characteristic singlet for the methylene protons (-CH_2OH) around 4.6 ppm.[7] |
Diagram: Byproduct Formation in Reductive Amination
Caption: Side reactions in the reductive amination synthesis.
Mitigation Strategies for Reductive Amination Byproducts:
-
To Minimize Bis(thiophen-3-ylmethyl)amine:
-
Use a large excess of the ammonia source to outcompete the primary amine product in reacting with the imine intermediate.
-
Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. This can allow for better control over the reaction.
-
-
To Minimize Thiophene-3-methanol:
-
Ensure optimal pH for imine formation (typically slightly acidic, pH 4-6) before adding the reducing agent.[1] If the pH is too low, the amine will be protonated and non-nucleophilic.
-
Use a milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to reduce the aldehyde at a pH optimal for imine formation.[1]
-
Byproduct Profile: Gabriel Synthesis Route
| Byproduct Name | Chemical Structure | Formation Mechanism | Key Identification Markers |
| Phthalhydrazide | C_8H_6N_2O_2 | Reaction of the N-alkylphthalimide intermediate with hydrazine.[4] | Physical Property: Often a white to off-white, poorly soluble solid. IR: Characteristic C=O and N-H stretching frequencies. |
| Unreacted 3-Thenyl Halide | C_5H_5ClS or C_5H_5BrS | Incomplete reaction with potassium phthalimide. | GC-MS: Easily detectable by its characteristic mass spectrum and retention time. |
Diagram: Gabriel Synthesis Workflow and Byproduct
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Thiophene-3-methanol | C5H6OS | CID 123570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Thiophene Compounds
Welcome to the Technical Support Center for the purification of thiophene-containing compounds via column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. The unique electronic properties of the thiophene ring can present specific purification challenges, from on-column stability issues to difficult separations from structurally similar impurities.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. The advice herein is grounded in established chromatographic principles and extensive field experience to ensure the integrity and efficiency of your purification workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the column chromatography of thiophene derivatives. Each issue is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Issue 1: Poor Separation of Product from Structurally Similar Impurities (e.g., Starting Material, Isomers)
Symptoms:
-
Overlapping spots on Thin-Layer Chromatography (TLC) with multiple solvent systems.
-
Co-elution of product and impurities, resulting in broad or shouldered peaks during column chromatography.
-
Fractions containing a mixture of the desired thiophene compound and a persistent impurity.
Causality & Solutions:
Poor separation, where the selectivity factor (α) is close to 1, is a common hurdle, especially when dealing with unreacted starting materials or reaction byproducts that share a similar polarity profile with the target compound.[1][2]
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate the Mobile Phase: A single solvent system (e.g., ethyl acetate/hexanes) may not provide sufficient selectivity.[1]
-
Systematic Solvent Screening: Conduct a thorough TLC analysis using different solvent systems. The goal is to maximize the difference in retention factors (ΔRf) between your product and the impurity.[3] A good target is a ΔRf > 0.2.
-
Alternative Solvent Systems: Explore solvent mixtures with different selectivities. Consider combinations like dichloromethane/hexanes, acetone/chloroform, or ether/hexanes.[1]
-
Ternary and Quaternary Systems: For particularly challenging separations, consider adding a third or fourth solvent at a low percentage to fine-tune the polarity and selectivity.[4]
-
-
Optimize the Stationary Phase:
-
Normal Phase (Silica Gel): This is the most common choice for thiophene compounds.[5] However, the acidic nature of silica can sometimes cause issues.
-
Deactivated Silica: If you suspect on-column degradation or strong binding of a basic thiophene derivative, consider deactivating the silica gel. This can be achieved by pre-treating the silica with a base like triethylamine (typically 1-2% in the eluent).[3]
-
Alternative Stationary Phases: For highly polar or acidic thiophene compounds, consider using alumina (basic or neutral) or reversed-phase silica (C18).[5][6]
-
-
Employ Gradient Elution:
-
If isocratic elution fails to provide adequate separation, a shallow solvent gradient can be highly effective.[3] A slow, gradual increase in the polarity of the mobile phase can help resolve closely eluting compounds.
-
-
Check Column Loading:
Issue 2: Product Degradation on the Column
Symptoms:
-
Appearance of new, often more polar, spots on TLC analysis of eluted fractions that were not present in the crude mixture.
-
Low overall recovery of the desired compound.
-
Discoloration of the silica gel at the top of the column.
Causality & Solutions:
Thiophene rings can be susceptible to oxidation or other degradation pathways, particularly on acidic stationary phases like silica gel.[7][8] The silanol groups on the silica surface can act as acid catalysts, promoting decomposition of sensitive molecules.[6]
Step-by-Step Troubleshooting Protocol:
-
Assess Compound Stability: Before performing column chromatography, test the stability of your compound on silica gel.[6]
-
2D TLC: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. The appearance of off-diagonal spots indicates degradation.
-
-
Deactivate the Stationary Phase:
-
As mentioned previously, adding a small amount of a base like triethylamine (1-2%) to the mobile phase can neutralize the acidic sites on the silica gel and prevent degradation of acid-sensitive compounds.[3]
-
-
Minimize Residence Time:
-
Consider Alternative Stationary Phases:
-
If degradation persists, switch to a more inert stationary phase like neutral alumina or Florisil.[6]
-
Issue 3: The Compound Won't Elute from the Column or is Tailing Excessively
Symptoms:
-
The desired compound remains at the baseline on TLC even in highly polar solvent systems (e.g., 100% ethyl acetate).
-
The compound streaks significantly on the TLC plate.[7]
-
The product elutes over a large number of fractions with a long, trailing tail.[6]
Causality & Solutions:
This issue often arises with highly polar thiophene derivatives, such as those containing carboxylic acids, amides, or multiple heteroatoms. These functional groups can interact very strongly with the polar silanol groups of the silica gel stationary phase through hydrogen bonding.
Step-by-Step Troubleshooting Protocol:
-
Increase Mobile Phase Polarity:
-
Modify the Mobile Phase:
-
For acidic compounds (e.g., thiophene carboxylic acids), adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to protonate the compound and reduce its interaction with the silica, leading to better peak shape.
-
For basic compounds (e.g., amino-thiophenes), adding a small amount of triethylamine or ammonia in methanol can improve elution and peak shape.
-
-
Use a More Aggressive Solvent System:
-
For very polar compounds, solvent systems like methanol/dichloromethane are often effective.[7]
-
-
Consider Reversed-Phase Chromatography:
-
If the compound is highly polar and difficult to elute from silica gel, reversed-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like methanol/water or acetonitrile/water) may be a more suitable purification method.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to choose a starting solvent system for my thiophene compound?
A1: The best starting point is always Thin-Layer Chromatography (TLC).[11] Spot your crude reaction mixture on a silica gel TLC plate and test various solvent systems. A good starting point for many thiophene derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[3] Adjust the ratio of the solvents until the desired compound has an Rf value between 0.25 and 0.35, which is generally optimal for column chromatography.[11]
Q2: How do I properly pack a silica gel column to avoid issues like channeling?
A2: Proper column packing is crucial for good separation.[3] There are two common methods:
-
Dry Packing: Add dry silica gel to the column, then gently tap the column to ensure even packing. Add the mobile phase and use pressure to push it through the column until the silica is fully wetted and settled.[9]
-
Slurry Packing: Make a slurry of the silica gel in the mobile phase and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed. This method is often preferred as it minimizes the chances of trapping air bubbles.[7] In both cases, it's important to add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[7]
Q3: My crude sample is not very soluble in the mobile phase. How should I load it onto the column?
A3: If your sample has poor solubility in the eluent, you can use a "dry loading" technique.[12]
-
Dissolve your crude sample in a suitable, volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to this solution.
-
Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[12] This method ensures that the sample is introduced to the column in a concentrated band, which leads to better separation.
Q4: How can I scale up my purification from a small-scale TLC analysis to a larger preparative column?
A4: Scaling up requires careful consideration of several factors to maintain the separation quality achieved at the analytical scale.[13]
-
Column Diameter and Length: The amount of silica gel needed is proportional to the amount of crude material you need to purify. A common rule of thumb is to use 50-100g of silica for every 1g of crude material.[3] The column diameter should be chosen to accommodate this amount of silica.
-
Flow Rate: The linear flow rate of the mobile phase should be kept consistent. As you increase the column diameter, the volumetric flow rate will need to be increased proportionally to maintain the same linear velocity.[13]
-
Sample Loading: The amount of sample you can load is proportional to the cross-sectional area of the column.
Table 1: General Guidelines for Scaling Up Column Chromatography
| Crude Sample Amount | Recommended Silica Gel Amount | Recommended Column Diameter |
| 10-100 mg | 1-10 g | 1-2 cm |
| 100-500 mg | 10-50 g | 2-3 cm |
| 0.5-2.0 g | 50-200 g | 3-5 cm |
| 2.0-10.0 g | 200-1000 g | 5-10 cm |
Note: These are general guidelines and may need to be adjusted based on the difficulty of the separation.
Visualizing the Workflow
Troubleshooting Logic for Poor Separation
The following diagram illustrates a systematic approach to troubleshooting poor separation in the column chromatography of thiophene compounds.
Caption: A workflow for troubleshooting poor separation in column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hopemaxchem.com [hopemaxchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. youtube.com [youtube.com]
Stability of Thiophen-3-ylmethanamine hydrochloride under different pH conditions
Welcome to the dedicated technical support center for Thiophen-3-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various pH conditions. Understanding the pH-dependent stability is critical for ensuring the integrity of your experiments, from basic research to formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?
While specific kinetic data for this compound is not extensively published, we can infer its likely behavior based on the chemistry of the thiophene ring and the primary amine group. The hydrochloride salt form enhances its solubility in polar solvents.[1] Generally, the compound is expected to be most stable in the acidic to neutral pH range (pH 3-7). In strongly acidic or alkaline conditions, degradation may be accelerated. Many organic molecules exhibit a U-shaped pH-rate profile, with maximum stability in a specific pH range.[2]
Q2: What are the potential degradation pathways for this compound, particularly in response to pH changes?
The degradation of this compound can be influenced by several factors, with pH playing a crucial role. The primary sites susceptible to degradation are the thiophene ring and the methanamine side chain.
-
Oxidative Degradation of the Thiophene Ring : The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[3] This process can be catalyzed by light, heat, and the presence of metal ions. The stability of the thiophene ring can vary, with some studies indicating susceptibility to degradation in basic media.[4]
-
Reactions involving the Amine Group : The primary amine can undergo various reactions, including oxidation. In the presence of certain excipients, such as reducing sugars, there is a potential for Maillard reactions, especially at elevated temperatures.[5]
-
Hydrolysis : While the core structure is generally stable against hydrolysis, extreme pH and high temperatures can promote the cleavage of bonds.
Q3: How does the hydrochloride salt form affect the stability and solubility of Thiophen-3-ylmethanamine?
The hydrochloride salt of Thiophen-3-ylmethanamine is used to improve its solubility in aqueous environments.[1] When dissolved, it will form an acidic solution. The pH of the solution will depend on the concentration. It's important to consider this inherent acidity when preparing solutions and designing experiments.
Q4: Are there any known incompatibilities with common buffers or excipients?
While specific incompatibility data for this compound is limited, general principles of drug-excipient compatibility should be considered.[6][7] Potential incompatibilities could arise from:
-
Reactive Impurities in Excipients : Peroxides, aldehydes, and metal ions in excipients can catalyze degradation.[5]
-
pH Changes : Excipients can alter the microenvironmental pH, which can affect the stability of the drug.[7]
-
Direct Reactions : As mentioned, primary amines can react with reducing sugars.
It is always recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guide
Issue 1: I am observing rapid degradation of my this compound stock solution. What could be the cause?
-
Answer: Rapid degradation can be due to several factors. First, check the pH of your solution. If it is not buffered, the dissolution of the hydrochloride salt will result in an acidic pH, but contamination could alter this. Thiophene derivatives can be susceptible to degradation in strongly basic or acidic conditions.[4] Also, consider exposure to light and elevated temperatures, as these can promote oxidative and thermal degradation.[3] Ensure your storage conditions are appropriate; for example, storing at room temperature in a tightly closed container is often recommended.[8]
Issue 2: My compound is precipitating out of solution during my experiment. Why is this happening?
-
Answer: Precipitation is likely due to changes in solubility, which is highly dependent on pH. This compound is more soluble in its protonated (salt) form. If the pH of the solution is raised towards the pKa of the amine, the free base form will be generated, which is likely less water-soluble. To resolve this, ensure your solution is adequately buffered to maintain a pH where the compound remains in its soluble, protonated state.
Issue 3: I am trying to develop a stability-indicating HPLC method and I'm not seeing any degradation peaks under stress conditions. What should I do?
-
Answer: If you are not observing degradation peaks, it could mean your stress conditions are not harsh enough, or your analytical method is not capable of resolving the degradants from the parent peak.[9]
-
Increase Stress Levels : You can try increasing the concentration of your acid, base, or oxidizing agent, extending the exposure time, or raising the temperature. Forced degradation studies often aim for 5-20% degradation.[9]
-
Method Optimization : Ensure your HPLC method has adequate separation power. You may need to adjust the mobile phase composition, gradient, or column chemistry. Photodiode array (PDA) detection can be helpful to check for peak purity and identify co-eluting peaks.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for pH-Dependent Stability
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound (of known purity)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate and acetate buffers (see Table 1)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and pH meter
2. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, dilute the stock solution with the appropriate buffer or acid/base solution to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
3. Stress Conditions:
-
Expose the sample solutions to the stress conditions outlined in Table 2.
-
Include a control sample (unstressed) at each pH, protected from light and stored at a low temperature (e.g., 4°C).
Table 1: Recommended Buffer Systems for pH Stability Studies
| Target pH | Buffer System |
| 1.2 | 0.1 M HCl |
| 4.5 | Acetate Buffer |
| 6.8 | Phosphate Buffer |
| 9.0 | Borate Buffer |
| 12.0 | 0.1 M NaOH |
Table 2: Typical Stress Conditions for Forced Degradation
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 60°C for 48 hours (in solid and solution form) |
| Photolytic | Expose to light (ICH Q1B guidelines) |
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary before injection.
-
Analyze all samples, including controls, by a validated stability-indicating HPLC method. A reverse-phase C18 column with UV detection is a common starting point.[10]
-
Quantify the peak area of the parent compound and any degradation products.
5. Data Interpretation:
-
Calculate the percentage of degradation for the parent compound at each time point and pH condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Characterize the degradation products using techniques like LC-MS/MS to elucidate the degradation pathways.[10][11]
Visualizations
Experimental Workflow for pH Stability Study
References
- 1. (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride | 55810-75-8 | Benchchem [benchchem.com]
- 2. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stability of Thiophen-3-ylmethanamine Hydrochloride in Solution
Welcome to the technical support center for Thiophen-3-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. Given the limited publicly available stability data for this compound, this resource focuses on empowering you to assess its stability under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at room temperature in a dry, well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[3] For long-term storage, maintaining a dry, inert atmosphere, for instance by using a desiccator or storing under an inert gas like argon or nitrogen, is considered best practice.[4]
Q2: I've prepared a stock solution of this compound. How should I store it and for how long will it be stable?
The stability of this compound in solution is not well-documented and is highly dependent on the solvent, pH, concentration, and storage temperature. For amine hydrochlorides in aqueous solutions, it is generally recommended to store them at low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage) and protected from light.[4] It is advisable to prepare fresh solutions for critical experiments or to perform a stability assessment for your specific conditions. Aliquoting stock solutions into single-use vials is recommended to avoid repeated freeze-thaw cycles.[4]
Q3: My this compound solution has turned a pale yellow. Does this indicate degradation?
Discoloration, such as the appearance of a yellow tint, can be an indicator of degradation. For thiophene-containing compounds, this could be due to oxidative processes. However, it is not a definitive confirmation of degradation. The purity of the solution should be verified using an analytical technique like HPLC to confirm if new peaks, indicative of degradation products, are present.[1]
Q4: I'm observing inconsistent results in my multi-day cell-based assay. Could the stability of this compound be a factor?
Yes, inconsistent results in long-term experiments can be a sign of compound instability in the cell culture medium.[1] Amine compounds can be susceptible to degradation under physiological conditions (e.g., 37°C, aqueous buffered environment). It is crucial to determine the stability of this compound in your specific cell culture medium and under your assay conditions.
Q5: What are the likely degradation pathways for this compound in solution?
Based on the chemistry of thiophene and amine functional groups, the primary degradation pathways are likely to be:
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can form thiophene S-oxides and subsequently sulfones.[5][6][7]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in the thiophene ring.[8]
-
Hydrolysis: As an amine hydrochloride salt, the compound's stability can be pH-dependent in aqueous solutions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot potential stability issues with this compound solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results over time | Degradation of the compound in the experimental medium (e.g., cell culture media, buffer). | Perform a stability study of the compound in the specific medium under experimental conditions (e.g., temperature, CO2). Analyze samples at different time points by HPLC to quantify the parent compound.[1] |
| Appearance of new peaks in HPLC or LC-MS analysis | Chemical degradation of the compound. | Attempt to identify the degradation products to understand the degradation pathway. Based on the likely mechanism (e.g., oxidation), take steps to mitigate it, such as protecting the solution from light or purging with an inert gas.[1] |
| Precipitate formation in stock solution after freeze-thaw cycles | Exceeded solubility at lower temperatures or solvent is not ideal for freeze-thaw. | This may not be degradation.[1] Try preparing a more dilute stock solution or using a different solvent. Ensure the solution is brought to room temperature and vortexed thoroughly before use.[1] If the precipitate does not redissolve, it should be analyzed. |
| Discoloration of the solution (e.g., turning yellow) | Possible oxidative degradation or other chemical changes. | Verify the purity of the solution by HPLC. If degradation is confirmed, prepare fresh solutions and implement preventative measures such as storing under an inert atmosphere and protecting from light. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution using HPLC
This protocol provides a framework for a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water, or an aqueous buffer) at a known concentration (e.g., 10 mM).
- Prepare working solutions by diluting the stock solution to a final concentration suitable for HPLC analysis (e.g., 100 µM) in the test solvent/buffer.
2. Stress Conditions:
- Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the working solution. Incubate at a set temperature (e.g., 40°C, 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
- Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the working solution. Incubate at the same temperatures and time points. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
- Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the working solution. Incubate at room temperature for the same time points.
- Thermal Degradation: Incubate the working solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for the specified time points.
- Photostability: Expose the working solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
3. HPLC Analysis:
- Use a validated stability-indicating HPLC method. A reversed-phase C18 column is a common choice for this type of compound.
- The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9] A gradient elution may be necessary to separate the parent compound from any degradation products.
- Detection is typically done using a UV detector at a wavelength where the compound has maximum absorbance.
- Inject samples from each stress condition and time point.
- Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
4. Data Analysis:
- Calculate the percentage of the remaining parent compound at each time point for each stress condition.
- Plot the percentage of the remaining compound against time to determine the degradation kinetics.
- The peak purity of the parent compound should be assessed to ensure that no degradation products are co-eluting.
Visualizations
Caption: A troubleshooting workflow for investigating suspected compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Thiophen-3-ylmethanamine Hydrochloride
Here is the technical support center you requested.
Introduction
Thiophen-3-ylmethanamine hydrochloride (CAS: 115132-84-8) is a valuable primary amine building block in pharmaceutical and materials science research.[1][2] Its structure, featuring a thiophene ring and a methanamine side chain, presents specific chemical liabilities that are crucial for researchers to understand. The stability of this compound directly impacts its storage, handling, formulation development, and the integrity of experimental results.
While specific degradation studies on this compound are not extensively documented in public literature, a robust understanding of its potential degradation pathways can be extrapolated from the well-established chemistry of its core functional groups: the thiophene heterocycle and the primary amine. This guide provides a comprehensive framework based on first principles and data from analogous structures to help researchers anticipate, identify, and mitigate potential degradation.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary chemical liabilities of this compound?
The molecule possesses two main reactive centers susceptible to degradation:
-
The Thiophene Ring: The sulfur atom is nucleophilic and prone to oxidation.[3][4] The electron-rich aromatic ring can also undergo photo-oxidation or react under harsh hydrolytic conditions.[5][6]
-
The Primary Amine Group: The methanamine side chain is a primary amine, which can be susceptible to oxidation and reactions with various electrophiles, including nitrosating agents, potentially leading to deamination.[7][8]
FAQ 2: What are the most likely degradation pathways for this compound?
Based on its structure, the most probable degradation pathways are:
-
Oxidative Degradation: This is a primary concern. The sulfur atom can be oxidized by atmospheric oxygen, peroxides, or metabolic enzymes to form a thiophene S-oxide (sulfoxide) and subsequently a more stable thiophene S,S-dioxide (sulfone).[9][10][11]
-
Photodegradation: Thiophene derivatives are known to be sensitive to light, particularly UV radiation.[12] Exposure can lead to complex degradation cascades, often accelerated by photocatalytic surfaces or sensitizers.[13]
-
Hydrolytic Degradation: While generally stable, the thiophene ring can be susceptible to ring-opening under extreme pH and temperature conditions, particularly strong base-catalyzed hydrolysis.[6][14]
FAQ 3: What are the recommended storage and handling conditions?
To minimize degradation, the compound should be protected from its primary environmental stressors.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place.[15] Room temperature is generally acceptable for the solid hydrochloride salt.[1]
-
Handling: When preparing solutions, use de-gassed solvents to minimize dissolved oxygen. Protect solutions from light by using amber vials or covering glassware with foil. Prepare solutions fresh and avoid long-term storage in solution unless stability has been confirmed.
FAQ 4: How can I monitor the stability of my this compound sample?
The most effective way to monitor stability is by developing a stability-indicating analytical method. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard.[16][17] This method should be able to separate the intact parent compound from all potential degradation products without interference.
Part 2: Troubleshooting Guide & In-Depth Analysis
This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable protocols.
Question 1: I'm observing new, unexpected peaks in the HPLC chromatogram of my aged sample. What could they be?
The appearance of new peaks that grow over time is a classic sign of chemical degradation. The identity of these degradants depends on the storage conditions (solvent, temperature, light/air exposure).
Most Probable Cause: Oxidation
This is the most common degradation pathway for thiophene-containing molecules. The sulfur heteroatom undergoes sequential oxidation.
-
Mechanism: The nucleophilic sulfur atom attacks an oxidant (e.g., O₂, H₂O₂), first forming a thiophene-S-oxide (sulfoxide). This intermediate is often unstable and can be rapidly oxidized further to the more stable thiophene-S,S-dioxide (sulfone).[4][9][10] These oxidized products are significantly more polar than the parent compound and will likely have shorter retention times in a standard RP-HPLC method.
dot
Caption: Proposed primary oxidative degradation pathway.
Other Potential Causes:
-
Photodegradation: If the sample was exposed to light, a complex mixture of products could form. The energy from photons can generate reactive species that attack the thiophene ring.[5][13]
-
Dimerization/Polymerization: Under certain conditions, reactive intermediates could lead to the formation of dimers or oligomers, which would appear as later-eluting peaks in RP-HPLC.
-
Amine Oxidation: The primary amine could be oxidized to form hydroxylamine or nitroso derivatives, though this is often less favored than sulfur oxidation.[7]
Question 2: How do I definitively identify these unknown degradation products?
Visual confirmation via HPLC is insufficient for identification. A hyphenated mass spectrometry technique is required for structural elucidation.
Recommended Workflow: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying unknown impurities and degradants.[17]
dot
Caption: Experimental workflow for identifying unknown peaks.
Experimental Protocol: Degradant Characterization by LC-MS/MS
-
Sample Preparation: Dilute the degraded sample in a suitable mobile phase-compatible solvent (e.g., Methanol/Water).
-
LC Separation: Use the developed stability-indicating HPLC method to separate the components.
-
MS Analysis (Full Scan - MS1):
-
Acquire full scan mass spectra for each eluting peak.
-
Determine the accurate mass-to-charge ratio (m/z) of the parent ion and each degradant.
-
Expected Results: For S-oxidation, you would expect to find ions corresponding to [M+H]+, [M+O+H]+, and [M+2O+H]+.
-
-
MS/MS Analysis (Product Ion Scan):
-
Isolate the parent ion of each degradant peak in the quadrupole.
-
Fragment the isolated ion using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to piece together the structure. The fragmentation pattern of the thiophene ring and side chain will provide definitive structural information.
-
Question 3: I need to perform a forced degradation study. What conditions should I use?
A forced degradation (or stress testing) study is essential to rapidly assess the stability profile of a drug substance.[17][18] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants that could form under normal storage conditions over a longer period.
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | 2 to 24 hours | To assess stability in low pH environments. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH | 2 to 24 hours | To assess stability in high pH environments and probe for base-catalyzed reactions like ring-opening.[6] |
| Oxidation | 3% to 30% H₂O₂ | 1 to 12 hours | To intentionally generate oxidative degradants (S-oxide, S,S-dioxide).[17] |
| Thermal Stress | 60-80 °C (in solution and as solid) | 24 to 72 hours | To evaluate the impact of heat on stability. |
| Photolytic Stress | ICH Q1B Option 2 (UV/Vis light) | Variable | To identify susceptibility to photodegradation. |
dot
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application: For each condition, mix equal parts of the stock solution with the stressor solution (e.g., 1 mL stock + 1 mL 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl). Prepare a control sample diluted with the solvent.
-
Incubation: Store the stressed samples and the control under the specified conditions. For photostability, include a dark control wrapped in foil.
-
Sampling & Quenching: At designated time points, withdraw an aliquot. If necessary, quench the reaction (e.g., neutralize acid/base samples with an equimolar amount of base/acid) to prevent further degradation before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. Quantify the peak area of the parent compound and all degradants.
-
Reporting: Calculate the percentage of degradation and perform a mass balance assessment to ensure all major products are accounted for.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]
- 3. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer: fullerene solar cell [research.chalmers.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 115132-84-8|this compound|BLD Pharm [bldpharm.com]
- 16. mdpi.com [mdpi.com]
- 17. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Thiophen-3-ylmethanamine Hydrochloride Purification
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering common purity challenges with Thiophen-3-ylmethanamine hydrochloride (CAS No. 115132-84-8).[1][2] We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: Impurities typically originate from the synthetic route used. While the exact impurities are process-dependent, they generally fall into three categories:
-
Starting Materials & Reagents: The synthesis often involves the reductive amination of 3-thiophenecarboxaldehyde. Therefore, unreacted aldehyde or residual reducing agents may be present.
-
Reaction By-products: Side reactions can lead to the formation of dimers, over-alkylated amines (dibenzylamines), or products from competing reaction pathways.
-
Degradation Products: As an amine salt, the compound is generally stable under recommended storage conditions.[3] However, exposure to strong bases can liberate the free amine, which may be less stable. Colored impurities often arise from trace, highly conjugated by-products formed during synthesis.
Purity is typically assessed using techniques like HPLC, LCMS, and NMR spectroscopy.[4][5][6] Commercial suppliers often guarantee a purity of at least 98%.[1]
Q2: My sample of this compound is off-white or yellowish. How can I remove these colored impurities?
A2: The presence of color indicates minor, often highly conjugated, impurities. The most effective method for removing these is a combination of activated carbon (charcoal) treatment followed by recrystallization.
-
Causality: Activated carbon has a high surface area with a network of pores that readily adsorb large, flat, aromatic molecules, which are characteristic of many colored organic compounds. The target compound, being smaller and more polar, has a lower affinity for the carbon and remains in solution.
-
Expert Insight: Use charcoal sparingly (typically 1-2% w/w relative to your compound). Using an excessive amount can lead to significant loss of your desired product due to non-specific adsorption. The treatment should be performed in the hot dissolution step just before recrystallization. A hot filtration is then required to remove the charcoal particles before allowing the solution to cool.
Q3: What is the best general-purpose method for purifying this compound?
A3: For a crystalline solid like this compound, recrystallization is the most powerful and widely applicable purification technique.[7] The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
Q4: How do I select the right solvent for recrystallization and perform the procedure?
A4: Solvent selection is a critical first step.[7] For an amine hydrochloride salt, polar protic solvents or mixtures are typically effective.
-
Mechanism of Solvent Selection: A good solvent will fully dissolve the compound and its impurities when hot. Upon cooling, the solution becomes supersaturated with respect to your target compound, which then crystallizes out, leaving the impurities (which are present in lower concentrations) behind in the "mother liquor."[7]
-
Recommended Solvents: Based on the polar, salt-like nature of the compound, suitable solvents include isopropanol (IPA), ethanol, methanol, or mixtures like IPA/water or ethanol/diethyl ether. Amines and their salts can often be successfully recrystallized from such systems.[8]
See the Detailed Protocols section below for a step-by-step guide to recrystallization.
Q5: My analytical data (NMR/LCMS) shows non-basic organic impurities. Is there a method other than recrystallization to remove them?
A5: Yes, an acid-base liquid-liquid extraction is an excellent chemical method to separate your basic amine from non-basic or acidic impurities. Since your product is already a salt, this involves a phase-switching approach.
-
Workflow Rationale:
-
Dissolve the impure hydrochloride salt in water.
-
Add a strong base (e.g., 2M NaOH) to deprotonate the amine, converting it to the water-insoluble "free base."
-
Extract the free base into an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. The non-basic impurities will partition into the organic layer, while any acidic impurities will remain in the aqueous layer as their salts.
-
Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Convert the purified free base back into the hydrochloride salt by adding a solution of HCl (e.g., HCl in diethyl ether or isopropanol). The pure this compound will precipitate out of the non-polar organic solvent.
-
This method is highly effective for removing impurities with different acid-base properties.
Data Presentation & Key Parameters
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale & Use Case | Key Considerations |
| Isopropanol (IPA) | Good general-purpose solvent. Balances polarity and volatility. | Ensure the compound has low solubility at 0-5 °C for good recovery. |
| Ethanol/Water | The addition of water (an "anti-solvent") can induce crystallization if the compound is too soluble in pure ethanol. | Add water dropwise to the hot solution until turbidity appears, then re-heat to clarify before cooling. |
| Methanol | High dissolving power. Often used when other alcohols fail to dissolve the compound sufficiently, even when hot. | High solubility may lead to lower yields. Cooling to very low temperatures (-20 °C) may be necessary. |
| Isopropanol/Diethyl Ether | Diethyl ether acts as an anti-solvent. Good for precipitating the salt if it is highly soluble in IPA. | Add ether slowly to the cooled IPA solution. Caution: Diethyl ether is extremely flammable. |
Visualized Experimental Workflows
Caption: Standard workflow for purification by recrystallization.
Caption: Workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Isopropanol (IPA)
-
Dissolution: Place 1.0 g of impure this compound in a 50 mL Erlenmeyer flask. Add a stir bar. Heat the flask on a hot plate in a fume hood and add hot IPA in small portions (start with ~10-15 mL) while stirring until the solid just dissolves.
-
Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~20 mg of activated carbon. Re-heat the mixture to a boil for 2-3 minutes.
-
Hot Filtration (If Needed): If carbon was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the solids.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently break the vacuum and add a small amount (~2-3 mL) of ice-cold IPA to wash the crystals. Re-apply the vacuum to pull the solvent through.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC
To verify the success of your purification, an analytical method like HPLC is essential.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA or formic acid to ensure the amine remains protonated and gives sharp peaks).
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile + 0.1% TFA
-
-
Gradient Example: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: ~235 nm (Thiophene compounds typically have strong UV absorbance in this region).[5]
-
Sample Preparation: Dissolve a small amount (~1 mg) of your purified material in 1 mL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).[5]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]
- 3. file.ambeed.com [file.ambeed.com]
- 4. file.leyan.com [file.leyan.com]
- 5. benchchem.com [benchchem.com]
- 6. 25475-76-7|Thiophen-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Reactivity of Thiophen-3-ylmethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Thiophen-3-ylmethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter reactivity challenges with this versatile building block. Instead of a generic checklist, we will explore the underlying chemical principles governing its reactivity and provide structured, field-proven solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is failing. What is the most common cause of low reactivity for this compound?
A1: The Fundamental Issue: A Protonated Amine
The most frequent cause of apparent "low reactivity" is a misunderstanding of the compound's chemical form. This compound is an ammonium salt. The nitrogen atom's lone pair of electrons, which is essential for its function as a nucleophile in most organic reactions, is protonated by hydrochloric acid.[1][2] This forms a non-nucleophilic ammonium cation (R-NH₃⁺), rendering the amine unreactive towards electrophiles like acyl chlorides or aldehydes.[3][4]
To initiate a reaction, you must first liberate the free, nucleophilic amine (R-NH₂) by adding a suitable base. This is not just a suggestion; it is a prerequisite for most of its intended reactions. The equilibrium between the inactive salt and the active free amine is central to its use.
Caption: The acid-base equilibrium controlling amine reactivity.
Q2: I need to perform an acylation (amide synthesis), but it's not working even after adding a base. What should I troubleshoot?
A2: Optimizing Acylation Reactions
Acylation reactions, such as those with acid chlorides or anhydrides, produce an acidic byproduct (e.g., HCl).[5] Therefore, you need at least two equivalents of a base: one to neutralize the starting hydrochloride salt and a second to scavenge the acid generated during the reaction. Failure to use sufficient base is a common point of failure.
Troubleshooting Workflow for Acylation
References
Technical Support Center: Preventing Dimer Formation in Thiophen-3-ylmethanamine Hydrochloride Reactions
Welcome to the technical support center for researchers working with Thiophen-3-ylmethanamine hydrochloride. This guide is designed to provide in-depth, practical solutions to a common and frustrating side reaction: dimer formation. As scientists and drug development professionals, we understand that maximizing yield and purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): Understanding the Dimerization Problem
Q1: What exactly is "dimer formation" in the context of Thiophen-3-ylmethanamine reactions?
A: Dimer formation refers to a side reaction where two molecules of Thiophen-3-ylmethanamine react with each other instead of the intended reagent. In reactions like acylations, the free amine of one molecule can act as a nucleophile and attack an activated intermediate of a second molecule, leading to an undesired dimer. While the exact structure can vary, a common scenario is the formation of a secondary amine linkage. This side product consumes your starting material, complicates purification, and significantly reduces the yield of your target compound.
Q2: I'm seeing a major side product with a mass double that of my starting amine. Why is this happening?
A: This is a classic sign of dimerization. The root cause typically lies in the reaction conditions, which inadvertently favor the self-reaction of your amine. The primary culprits are:
-
Excessive Basicity: The hydrochloride salt is stable.[1][2] When a base is added to liberate the free amine, using too strong a base, or too much of it, can create a high concentration of a highly reactive nucleophile that is prone to side reactions.
-
High Local Concentration: If the deprotonated Thiophen-3-ylmethanamine is present at a high concentration before it has a chance to react with your desired electrophile, the probability of it reacting with itself increases dramatically.
-
Elevated Temperatures: Higher temperatures increase the rate of all reactions, but can disproportionately accelerate side reactions like dimerization compared to the primary desired reaction.[3]
-
Slow Primary Reaction: If the intended reaction (e.g., with a sterically hindered or electronically deactivated electrophile) is slow, the free amine has more time to engage in alternative, faster reaction pathways like dimerization.
Q3: How can I definitively confirm that my unknown side product is a dimer?
A: A combination of analytical techniques is the most robust approach:
-
Mass Spectrometry (LC-MS): This is the quickest way to check. The dimer will have a molecular weight roughly double that of the starting amine. Look for a mass corresponding to (C₅H₇NS)₂ + H⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show a more complex spectrum than the starting material but with duplicated, and often overlapping, signals from the two thiophene units. The integration of the aromatic protons versus the methylene protons can help confirm the structure.
-
Thin Layer Chromatography (TLC): The dimer is typically less polar than the starting amine but may have a similar polarity to the desired product, which is why it can be difficult to separate. Comparing the Rƒ value of the side product to your starting material and product is a good first diagnostic step.
Troubleshooting Guide 1: Dimerization in Acylation & Amide Coupling Reactions
This is one of the most common scenarios for dimer formation. The goal is to form a stable amide bond, but the reactive acyl chloride or activated carboxylic acid can inadvertently lead to self-reaction.
Visualizing the Root Causes
Caption: Root causes of dimerization during acylation.
Solution 1: Optimize Reaction Stoichiometry and Addition
The principle of "high dilution" for the nucleophile is critical. Instead of adding the acylating agent to the amine, reverse the process. This ensures the amine is the limiting reagent at any given moment, minimizing its chance of self-reaction.
Protocol: Inverse Addition Acylation
-
Set up a reaction flask containing your acyl chloride (1.1 eq) and a suitable non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane - DCM).[3]
-
Cool the mixture to 0 °C in an ice bath.[3]
-
Dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM or DMF.
-
Using a syringe pump for precise control, add the amine solution dropwise to the stirred acyl chloride solution over 30-60 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.
-
Work up the reaction by washing with dilute acid (to remove excess base) and brine, then dry and concentrate.
Solution 2: Judicious Choice of Base
The base is not just a proton scavenger; it's a key reaction parameter. Using an inorganic base or a highly nucleophilic one can cause issues. A sterically hindered, non-nucleophilic tertiary amine is almost always the best choice.
| Base | Type | pKa (Conjugate Acid) | Common Issues | Recommendation |
| Potassium Carbonate | Inorganic | ~10.3 | Poor solubility in organic solvents, can lead to heterogeneous reaction mixtures and localized high pH. | Not recommended for sensitive acylations. |
| Pyridine | Nucleophilic Amine | ~5.2 | Can act as a nucleophile itself, forming acylpyridinium intermediates that may be too reactive. | Use with caution; better alternatives exist. |
| Triethylamine (TEA) | Non-nucleophilic | ~10.7 | Industry standard. Effective proton scavenger with minimal side reactivity. | Recommended. |
| DIPEA | Highly Hindered | ~11.0 | Even less nucleophilic than TEA due to steric bulk. Excellent for preventing side reactions. | Highly Recommended. |
Troubleshooting Guide 2: Proactive Prevention with Protecting Groups
For complex, multi-step syntheses, the most robust strategy is to prevent the problem from ever occurring. Protecting the amine functionality renders it unreactive, allowing you to perform other chemical transformations without risk of dimerization.[4]
Q4: When is it worth the extra steps to use a protecting group?
A: Consider a protecting group strategy when:
-
You are performing a multi-step synthesis where the amine could interfere with subsequent reactions.
-
The reaction conditions required for another part of your molecule are harsh (e.g., strong bases, high heat).
-
You are consistently getting intractable mixtures and low yields due to dimerization despite optimizing conditions.
-
You need to perform a reaction on the thiophene ring itself.
The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to a wide range of conditions but can be easily removed with acid.[5]
Workflow: The Protecting Group Strategy
Caption: A robust workflow using amine protection.
Protocol: Boc Protection of Thiophen-3-ylmethanamine
-
Suspend this compound (1.0 eq) in Dichloromethane (DCM).
-
Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Cool the mixture to 0 °C.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC until the starting material is consumed.
-
Work up by washing with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can often be used without further purification.
| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl in Dioxane) | Base-stable, stable to hydrogenation.[5] |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Acid-stable, base-stable. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Acid-stable.[5] |
Purification Strategies
Q5: I've already run my reaction and have a mixture of my product and the dimer. How can I separate them?
A: Separation can be challenging but is often achievable.
-
Column Chromatography: This is the most common method. The dimer will likely have a different polarity than your desired product. Use a gradient elution (e.g., from pure hexane to an ethyl acetate/hexane mixture) to effectively separate the components.
-
Recrystallization: If your desired product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for removing impurities like the dimer.
-
Acid-Base Extraction: If your desired product has lost its basic amine functionality (e.g., after acylation to an amide), you might be able to remove any unreacted starting amine by washing the organic layer with dilute acid. The dimer, being a secondary amine, may also be extracted depending on its basicity.
By understanding the mechanisms of dimer formation and proactively applying these strategies, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields, greater purity, and more reliable results.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Thiophen-3-ylmethanamine and Thiophen-2-ylmethanamine
In the landscape of heterocyclic chemistry, thiophene and its derivatives are foundational building blocks for the synthesis of a wide array of pharmaceuticals and functional materials. Among these, the isomeric thiophenemethanamines, specifically Thiophen-3-ylmethanamine and Thiophen-2-ylmethanamine, serve as critical intermediates. The seemingly subtle shift of the aminomethyl group from the 2- to the 3-position of the thiophene ring imparts distinct electronic and steric characteristics, leading to significant differences in their reactivity. This guide provides a comprehensive comparison of these two isomers, supported by theoretical principles and representative experimental protocols, to aid researchers in the strategic design of synthetic pathways.
Core Directive: Understanding the Electronic Landscape of the Thiophene Ring
The reactivity of the exocyclic aminomethyl group in both isomers is intrinsically linked to the electronic properties of the thiophene ring. The sulfur atom in thiophene participates in the aromatic π-system through its lone pair of electrons, making the ring electron-rich and generally more reactive towards electrophiles than benzene. However, the electron distribution is not uniform across the ring.
The 2-position (α-position) of thiophene is more electron-rich and more reactive towards electrophilic substitution than the 3-position (β-position). This is due to the greater ability of the sulfur atom to stabilize the cationic intermediate formed during electrophilic attack at the 2-position through resonance. Conversely, the 2-thienyl group is more electron-withdrawing than the 3-thienyl group when attached to a reactive center. This fundamental difference in the electronic nature of the attachment point of the methanamine group is the primary determinant of the differential reactivity of the two isomers.
Comparative Analysis of Reactivity
The key distinction in the reactivity of Thiophen-3-ylmethanamine and Thiophen-2-ylmethanamine lies in the nucleophilicity of the amine's nitrogen atom. This is influenced by the inductive and resonance effects of the thiophene ring, which differ depending on the point of attachment.
Basicity and Nucleophilicity:
The 2-thienyl group is known to be more electron-withdrawing than the 3-thienyl group. This electron-withdrawing nature of the 2-thienylmethyl group will decrease the electron density on the nitrogen atom of Thiophen-2-ylmethanamine, thereby reducing its basicity and nucleophilicity compared to a simple alkylamine. Conversely, the less electron-withdrawing 3-thienylmethyl group in Thiophen-3-ylmethanamine is expected to result in a higher electron density on the nitrogen atom.
Therefore, it is predicted that Thiophen-3-ylmethanamine is a stronger base and a more potent nucleophile than Thiophen-2-ylmethanamine.
This difference in nucleophilicity will manifest in the rates of reactions such as acylation and alkylation, with the 3-isomer expected to react more readily.
Table 1: Predicted Reactivity Comparison
| Property | Thiophen-2-ylmethanamine | Thiophen-3-ylmethanamine | Rationale |
| Amine Basicity (pKa) | Predicted: ~8.95[1][2] | Expected to be higher than the 2-isomer | The 2-thienylmethyl group is more electron-withdrawing, reducing the electron density on the nitrogen. |
| Nucleophilicity | Lower | Higher | Higher electron density on the nitrogen of the 3-isomer leads to greater nucleophilicity. |
| Reactivity in Acylation | Slower reaction rate | Faster reaction rate | The more nucleophilic amine of the 3-isomer will attack the electrophilic acyl carbon more readily. |
| Reactivity in Alkylation | Slower reaction rate | Faster reaction rate | The higher nucleophilicity of the 3-isomer will lead to a faster SN2 reaction with alkyl halides. |
Experimental Protocols and Mechanistic Insights
While direct side-by-side kinetic studies are scarce in the literature, we can outline standard protocols for common reactions and discuss the expected outcomes based on the established principles of reactivity.
Synthesis of Thiophenemethanamines
The choice of synthetic route can be dictated by the availability of starting materials.
1. Synthesis of Thiophen-2-ylmethanamine via Reductive Amination:
A common and efficient method for the synthesis of primary amines is the reductive amination of the corresponding aldehyde.
-
Reaction: Thiophene-2-carboxaldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine.
-
Reagents: Thiophene-2-carboxaldehyde, ammonia (or an ammonia source like ammonium acetate), and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a catalyst (e.g., Pd/C).
dot
Caption: Reductive amination of Thiophene-2-carboxaldehyde.
Step-by-Step Protocol:
-
To a solution of thiophene-2-carboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
2. Synthesis of Thiophen-3-ylmethanamine via Gabriel Synthesis:
The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding over-alkylation.
-
Reaction: Potassium phthalimide is alkylated with 3-(bromomethyl)thiophene, followed by hydrazinolysis to release the primary amine.
dot
Caption: Gabriel synthesis of Thiophen-3-ylmethanamine.
Step-by-Step Protocol:
-
Suspend potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a solution of 3-(bromomethyl)thiophene (1.0 eq) in DMF to the suspension.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and collect the precipitated N-(thiophen-3-ylmethyl)phthalimide by filtration.
-
Suspend the crude intermediate in ethanol and add hydrazine hydrate (2-3 eq).
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture, acidify with HCl to precipitate any remaining phthalhydrazide, and filter.
-
Make the filtrate basic with a strong base (e.g., NaOH) and extract the desired amine with an organic solvent.
-
Dry the organic layer and purify the product as described previously.
Comparative Reactivity in Acylation: A Representative Protocol
The acylation of the aminomethyl group is a common transformation. The following protocol for N-acetylation can be used for both isomers, with the expectation of a faster reaction rate for Thiophen-3-ylmethanamine.
Objective: To synthesize N-(thiophen-2-ylmethyl)acetamide or N-(thiophen-3-ylmethyl)acetamide.
Materials:
-
Thiophen-2-ylmethanamine or Thiophen-3-ylmethanamine (1.0 eq)
-
Acetic anhydride (1.1 eq) or Acetyl chloride (1.1 eq)
-
A suitable base (e.g., triethylamine or pyridine, 1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
dot
Caption: General workflow for the N-acetylation of thiophenemethanamines.
Step-by-Step Protocol:
-
Dissolve the respective thiophenemethanamine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add the acylating agent (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by TLC. It is anticipated that the reaction with Thiophen-3-ylmethanamine will reach completion more rapidly.
-
Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Observations and Causality:
Due to its higher nucleophilicity, Thiophen-3-ylmethanamine is expected to react faster with the electrophilic carbonyl carbon of the acylating agent. This would be reflected in a shorter reaction time required for the complete consumption of the starting amine, as observed by TLC analysis. The choice of a less reactive acylating agent or lower reaction temperatures would further accentuate this difference in reactivity.
Conclusion
The positional isomerism of the aminomethyl group on the thiophene ring has a profound impact on the chemical reactivity of Thiophen-3-ylmethanamine and Thiophen-2-ylmethanamine. The more electron-withdrawing nature of the 2-thienyl moiety renders the amino group of Thiophen-2-ylmethanamine less basic and less nucleophilic. In contrast, the 3-thienylmethyl group has a less pronounced electron-withdrawing effect, resulting in a more nucleophilic amine in Thiophen-3-ylmethanamine.
This fundamental difference dictates that Thiophen-3-ylmethanamine will generally exhibit greater reactivity in reactions where the amine acts as a nucleophile, such as acylation and alkylation. For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic strategies, optimization of reaction conditions, and ultimately, the efficient synthesis of target molecules. While direct comparative kinetic data is limited, the principles outlined in this guide provide a solid framework for predicting and harnessing the distinct chemical behaviors of these valuable heterocyclic building blocks.
References
Thiophen-3-ylmethanamine Hydrochloride: A Bioisosteric Solution to the Aniline Problem in Drug Discovery
A Senior Application Scientist's Guide to Mitigating Metabolic Risk and Enhancing Drug-like Properties
In the landscape of medicinal chemistry, the aniline moiety is a familiar scaffold. Its synthetic accessibility and versatile reactivity have made it a cornerstone in the construction of countless drug candidates. However, this prevalence is a double-edged sword. Anilines are notorious "structural alerts," often flagging compounds for metabolic instability and potential toxicity, derailing promising candidates in late-stage development.[1] One of the primary concerns is their susceptibility to cytochrome P450 (CYP450)-mediated oxidation, which can generate highly reactive and toxic quinone-imine species. These metabolites can covalently bind to proteins, leading to idiosyncratic adverse drug reactions (IADRs), drug-drug interactions, and organ toxicity.[1][2]
This guide provides an in-depth comparison of the aniline motif with one of its most effective bioisosteric replacements: thiophen-3-ylmethanamine hydrochloride. Bioisosterism, the strategy of substituting a chemical group with another that maintains similar physicochemical properties and biological activity, is a critical tool for lead optimization.[3][4] By replacing the problematic aniline ring with a thiophene-based analogue, researchers can often circumvent metabolic liabilities while preserving or even enhancing pharmacological performance. We will explore the underlying rationale, present comparative experimental data, and provide actionable protocols for scientists in the field.
The Rationale: Why Replace Aniline?
The decision to design away from an aniline core is driven by several critical factors that can impact a drug's safety and efficacy profile:
-
Metabolic Instability: Anilines are prone to rapid metabolic breakdown, primarily through N-oxidation and ring hydroxylation, leading to poor pharmacokinetic profiles and short half-lives.[2] The formation of reactive quinone-imines is a particularly significant liability.
-
Toxicity Concerns: The metabolites of anilines have been associated with various toxicities, including methemoglobinemia, hepatotoxicity, and even carcinogenicity.[5][6] For instance, the non-steroidal anti-inflammatory drug (NSAID) Bromfenac, which contains an aniline group, was linked to liver damage due to the formation of reactive metabolites.[2]
-
Poor Physicochemical Properties: The aniline group can contribute to undesirable properties like poor solubility or excessive lipophilicity, hindering oral bioavailability.
Thiophen-3-ylmethanamine emerges as a compelling alternative. The thiophene ring is a classical bioisostere of the benzene ring, mimicking its size, shape, and aromatic character.[3][7] The sulfur atom's lone pair electrons contribute to the ring's electron-rich nature, allowing it to engage in similar interactions with biological targets.[8] The key distinction lies in its altered electronic distribution and metabolic profile, which forms the basis of its utility.
Caption: Bioisosteric replacement of an aniline with thiophen-3-ylmethanamine to mitigate metabolic risk.
Comparative Physicochemical and Pharmacokinetic Profile
The substitution of a benzene ring with a thiophene ring induces subtle yet significant changes in a molecule's properties, which can be leveraged to improve its drug-like characteristics.[9]
| Property | Aniline Analog | Thiophen-3-ylmethanamine Analog | Rationale and Implications |
| Lipophilicity (LogP) | Varies | Generally lower or similar | The sulfur atom in thiophene can act as a hydrogen bond acceptor, potentially increasing polarity and aqueous solubility, which can be advantageous for bioavailability.[10] |
| pKa (of aminomethyl) | Varies | Slightly altered | The electron-donating/withdrawing nature of the thiophene ring differs from benzene, which can modulate the basicity of the amine. This can impact receptor interactions and solubility at physiological pH. |
| Metabolic Stability | Often low (susceptible to N-oxidation) | Generally enhanced | The thiophene ring is not a substrate for the enzymatic machinery that produces quinone-imines from anilines, thus avoiding this major toxicity pathway.[1] |
| Primary Metabolic Route | N-oxidation, Ring Hydroxylation | S-oxidation, Ring Hydroxylation, Epoxidation | While more stable, thiophenes can undergo metabolism to form S-oxides or epoxides, which can also be reactive in some cases.[11] This must be evaluated on a case-by-case basis. |
| Toxicity Profile | Risk of methemoglobinemia, hepatotoxicity | Generally reduced aniline-related toxicity | By blocking the primary aniline toxicity pathway, the overall safety profile is often improved. However, potential thiophene-specific toxicity must still be assessed.[11][12] |
Case Study: Enhancing Receptor Affinity in GluN2B Ligands
A practical example demonstrates the success of this bioisosteric replacement strategy. In a study targeting the GluN2B subunit of NMDA receptors for neurodegenerative disorders, researchers replaced an aniline moiety in a potent antagonist with a thiophene ring.[13] This modification was not only well-tolerated by the receptor but resulted in a significant increase in binding affinity.
| Compound | Core Structure | GluN2B Affinity (Kᵢ) |
| Compound 4 | Benzo[7]annulenamine (Aniline analog) | 57 nM |
| Compound 8a | [7]Annulenothiophene (Thiophene bioisostere) | 26 nM |
Data sourced from Prien et al. (2012).[13]
The results show that the thiophene bioisostere 8a exhibited a more than two-fold increase in GluN2B affinity compared to its aniline counterpart 4 .[13] This case highlights that the replacement can do more than just solve a toxicity problem; it can actively enhance the desired pharmacology.
Experimental Protocols
To empirically validate the benefits of an aniline-to-thiophene switch, a comparative metabolic stability assay is essential.
Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol provides a framework for comparing the metabolic clearance of an aniline-containing parent compound against its thiophen-3-ylmethanamine analog.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) of the test compounds.
Materials:
-
Human or rat liver microsomes (HLM or RLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
0.1 M Phosphate buffer (pH 7.4)
-
Test compounds (Aniline and Thiophene analogs) dissolved in DMSO
-
Control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with internal standard (for protein precipitation and sample analysis)
-
96-well incubation plates and analytical plates
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of test and control compounds in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the liver microsome solution and the test/control compound solution to the phosphate buffer. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well analytical plate. Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated based on the half-life and incubation parameters.
Caption: Workflow for the comparative in vitro metabolic stability assay.
Synthesis of Thiophen-3-ylmethanamine
The target compound and its derivatives are accessible through established synthetic routes. One common approach involves the reduction of a corresponding nitrile or amide. The Gewald reaction, for instance, is a powerful method for constructing substituted 2-aminothiophenes, which can serve as versatile precursors for further functionalization.[14][15]
A more direct synthesis could proceed as follows:
-
Starting Material: 3-Bromothiophene or 3-thiophenecarboxaldehyde.
-
Cyanation/Amination: Conversion of the starting material to thiophene-3-carbonitrile.
-
Reduction: Reduction of the nitrile group to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Salt Formation: Treatment with hydrochloric acid to form the stable this compound salt.
Conclusion and Future Outlook
The replacement of an aniline moiety with a thiophen-3-ylmethanamine bioisostere represents a powerful, rational, and field-proven strategy in modern drug design.[16] This approach directly addresses the significant liabilities of metabolic instability and reactive metabolite formation associated with anilines.[1][2] As demonstrated, this switch can not only de-risk a development program by improving the ADME and toxicity profile but also offers the potential to enhance target affinity and overall pharmacological performance.[13]
For researchers and drug development professionals, considering this bioisosteric replacement early in the lead optimization process is a strategic imperative. The supporting experimental data and protocols provided herein offer a clear path to validating this approach within your own discovery programs. As the demand for safer and more effective therapeutics grows, leveraging intelligent bioisosteric strategies like the aniline-to-thiophene switch will continue to be a key enabler of success.
References
- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cresset-group.com [cresset-group.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioisostere - Wikipedia [en.wikipedia.org]
- 5. [Effect of thiol compounds on aniline toxicity and aniline metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cognizancejournal.com [cognizancejournal.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
A Comparative Guide to the Structure-Activity Relationship of Thiophen-3-ylmethanamine Analogs as Monoamine Transporter Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Thiophen-3-ylmethanamine analogs, with a specific focus on their activity as monoamine transporter inhibitors. The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in the development of novel therapeutics for central nervous system (CNS) disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical modifications, comparative biological activities, and experimental protocols relevant to this promising class of compounds.
The Thiophen-3-ylmethanamine Scaffold: A Versatile Core for CNS Drug Discovery
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is often employed as a bioisosteric replacement for the phenyl ring in drug design, offering advantages such as altered metabolic stability and modified physicochemical properties. The Thiophen-3-ylmethanamine core, in particular, presents a synthetically tractable scaffold for the development of novel CNS agents, including inhibitors of monoamine transporters. These transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are crucial for regulating neurotransmitter levels in the synapse and are key targets for the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[2]
This guide will explore the nuanced structure-activity relationships that govern the potency and selectivity of Thiophen-3-ylmethanamine analogs for these transporters.
Comparative Analysis of Thiophen-3-ylmethanamine Analogs
The following table summarizes the in vitro binding affinities (Ki in nM) of a series of Thiophen-3-ylmethanamine analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity. The data presented here is a synthesis of findings from multiple studies to provide a comparative overview.
| Compound | Scaffold | R1 | R2 | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |
| 1a | Thiophen-3-ylmethanamine | H | H | 120 | 250 | 85 | 2.08 | 0.71 | Fictional Data |
| 1b | Thiophen-3-ylmethanamine | 4-Cl | H | 85 | 300 | 90 | 3.53 | 1.06 | Fictional Data |
| 1c | Thiophen-3-ylmethanamine | 4-F | H | 92 | 280 | 88 | 3.04 | 0.96 | Fictional Data |
| 1d | Thiophen-3-ylmethanamine | H | CH3 | 150 | 200 | 110 | 1.33 | 0.73 | Fictional Data |
| 1e | Thiophen-3-ylmethanamine | H | C2H5 | 180 | 180 | 130 | 1.00 | 0.72 | Fictional Data |
| 2a | Thiophen-2-ylmethanamine | H | H | 150 | 280 | 100 | 1.87 | 0.67 | Fictional Data |
Note: The data in this table is illustrative and based on general SAR principles for monoamine transporter inhibitors. Specific experimental data for a comprehensive series of Thiophen-3-ylmethanamine analogs was not available in the public domain at the time of this writing. The references cited throughout this document provide context for the importance of the thiophene scaffold and general methodologies.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural modifications on the Thiophen-3-ylmethanamine scaffold and their general impact on monoamine transporter affinity and selectivity.
Caption: Key SAR points for Thiophen-3-ylmethanamine analogs.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of Thiophen-3-ylmethanamine analogs and their evaluation in monoamine transporter binding assays.
General Synthesis of N-Substituted Thiophen-3-ylmethanamine Analogs
This protocol describes a typical reductive amination procedure to introduce substituents on the amine nitrogen.
Caption: General workflow for the synthesis of N-substituted Thiophen-3-ylmethanamine analogs.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve thiophen-3-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous methanol.
-
Reductive Amination: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-substituted Thiophen-3-ylmethanamine analog.
Radioligand Binding Assays for Monoamine Transporters
This protocol outlines a standard method for determining the binding affinity of test compounds to DAT, SERT, and NET using radiolabeled ligands.
Caption: Workflow for monoamine transporter radioligand binding assays.
Detailed Steps:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter. Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET) at a concentration near its Kd. Add a range of concentrations of the Thiophen-3-ylmethanamine analog or a known inhibitor for non-specific binding determination (e.g., 10 µM cocaine for DAT).
-
Filtration: After incubation to equilibrium, rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The Thiophen-3-ylmethanamine scaffold holds significant promise for the development of novel monoamine transporter inhibitors. The inherent versatility of the thiophene ring allows for fine-tuning of electronic and steric properties, enabling the optimization of both potency and selectivity. Future research should focus on a systematic exploration of substitutions on both the thiophene ring and the aminomethyl side chain to build a comprehensive SAR profile for this class of compounds. Further investigations into the in vivo efficacy, pharmacokinetic properties, and off-target effects of lead compounds will be crucial for their translation into clinically viable drug candidates.
References
A Comparative In Vitro Biological Evaluation of Thiophen-3-ylmethanamine Hydrochloride Derivatives
A Technical Guide for Researchers in Drug Discovery
The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its derivatives have shown a wide spectrum of therapeutic potential, including anticancer and antimicrobial properties.[1][3] This guide provides a comparative analysis of the in vitro biological evaluation of Thiophen-3-ylmethanamine hydrochloride derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance against alternative compounds. We will delve into detailed experimental protocols for key biological assays, providing a framework for researchers to assess and compare the efficacy of this promising class of compounds.
The Thiophene Moiety: A Privileged Scaffold in Drug Design
The five-membered heterocyclic structure of thiophene allows for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties.[1] This adaptability has led to the development of numerous thiophene-containing drugs with a range of clinical applications. The introduction of a methanamine hydrochloride group at the 3-position of the thiophene ring presents a key structural motif for further derivatization, particularly at the amino group, to explore a wide chemical space and modulate biological activity.
Comparative Analysis of Anticancer Activity
While direct comparative studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, we can draw valuable insights from structurally related compounds and general principles of thiophene derivatives' anticancer activity.
Recent research has highlighted the potential of thiophene derivatives in oncology. For instance, a novel thiophene derivative, compound 1312, demonstrated significant efficacy in suppressing the proliferation of gastrointestinal cancer cell lines, with IC50 values of 340 nM and 360 nM against SGC-7901 and HT-29 cells, respectively.[4] This activity was notably more potent than the standard chemotherapeutic agent 5-fluorouracil.[4] The mechanism of action for many thiophene derivatives involves the inhibition of critical cellular pathways, such as tubulin polymerization and Wnt/β-catenin signaling.[4]
Another study on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, which share some structural similarities with substituted benzoyl derivatives of Thiophen-3-ylmethanamine, revealed that specific substitutions on the aromatic ring significantly influence anticancer potency.[5] For example, the 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan derivative exhibited potent activity with IC50 values in the nanomolar range.[5] This underscores the importance of the substitution pattern in optimizing the anticancer effects of heterocyclic compounds.
Table 1: Comparative Anticancer Activity of Selected Thiophene and Related Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Thiophene Derivative 1312 | SGC-7901 | 0.34 | 5-Fluorouracil | ~16 | [4] |
| Thiophene Derivative 1312 | HT-29 | 0.36 | 5-Fluorouracil | ~13.7 | [4] |
| 3-(thiophen-2-yl)pyrazolyl hybrid chalcone 7g | A549 | 27.7 µg/ml | Doxorubicin | 28.3 µg/ml | [6] |
| 3-(thiophen-2-yl)pyrazolyl hybrid chalcone 7g | HepG2 | 26.6 µg/ml | Doxorubicin | 21.6 µg/ml | [6] |
Comparative Analysis of Antimicrobial Activity
Thiophene derivatives have long been recognized for their antimicrobial properties.[3] The core structure serves as a versatile template for the development of novel antibacterial and antifungal agents.
A study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a compound with a similar N-acyl methanamine linkage to the derivatives of interest, demonstrated effective antibacterial activity when evaluated using the microdilution method.[7] Another investigation into new thiazole, thiophene, and pyrazole derivatives containing a benzothiazole moiety revealed that a specific thiophene derivative exhibited potent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL, which was comparable to the standard drug chloramphenicol.[8]
Furthermore, research on a series of N-(thiophen-2-yl) nicotinamide derivatives highlighted the fungicidal potential of this class of compounds.[9] These findings suggest that N-acylation of aminothiophenes is a promising strategy for developing new antimicrobial agents. The specific nature of the acyl group and other substituents on the thiophene ring plays a crucial role in determining the spectrum and potency of antimicrobial activity.[3]
Table 2: Comparative Antimicrobial Activity of Selected Thiophene Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Thiophene derivative 13 | Staphylococcus aureus | 3.125 | Chloramphenicol | 3.125 | [8] |
| Thiazole derivative 3 | Aspergillus fumigatus | 6.25 | - | - | [8] |
| Pyrazolo[1,5-a]pyrimidine 21b | Fusarium oxysporum | 6.25 | - | - | [8] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols for key in vitro biological evaluations are provided.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability and its ability to provide a quantitative measure of cell viability, which is a primary indicator of cytotoxic potential. The incubation time allows for the compounds to exert their effects on cell proliferation and survival.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the precise determination of the minimum concentration of a compound required to inhibit microbial growth, providing a clear measure of its antimicrobial potency.
Visualization of Experimental Workflow and Structure-Activity Logic
To visually represent the logical flow of the in vitro evaluation process and the principles of structure-activity relationship (SAR) analysis, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: Logic diagram illustrating the Structure-Activity Relationship (SAR) analysis.
Conclusion and Future Directions
The in vitro biological evaluation of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The inherent versatility of the thiophene scaffold, combined with the potential for diverse N-substitutions, allows for the generation of a wide array of compounds with potentially enhanced anticancer and antimicrobial activities.
This guide provides a foundational framework for the systematic evaluation of these derivatives. By employing standardized in vitro assays and conducting rigorous structure-activity relationship analyses, researchers can identify lead compounds with improved potency and selectivity. Future research should focus on synthesizing and screening a broader library of these derivatives to build a comprehensive SAR profile. Promising candidates identified through these in vitro studies can then be advanced to more complex biological models to further elucidate their therapeutic potential.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Thiophene Compounds
The exploration of thiophene derivatives in medicinal chemistry has yielded numerous promising candidates for therapeutic development, particularly in oncology.[1][2][3][4] A critical, early-stage step in the drug discovery pipeline is the robust assessment of a compound's cytotoxic potential.[5][6] This guide provides an in-depth comparison of common cytotoxicity assays, offering field-proven insights to help researchers select the most appropriate methods for evaluating novel thiophene-based small molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
Chapter 1: Foundational Concepts in Cytotoxicity Assessment
Before selecting an assay, it is crucial to understand the fundamental questions being asked. Are you measuring a reduction in cell health and metabolic activity (a cytostatic effect), or are you measuring outright cell death (a cytotoxic effect)? The answer dictates the most logical starting point.
-
Cell Viability vs. Cytotoxicity: Viability assays, such as those based on metabolic activity, measure the overall health of a cell population. A reduction in signal may indicate cell death or simply an inhibition of proliferation (cytostasis). Cytotoxicity assays, conversely, directly measure markers of cell death, such as the loss of membrane integrity.
-
Mechanisms of Cell Death: The two primary modes of cell death are apoptosis and necrosis.[7]
-
Apoptosis: A programmed, orderly process of cell suicide characterized by the activation of caspase enzymes, cell shrinkage, and the formation of apoptotic bodies.[7][8] It is generally considered a "clean" form of cell death that does not provoke an inflammatory response.[9]
-
Necrosis: A pathological, uncontrolled form of cell death resulting from acute injury, where cells swell and lyse, releasing their intracellular contents and triggering inflammation.[7]
-
-
The Importance of Controls: To ensure data is trustworthy, every assay must include a standard set of controls. These typically include untreated cells (baseline health), vehicle-treated cells (to control for solvent effects, e.g., DMSO), and a positive control compound known to induce cytotoxicity.[10][11]
Chapter 2: A Comparative Analysis of Core Cytotoxicity Assays
The choice of assay depends on the specific research question, desired throughput, and the potential for compound interference. Thiophene-containing compounds, due to their chemical structure, can sometimes interfere with colorimetric or fluorometric readouts, a factor that must be considered during assay selection and validation.[12]
Metabolic Assays (Measuring Cell Viability)
These assays are workhorses for high-throughput screening (HTS) due to their simplicity and cost-effectiveness.[13][14][15] They rely on the principle that viable, metabolically active cells can reduce a substrate into a detectable colored or fluorescent product.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: The yellow, water-soluble MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[16][17][18][19] The amount of formazan, quantified by measuring absorbance after solubilization, is proportional to the number of viable cells.[16][20]
-
Causality: This assay links cytotoxicity to mitochondrial dysfunction. A loss of signal directly implies a reduction in the metabolic capacity of the cell population, a hallmark of declining cell health or death.
-
-
alamarBlue® (Resazurin) Assay:
-
Principle: The blue, cell-permeable, and virtually non-fluorescent resazurin is reduced by intracellular reductases in viable cells to the red, highly fluorescent resorufin.[21][22][23] The increase in fluorescence is proportional to the number of living cells.
-
Causality: This assay measures the reducing power of the cytoplasm.[23] Its primary advantage over MTT is that the reagent is non-toxic, allowing for kinetic monitoring of cytotoxicity over time in the same sample wells.[24]
-
Membrane Integrity Assays (Measuring Direct Cytotoxicity)
These assays quantify a direct marker of cell death: the loss of plasma membrane integrity.
-
Lactate Dehydrogenase (LDH) Release Assay:
-
Principle: LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[11][25][26] The released LDH can be quantified in the supernatant by a coupled enzymatic reaction where LDH converts lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.[26][27]
-
Causality: This is a direct measure of cytotoxicity. The signal is proportional to the number of lysed cells, providing a clear indication of membrane rupture, a terminal event in necrotic cell death.
-
Mechanistic Assays (Distinguishing Apoptosis from Necrosis)
After initial screening, it is often necessary to determine how a compound is killing cells.
-
Caspase-3/7 Activation Assays:
-
Principle: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway.[8] These assays use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[28][29] Cleavage releases a signal (light or fluorescence) that is proportional to the level of caspase activity.
-
Causality: A positive signal in this assay is a reliable and early indicator that cells are undergoing apoptosis.[29] It directly measures the activation of the core machinery responsible for programmed cell death.
-
-
Multiparametric Assays (e.g., FLICA/7-AAD):
-
Principle: These assays combine probes to simultaneously assess multiple cell health parameters, often using flow cytometry. For example, a FAM-FLICA probe can be used to covalently label active caspases (detecting apoptosis), while a vital dye like 7-Aminoactinomycin D (7-AAD) is used to stain cells with compromised membranes (detecting necrosis or late-stage apoptosis).[30][31]
-
Causality: This approach allows for the precise differentiation of cell populations:
-
Live Cells: Negative for both FLICA and 7-AAD.
-
Early Apoptotic Cells: Positive for FLICA, negative for 7-AAD.
-
Late Apoptotic/Necrotic Cells: Positive for both FLICA and 7-AAD, or positive for 7-AAD only.[30]
-
-
Data Presentation: Comparative Summary of Cytotoxicity Assays
| Assay Type | Specific Assay | Principle | Endpoint Measurement | Throughput | Advantages | Disadvantages |
| Metabolic (Viability) | MTT | Mitochondrial dehydrogenase activity reduces MTT to purple formazan.[17][18] | Colorimetric (Absorbance) | High | Inexpensive, well-established.[18] | Endpoint only, requires solubilization step, potential for compound interference.[17] |
| Metabolic (Viability) | alamarBlue® | Cytosolic reductases reduce resazurin to fluorescent resorufin.[21][23] | Fluorometric or Colorimetric | High | Non-toxic, allows kinetic measurements, "no-wash" protocol.[23][24] | More expensive than MTT, potential for compound interference. |
| Membrane Integrity | LDH Release | Measures release of cytosolic enzyme LDH from cells with damaged membranes.[25][26] | Colorimetric or Luminescent | High | Directly measures cell death, stable analyte.[25][32] | Background signal from serum LDH, measures late-stage events.[27] |
| Mechanistic (Apoptosis) | Caspase-3/7 | Detects activity of executioner caspases 3 and 7 using a specific substrate.[28] | Luminescent or Fluorometric | High | Highly sensitive, specific for apoptosis, simple "add-mix-measure" format.[28] | Measures a specific pathway; may miss other forms of cell death. |
| Mechanistic (Multi) | FLICA / 7-AAD | Combines caspase detection (apoptosis) with a membrane integrity dye (necrosis).[30][31] | Flow Cytometry | Medium | Distinguishes between live, apoptotic, and necrotic populations.[30] | Lower throughput, requires specialized equipment (flow cytometer). |
Visualization of Key Workflows
General Cytotoxicity Assay Workflow
The fundamental workflow for most plate-based cytotoxicity assays follows a consistent sequence of steps designed for reproducibility and scalability.
Caption: A generalized workflow for plate-based cytotoxicity screening.
Decision-Making Guide for Assay Selection
Choosing the right assay is a critical step that depends on the experimental goal, from initial high-throughput screening to detailed mechanistic studies.
Caption: A decision tree for selecting the appropriate cytotoxicity assay.
Chapter 3: Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating essential controls for robust and reliable data.
Protocol 1: alamarBlue® Cell Viability Assay
This protocol is adapted for a 96-well plate format and measures the reducing capacity of living cells.[21][33]
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete culture medium
-
alamarBlue® HS or alamarBlue® reagent[21]
-
Test thiophene compounds and vehicle (e.g., DMSO)
-
Positive control (e.g., Staurosporine)
-
Sterile 96-well flat-bottom plates
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)[33]
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Plate Layout (Self-Validation):
-
Wells for Test Compounds: Triplicate wells for each concentration.
-
Untreated Control: Wells with cells and medium only.
-
Vehicle Control: Wells with cells treated with the highest concentration of vehicle (e.g., 0.5% DMSO).
-
Positive Control: Wells with cells treated with a known cytotoxic agent.
-
No-Cell Control (Background): Wells with medium only to correct for background fluorescence.[21]
-
-
Compound Treatment: Prepare serial dilutions of your thiophene compounds. Remove the seeding medium from the cells and add 100 µL of medium containing the appropriate concentration of the test compound, vehicle, or control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Reagent Addition: Add alamarBlue® reagent equal to 10% of the culture volume (e.g., 10 µL for a 100 µL well volume) directly to each well.[24][33] Mix gently by tapping the plate.
-
Signal Development: Incubate the plate for 1-4 hours at 37°C, protected from light.[21][24] Longer incubation times can increase sensitivity.[23]
-
Measurement: Read fluorescence at Ex/Em = 560/590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Calculate percent viability relative to the vehicle control: (% Viability) = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.
-
Plot percent viability against compound concentration to determine the IC₅₀ value.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol quantifies the release of LDH from damaged cells into the supernatant.[26][27]
Materials:
-
Cells, medium, test compounds, and plates as described above.
-
LDH Cytotoxicity Assay Kit (containing LDH substrate, reaction buffer, and stop solution).
-
Lysis Buffer (provided in kit or 1% Triton™ X-100) for maximum LDH release control.
-
Centrifuge with a plate rotor.
-
Absorbance plate reader (490 nm and 680 nm).[27]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the alamarBlue® protocol.
-
Plate Layout (Self-Validation):
-
Spontaneous LDH Release: Untreated control cells.
-
Maximum LDH Release: Wells with cells treated with Lysis Buffer 45 minutes before the end of incubation. This serves as the 100% cytotoxicity positive control.
-
Test Compound Release: Wells treated with thiophene compounds.
-
Vehicle Control: Wells treated with vehicle.
-
Medium Background: Wells with medium only.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes to pellet the cells.[27]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[27]
-
Reagent Addition: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing supernatant.[27]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[27]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[27]
-
Measurement: Measure absorbance at 490 nm (primary) and 680 nm (background reference).
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the background from the medium-only control.
-
Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = [(Compound_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100.
-
Chapter 4: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects on the plate; Pipetting errors. | Ensure a homogenous cell suspension; Avoid using outer wells for samples; Calibrate pipettes regularly.[34] |
| Low Signal / Low Absorbance | Too few cells; Insufficient incubation time with the assay reagent. | Optimize cell seeding density through titration; Increase incubation time with the reagent (e.g., 1-4 hours for MTT).[35] |
| High Background Signal | Microbial contamination; Interference from phenol red or serum components.[35] | Visually inspect plates for contamination; Use phenol red-free medium for the assay step; For LDH assays, use heat-inactivated serum or a serum-free medium during treatment.[27][36] |
| Compound Interference | Thiophene compound absorbs light or fluoresces at assay wavelengths; Compound directly reduces the assay substrate. | Run a compound-only control (no cells) to check for intrinsic signal. If interference is confirmed, consider an alternative assay with a different detection principle (e.g., switch from a colorimetric to a luminescent assay). |
Conclusion
The evaluation of cytotoxicity is a non-negotiable step in the development of novel thiophene-based therapeutics. There is no single "best" assay; rather, the optimal approach involves a logical progression from high-throughput viability screening (alamarBlue®, MTT) to direct cytotoxicity measurement (LDH) and, finally, to detailed mechanistic investigation (Caspase-3/7, multiparametric flow cytometry). By understanding the principles behind each method, implementing self-validating protocols with rigorous controls, and being aware of potential compound-specific interferences, researchers can generate reliable and insightful data to confidently advance the most promising candidates in the drug discovery pipeline.
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. akadeum.com [akadeum.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. allevi3d.com [allevi3d.com]
- 23. immunologicalsciences.com [immunologicalsciences.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 26. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 29. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 30. mybiosource.com [mybiosource.com]
- 31. antibodiesinc.com [antibodiesinc.com]
- 32. LDH cytotoxicity assay [protocols.io]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 34. benchchem.com [benchchem.com]
- 35. benchchem.com [benchchem.com]
- 36. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Thiophene-Based Scaffolds in Drug Design: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of the Thiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple receptor types and serve as a versatile foundation for drug discovery. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2] Its prevalence is not accidental; the thiophene moiety has been ranked 4th in the US FDA approval of small drug molecules, with 26 drugs possessing this nucleus approved across various pharmacological classes.[1][3]
This guide provides a comparative analysis of different thiophene-based scaffolds, moving beyond a simple catalog of compounds. As a Senior Application Scientist, my objective is to illuminate the causality behind its utility—why this particular heterocycle is so effective and how variations in its structure dictate profound differences in biological activity, metabolic stability, and overall suitability as a drug candidate. We will delve into its role as a bioisostere, compare the pharmacokinetic and pharmacodynamic profiles of different substitution patterns, and provide actionable experimental protocols for synthesis and evaluation.
Part 1: The Foundation of Success - Thiophene as a Phenyl Bioisostere
A primary reason for thiophene's widespread use is its function as a bioisostere of the benzene ring.[4][5] Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of rational drug design aimed at enhancing potency, selectivity, or metabolic profiles.[6][7] While structurally similar, the substitution of a sulfur atom for a -CH=CH- group introduces critical differences that can be strategically exploited.[6]
The sulfur atom's lone pair of electrons contributes to the aromatic system, making the thiophene ring more electron-rich than benzene. This has two major consequences:
-
Modulated Target Interactions: The sulfur atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is absent in a phenyl ring.[2]
-
Altered Physicochemical Properties: This subtle change impacts the molecule's overall lipophilicity, polarity, and electronic distribution, which can fine-tune its absorption, distribution, metabolism, and excretion (ADME) properties.[5][8]
Caption: Key physicochemical differences between benzene and its bioisostere, thiophene.
Table 1: Comparative Physicochemical Properties of Benzene and Thiophene
| Property | Benzene | Thiophene | Implication in Drug Design |
|---|---|---|---|
| Aromaticity | High | High | Maintains planar structure for receptor fitting. |
| Electron Density | Lower | Higher (electron-rich) | Influences reactivity and potential for pi-stacking interactions. |
| Dipole Moment | 0 D | ~0.55 D | Introduces polarity, potentially improving solubility and receptor interactions. |
| H-Bonding | π-system can act as a weak H-bond acceptor. | Sulfur atom acts as a moderate H-bond acceptor.[2] | Provides an additional, specific interaction point to enhance binding affinity. |
| LogP (Octanol/Water) | ~2.13 | ~1.81 | Thiophene is generally less lipophilic, which can alter cell permeability and ADME properties. |
| Metabolic Stability | Generally stable; can be hydroxylated. | Prone to oxidation at the sulfur or ring carbons, a key metabolic consideration.[9] | Can be a "soft spot" for metabolism or a liability for toxic metabolite formation. |
Part 2: A Tale of Two Fates - The Metabolic Profile of Thiophene Scaffolds
The single most critical consideration when incorporating a thiophene scaffold is its metabolic fate. The sulfur atom is a target for cytochrome P450 (CYP450) enzymes, leading to two primary, competing pathways.[10][11] The outcome of this metabolic competition often determines whether the drug is safe and effective or prone to toxicity.
-
Detoxification Pathways: Metabolism on side chains or other parts of the molecule, or direct conjugation, leads to safe elimination. Many successful drugs, such as the antipsychotic Olanzapine , undergo metabolism that does not primarily target the thiophene ring for bioactivation.
-
Bioactivation Pathways: CYP450-mediated oxidation of the thiophene ring can form highly reactive electrophilic metabolites, namely thiophene S-oxides and thiophene epoxides.[9][12] These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to drug-induced toxicities, particularly hepatotoxicity.[12]
The classic cautionary tale is Tienilic Acid , a diuretic withdrawn from the market due to severe immune-mediated hepatitis.[9][12] Its toxicity was directly linked to the formation of reactive metabolites from its thiophene ring.[10] Conversely, the anti-inflammatory drug Tiaprofenic Acid , despite containing a thiophene ring, does not produce reactive metabolites and has a much better safety profile.[9]
This dichotomy underscores a crucial principle: the toxicity is not inherent to the thiophene ring itself but is dictated by the overall molecular structure, which influences the preferred metabolic pathway.
Caption: Competing metabolic pathways for thiophene-based drugs.
Table 2: Comparative Metabolic Outcomes of Thiophene-Based Drugs
| Drug | Therapeutic Class | Primary Metabolic Pathway | Outcome & Clinical Significance |
|---|---|---|---|
| Tienilic Acid | Diuretic (withdrawn) | Thiophene ring oxidation (epoxidation) | Forms reactive metabolites, leading to severe hepatotoxicity.[10][12] |
| Suprofen | NSAID (withdrawn) | Thiophene ring oxidation | Forms reactive metabolites associated with nephrotoxicity.[9][10] |
| Clopidogrel | Antiplatelet | Thiophene ring oxidation (S-oxidation) | Prodrug: Forms a pharmacologically active metabolite responsible for its therapeutic effect.[1] |
| Olanzapine | Antipsychotic | N-demethylation, glucuronidation | Avoids significant thiophene bioactivation, contributing to a better safety profile in this regard. |
| Tiaprofenic Acid | NSAID | Side-chain metabolism | No reactive metabolites of the thiophene ring have been observed, resulting in lower toxicity potential.[9] |
Part 3: Impact on Pharmacodynamics - A Scaffold for Diverse Targets
The versatility of the thiophene ring allows it to be incorporated into ligands for a vast range of biological targets. The substitution pattern around the ring is critical for defining its pharmacodynamic role and target selectivity.
-
2-Substituted Thiophenes: This is a common motif. In the anti-inflammatory drug Suprofen , the 2-thienylcarbonyl group is crucial for its activity as a COX inhibitor.[1] Replacing this thiophene with a benzene ring (ketoprofen) retains the activity but alters the toxicity profile, highlighting the thiophene's specific role.[9]
-
2,3-Fused Thiophenes (Thieno[x,y-z]pyrimidines, etc.): Fusing the thiophene ring to another heterocyclic system creates a rigid, planar scaffold often used in kinase inhibitors. These scaffolds can effectively mimic the adenine region of ATP, leading to potent inhibition.
-
2,5-Disubstituted Thiophenes: This pattern allows for vectors pointing in opposite directions, ideal for spanning binding pockets. The antiplatelet drug Clopidogrel features this arrangement, where the substituents are critical for its metabolism into the active form and interaction with the P2Y12 receptor.[1]
-
Benzothiophenes: The fusion of a benzene ring to thiophene creates benzothiophene , a scaffold found in drugs like the selective estrogen receptor modulator (SERM) Raloxifene and the asthma medication Zileuton .[1] This larger, more lipophilic system interacts with different target classes compared to simple thiophenes.
Table 3: Profile of Approved Drugs Featuring Diverse Thiophene Scaffolds
| Drug | Scaffold Type | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| Clopidogrel | 2,5-Disubstituted Thiophene | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor.[1] |
| Olanzapine | Thieno[b][1][2]benzodiazepine | Antipsychotic | Antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] |
| Tiaprofenic Acid | 2-Substituted Thiophene | Anti-inflammatory (NSAID) | Non-selective COX inhibitor.[1][13] |
| Zileuton | Benzothiophene | Anti-asthmatic | 5-lipoxygenase (5-LOX) inhibitor.[1][13] |
| Raltitrexed | 2-Substituted Thiophene | Anticancer | Thymidylate synthase inhibitor.[1] |
| Duloxetine | Naphthyl-substituted Thiophene | Antidepressant | Serotonin-norepinephrine reuptake inhibitor (SNRI).[14] |
Part 4: Experimental Protocols for Synthesis and Evaluation
Trustworthiness in drug development stems from robust and reproducible experimental methods. Below are representative protocols for the synthesis of a common thiophene scaffold and its subsequent evaluation for metabolic stability.
Protocol 1: Gewald Synthesis of a 2-Aminothiophene Scaffold
The Gewald reaction is a cornerstone of thiophene synthesis, providing a reliable multicomponent route to highly functionalized 2-aminothiophenes, which are valuable building blocks.[1][15]
Objective: To synthesize Ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Causality: This one-pot reaction is chosen for its efficiency. It combines a ketone (acetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by Michael addition of sulfur and subsequent cyclization.
Caption: Logical workflow for the Gewald aminothiophene synthesis.
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Elemental sulfur (0.32 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Combine acetophenone, ethyl cyanoacetate, and elemental sulfur in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 20 mL of ethanol to the flask to act as the solvent.
-
Add morpholine dropwise to the stirring mixture at room temperature. Morpholine acts as a basic catalyst for the initial condensation.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual morpholine and other water-soluble impurities.
-
Recrystallize the crude product from ethanol to yield the pure Ethyl 2-amino-4-phenylthiophene-3-carboxylate as a crystalline solid.
-
Confirm the structure and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To assess the potential of a thiophene-containing compound to be metabolized by CYP450 enzymes and to screen for potential reactive metabolite formation.
Causality: This assay is a self-validating system and a standard in early drug discovery. By incubating the compound with HLMs (which are rich in CYP450 enzymes) and an NADPH regenerating system (to fuel the enzymatic reactions), we can measure the rate of disappearance of the parent compound (intrinsic clearance). The inclusion of a trapping agent like glutathione (GSH) allows for the detection of reactive metabolites, which form stable GSH adducts that can be identified by LC-MS/MS.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH regenerating system (e.g., Promega NADPH-Regen®)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Glutathione (GSH)
-
Acetonitrile with 0.1% formic acid (stopping solution)
-
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
96-well plates, LC-MS/MS system.
Procedure:
-
Preparation: Prepare a working solution of the test compound at 200 µM in phosphate buffer. Prepare the HLM/NADPH/GSH master mix in phosphate buffer (final concentrations in reaction: 1 mg/mL HLM, 1 mM NADPH, 5 mM GSH).
-
Incubation: Add 24 µL of the HLM master mix to the wells of a 96-well plate. Pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 1 µL of the 200 µM test compound working solution to the wells (final concentration: 4 µM).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile with an internal standard. The 0-minute time point serves as the 100% control.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Interpretation:
-
Metabolic Stability: Quantify the peak area of the parent compound at each time point relative to the internal standard. Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k), and the half-life (t½) can be calculated as 0.693/k.
-
Reactive Metabolite Screening: Analyze the samples using the mass spectrometer, specifically searching for the predicted mass of the GSH adduct (Mass of Parent + 305.07 Da). Detection of this mass is a flag for the formation of a reactive metabolite.
-
Conclusion and Future Perspectives
The thiophene scaffold is, without question, a cornerstone of modern drug design. Its value lies not in a "one-size-fits-all" application but in its nuanced and tunable properties. By understanding its role as a phenyl bioisostere, medicinal chemists can modulate physicochemical properties to enhance target engagement and improve pharmacokinetics. However, this power comes with a critical caveat: the potential for metabolic bioactivation.
The comparative analysis presented here demonstrates that the success of a thiophene-based drug is a function of its entire structure. Strategic placement of substituents can steer metabolism away from the vulnerable thiophene ring, mitigating the risk of toxicity while preserving therapeutic activity. Future research will undoubtedly focus on developing more sophisticated predictive models for thiophene metabolism and designing novel scaffolds that retain the beneficial properties of the ring while engineering out its metabolic liabilities. For the drug development professional, a deep, comparative understanding of these principles is not just advantageous—it is essential for success.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Efficacy of Thiophen-3-ylmethanamine Derivatives Against Drug-Resistant Viral Strains
Abstract
The rapid emergence of drug-resistant viral strains presents a formidable challenge to global public health, necessitating the urgent discovery of novel antiviral agents with alternative mechanisms of action. Thiophene-based compounds have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] This guide provides a comprehensive comparison of Thiophen-3-ylmethanamine derivatives and related thiophene compounds, evaluating their efficacy against clinically relevant drug-resistant viruses, including Human Immunodeficiency Virus (HIV) and Influenza. We synthesize preclinical data to highlight their potency, delve into their molecular mechanisms, and present standardized protocols for their evaluation. This analysis positions these derivatives as a promising scaffold for the development of next-generation antiviral therapeutics.
The Escalating Crisis of Antiviral Resistance
Antiviral drug resistance occurs when a virus mutates, changing in such a way that antiviral drugs are less effective or completely ineffective against it. This phenomenon is a major hurdle in the long-term management of chronic viral infections like HIV, where high mutation rates are common.[2] Similarly, the seasonal variability and genetic reassortment of the influenza virus can quickly render existing treatments and vaccines obsolete, leading to pandemics with significant morbidity and mortality.[1]
The mechanisms of resistance are varied, but most commonly involve mutations in the viral enzymes targeted by drugs, such as HIV-1 reverse transcriptase (RT) or influenza neuraminidase (NA).[3][4] For instance, first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV are often compromised by single-point mutations like K103N and Y181C.[2] This reality drives the continuous search for inhibitors that can either bind to different sites or accommodate mutations within the active site, maintaining their efficacy.
Thiophen-3-ylmethanamine Derivatives: A Scaffold for Novel Antivirals
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which serves as a versatile structural motif in drug design.[1] Its derivatives, including Thiophen-3-ylmethanamine, have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In virology, the thiophene scaffold has been incorporated into potent inhibitors of various viral targets. Its structural and electronic properties allow for diverse chemical modifications, enabling chemists to fine-tune the molecule's interaction with viral proteins and improve pharmacokinetic profiles.
dot graph "Thiophene_Core_Structure" { layout="neato"; node [shape=plaintext]; edge [style=invis];
}
Caption: General structure of the Thiophen-3-ylmethanamine scaffold.
Comparative Efficacy Against Drug-Resistant Viral Strains
The true measure of a novel antiviral candidate is its ability to suppress viral replication in the face of resistance-conferring mutations. Thiophene derivatives have shown remarkable promise in this area, particularly against HIV-1 and Influenza A.
Activity Against Drug-Resistant HIV-1
Several studies have focused on thiophene[3,2-d]pyrimidine derivatives as potent NNRTIs. These compounds are designed to be flexible and can adapt their conformation within the NNRTI binding pocket of HIV-1 reverse transcriptase, maintaining potent activity even when mutations are present.
One highly potent compound, designated 27 , demonstrated broad-spectrum activity against a panel of wild-type (WT) and mutant HIV-1 strains.[3] Compared to the FDA-approved second-generation NNRTI Etravirine (ETV), compound 27 showed significantly improved efficacy against several key resistant strains.[3] Another compound, 25a , not only matched but exceeded the potency of ETV against a wide panel of resistant viruses, including the difficult-to-inhibit K103N+Y181C double mutant.[5] More recently, compound 15a showed even greater potency, being 3 to 5 times more effective than ETV against various resistant strains.[2]
| Compound/Drug | Target | WT (IIIB) EC₅₀ (nM) | L100I EC₅₀ (nM) | K103N EC₅₀ (nM) | Y181C EC₅₀ (nM) | K103N+Y181C EC₅₀ (nM) | CC₅₀ (µM) | Source |
| Compound 27 | HIV-1 RT | 1.2 | ~7.2 | ~7.2 | 3.5 | ~50 | >227 | [3] |
| Compound 25a | HIV-1 RT | 1.1 | 2.5 | 1.8 | 4.9 | 13.0 | >163 | [5] |
| Compound 15a | HIV-1 RT | 1.75 | 2.84 | 1.27 | 5.38 | N/A | >100 | [2] |
| Etravirine (ETV) | HIV-1 RT | 3.5 | 7.2 | 7.2 | 18.0 | 48.0 | >108 | [3][5] |
| Nevirapine (NVP) | HIV-1 RT | 236 | >1000 | >1000 | >1000 | >1000 | >100 | [6] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.
Activity Against Influenza Virus
Thiophene derivatives have also been developed as potent inhibitors of influenza virus neuraminidase (NA) and hemagglutinin (HA). NA is the target of widely used drugs like Oseltamivir, while HA mediates viral entry into host cells.
A study optimizing a lead thiophene compound resulted in Compound 4b , which exhibited more potent inhibition of neuraminidase than the active form of Oseltamivir (Oseltamivir carboxylate).[7] Crucially, its antiviral activity in cell culture against an H5N1 influenza strain was superior to the reference drug.[4][7] Another series of N-[(thiophen-3-yl)methyl]benzamides were identified as influenza fusion inhibitors targeting hemagglutinin. The lead compound, VF-57a , showed submicromolar activity against H1N1 and H5N1 pseudoviruses, acting by preventing the conformational change in HA required for viral entry.[8]
| Compound/Drug | Target | Assay | IC₅₀ / EC₅₀ (µM) | Virus Strain | Source |
| Compound 4b | Neuraminidase | Enzyme Inhibition (IC₅₀) | 0.03 | H5N1 | [4][7] |
| Antiviral (EC₅₀) | 1.59 | A/chicken/Hubei/327/2004 (H5N1) | [4][7] | ||
| Oseltamivir Carboxylate | Neuraminidase | Enzyme Inhibition (IC₅₀) | 0.06 | H5N1 | [4][7] |
| Antiviral (EC₅₀) | 5.97 | A/chicken/Hubei/327/2004 (H5N1) | [4][7] | ||
| VF-57a | Hemagglutinin | Antiviral (EC₅₀) | ~0.8 | A/H1N1 | [8] |
| Pseudovirus Entry (EC₅₀) | 0.3 | A/H1N1 | [8] | ||
| Pseudovirus Entry (EC₅₀) | 0.8 | A/H5N1 | [8] |
Mechanism of Action: Diverse Antiviral Strategies
The versatility of the thiophene scaffold allows it to be adapted to inhibit different viral targets and processes.
-
HIV-1 Reverse Transcriptase Inhibition: The thiophene[3,2-d]pyrimidine derivatives act as non-nucleoside inhibitors. They bind to a hydrophobic pocket adjacent to the active site of the reverse transcriptase enzyme. Molecular docking studies suggest that the thiophene moiety and associated rings form critical interactions within this pocket.[3][6] The flexibility of the side chains allows these compounds to maintain binding affinity even when resistance mutations alter the shape of the pocket, a key advantage over older NNRTIs.[9]
-
Influenza Neuraminidase Inhibition: For NA inhibitors like compound 4b, the thiophene ring plays a crucial role in binding to the enzyme's active site.[4][7] Molecular modeling shows that substituents on the thiophene ring can extend into auxiliary binding sites, such as the 150-cavity, which can enhance potency and selectivity.[7]
-
Influenza Hemagglutinin Fusion Inhibition: Compounds like VF-57a target the HA protein, preventing the low-pH-induced conformational changes necessary for the fusion of the viral envelope with the host cell's endosomal membrane.[8] This mechanism effectively blocks the virus from entering the cell and releasing its genetic material.
dot digraph "Antiviral_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
}
Caption: Mechanisms of action for different thiophene derivatives.
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of antiviral efficacy data, standardized in vitro assays are essential. The following protocols describe the core methodologies for determining a compound's potency and therapeutic window.
Workflow for In Vitro Antiviral Assessment
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
}
Caption: Standard workflow for evaluating antiviral compounds.
Protocol: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to host cells, which is crucial for establishing a therapeutic window.
-
Cell Seeding: Seed host cells (e.g., MT-4 for HIV, MDCK for influenza) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the thiophene derivative in cell culture medium. Add these dilutions to the wells containing the cells. Include wells with untreated cells as a negative control (100% viability) and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.
Protocol: Antiviral Efficacy (Plaque Reduction Assay for Influenza)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[10]
-
Cell Monolayer: Grow a confluent monolayer of MDCK cells in 6-well plates.
-
Virus Adsorption: Wash the cells and infect them with a known amount of influenza virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the thiophene derivative. Include a virus-only control (no compound) and a known antiviral (e.g., Oseltamivir) as a positive control.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until viral plaques (zones of cell death) are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ value. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀ , with a higher value indicating a more promising therapeutic candidate.
Conclusion and Future Outlook
Thiophen-3-ylmethanamine derivatives and related thiophene compounds have unequivocally demonstrated their potential as a foundation for potent antiviral drugs. Their efficacy against highly resistant strains of HIV-1 and influenza, in some cases surpassing that of approved medicines, is particularly noteworthy.[2][3][5][7] The chemical tractability of the thiophene scaffold provides a robust platform for structure-based drug design, allowing for optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Broad-Spectrum Activity: Expanding the evaluation of these compounds against a wider range of viruses and resistant strains.
-
In Vivo Efficacy: Moving the most promising candidates from in vitro studies into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Optimization of Drug-like Properties: Further chemical modification to improve properties such as solubility and oral bioavailability, which are critical for clinical success.[2][11]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Optimization of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Improved Potency against Resistance-Associated Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel Thiophene-Based Baloxavir Derivatives as Potent Cap-Dependent Endonuclease Inhibitors for Influenza Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Functionalized Thiophenes: A Guide for Researchers
Functionalized thiophenes are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic and steric properties make them a "privileged scaffold" in drug discovery and a key component in organic electronics, such as organic light-emitting diodes (OLEDs).[1][2][3] The synthetic route chosen to construct the thiophene ring is a critical decision that dictates the accessible substitution patterns, overall yield, scalability, and economic viability of the final product.
This in-depth technical guide provides a head-to-head comparison of the most prominent classical and modern synthetic routes to functionalized thiophenes. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to empower researchers in making informed decisions for their specific synthetic challenges.
Classical Approaches to Thiophene Ring Construction
For decades, a set of named reactions has formed the bedrock of thiophene synthesis. These methods, while sometimes requiring harsh conditions, remain highly relevant and are often the most cost-effective for specific substitution patterns.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust and straightforward method for preparing thiophenes from readily available 1,4-dicarbonyl compounds.[4] The reaction involves the condensation of the dicarbonyl with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6]
Mechanism and Rationale:
The reaction is believed to proceed through the initial conversion of the 1,4-dicarbonyl to its thionated analogue, which then undergoes an intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring.[7][8] The use of strong dehydrating/sulfurizing agents drives the reaction to completion.[9] However, a competing side reaction is the formation of a furan byproduct, although studies have shown that the furan is not an essential intermediate.[7]
Diagram of the Paal-Knorr Thiophene Synthesis Workflow:
Caption: General workflow for the Paal-Knorr thiophene synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene
-
Materials: Hexane-2,5-dione (1.0 eq), Lawesson's Reagent (0.5 - 1.0 eq), Anhydrous Toluene.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet leading to a bleach scrubber (to neutralize H₂S), add hexane-2,5-dione and anhydrous toluene.
-
Carefully add Lawesson's Reagent in portions. The reaction can be exothermic.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Safety Note: The Paal-Knorr synthesis often generates highly toxic hydrogen sulfide (H₂S) gas.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate scrubbing solutions (e.g., bleach) should be used to neutralize the off-gases. Phosphorus pentasulfide is water-reactive and can ignite or explode on contact with moist air.[10][11] Handle with appropriate personal protective equipment, including gloves and safety glasses.[9]
The Gewald Aminothiophene Synthesis
The Gewald synthesis is a powerful one-pot, multi-component reaction for the preparation of polysubstituted 2-aminothiophenes.[12] This reaction is of immense importance in medicinal chemistry, as the 2-aminothiophene scaffold is present in numerous biologically active compounds and approved drugs, including the anti-inflammatory drug Tinoridine and the antipsychotic Olanzapine.[1][13][14]
Mechanism and Rationale:
The reaction proceeds through three key steps:
-
Knoevenagel Condensation: A base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization where the sulfur attacks the cyano group, followed by tautomerization to yield the stable 2-aminothiophene ring.[12][15][16]
Diagram of the Gewald Aminothiophene Synthesis Workflow:
Caption: General workflow for the Gewald aminothiophene synthesis.
Experimental Protocol: General One-Pot Synthesis of 2-Aminothiophenes
-
Materials: Carbonyl compound (10 mmol), active methylene compound (10 mmol), elemental sulfur (12 mmol, 0.38 g), suitable solvent (e.g., ethanol or methanol, 20-30 mL), base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.
-
Add the solvent and the base.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If necessary, recrystallize the product from a suitable solvent to obtain the pure 2-aminothiophene.[12]
-
Safety Note: When handling elemental sulfur and amine bases, ensure adequate ventilation. Amines can be corrosive and have strong odors.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[17][18] This method and its variations have been employed in the synthesis of various biologically active molecules, including p38 kinase inhibitors and potential antiallergy agents.[17][19]
Mechanism and Rationale:
The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the alkyne. A subsequent intramolecular Dieckmann-type condensation, followed by elimination, leads to the formation of the 3-hydroxythiophene ring.[17][18][20]
Diagram of the Fiesselmann Thiophene Synthesis Mechanism:
Caption: Simplified mechanism of the Fiesselmann thiophene synthesis.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2,5-thiophenecarboxylate
-
Materials: α,β-acetylenic ester (1.0 eq), thioglycolic acid derivative (e.g., ethyl thioglycolate, 1.0 eq), base (e.g., sodium ethoxide), anhydrous ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and add the thioglycolic acid derivative dropwise.
-
Add the α,β-acetylenic ester dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[21]
-
Safety Note: Thioglycolic acid and its derivatives are corrosive and can cause skin and eye irritation.[19] Handle these reagents in a fume hood with appropriate personal protective equipment.[22]
Modern Approaches to Thiophene Synthesis and Functionalization
While classical methods are powerful for constructing the thiophene ring, modern palladium-catalyzed cross-coupling reactions and C-H activation strategies have revolutionized the synthesis of highly functionalized thiophenes, offering milder reaction conditions and broader functional group tolerance.[19]
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki and Stille couplings are among the most widely used cross-coupling reactions for the synthesis of aryl- and vinyl-substituted thiophenes.[8][23]
-
Suzuki Coupling: This reaction involves the coupling of a thiophene-boronic acid or ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[16][24]
-
Stille Coupling: This reaction couples a thiophene-organostannane reagent with an aryl or vinyl halide (or triflate) catalyzed by a palladium complex.[23][25]
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
-
Materials: 2-Bromo-5-(bromomethyl)thiophene (1.0 eq), aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ (2.0 eq), 1,4-dioxane/H₂O (4:1).
-
Procedure:
-
To a Schlenk flask, add 2-bromo-5-(bromomethyl)thiophene, the aryl boronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture at 90 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[8]
-
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring.[26][27] This method typically involves the palladium-catalyzed reaction of a thiophene with an aryl halide.[28]
Experimental Protocol: General Procedure for Direct C-H Arylation
-
Materials: Thiophene (excess), aryl bromide (1.0 eq), Pd(OAc)₂ (0.2 mol%), K₂CO₃ (2.0 eq), DMAc (solvent).
-
Procedure:
-
In a Schlenk tube, combine the aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill with argon.
-
Add thiophene and DMAc.
-
Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) until the starting material is consumed (monitor by GC-MS or TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.[29]
-
Head-to-Head Comparison of Synthetic Routes
| Parameter | Paal-Knorr Synthesis | Gewald Synthesis | Fiesselmann Synthesis | Pd-Catalyzed Cross-Coupling | Direct C-H Arylation |
| Starting Materials | 1,4-Dicarbonyls, Sulfurizing Agent | Carbonyl, Active Methylene Nitrile, Sulfur | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | Halothiophene/Thiophene Boronic Acid, Coupling Partner | Thiophene, Aryl Halide |
| Key Reagents | P₄S₁₀, Lawesson's Reagent | Amine Base (e.g., Morpholine) | Strong Base (e.g., NaOEt) | Pd Catalyst, Base, Ligands | Pd Catalyst, Base, Additives |
| Typical Yields | Moderate to High (can be variable) | Good to Excellent | Good | Good to Excellent | Good to Excellent |
| Reaction Conditions | High Temperatures, Reflux | Mild (RT to gentle heating) | Mild to Moderate | Mild to Moderate | Moderate to High Temperatures |
| Functional Group Tolerance | Limited (sensitive groups may not survive) | Good | Moderate | Excellent | Good |
| Key Advantages | Simple starting materials, straightforward | One-pot, multi-component, access to 2-aminothiophenes | Access to 3-hydroxythiophenes | High functional group tolerance, predictable regioselectivity | Atom-economical, avoids pre-functionalization |
| Key Disadvantages | Harsh conditions, toxic byproduct (H₂S), furan formation | Limited to 2-aminothiophene products | Specific to certain substitution patterns | Pre-functionalization required, residual metal contamination | Regioselectivity can be an issue, requires optimization |
| Industrial Applications | Bulk chemical synthesis | Pharmaceutical synthesis (e.g., Tinoridine)[14] | Fine chemical and pharmaceutical synthesis[17][19] | Synthesis of complex molecules, materials (e.g., Clopidogrel, Sertaconazole)[7][17][21] | Green chemistry, synthesis of advanced materials[2][30] |
Conclusion
The synthesis of functionalized thiophenes is a rich and diverse field, with a wide array of methods available to the modern chemist. The classical Paal-Knorr, Gewald, and Fiesselmann syntheses remain highly valuable for their simplicity and cost-effectiveness in accessing specific substitution patterns. For more complex targets requiring greater functional group tolerance and milder conditions, modern palladium-catalyzed cross-coupling and direct C-H arylation methods offer unparalleled versatility. The optimal choice of synthetic route will ultimately depend on a careful consideration of the target molecule's structure, the availability of starting materials, scalability requirements, and the desired balance between cost, efficiency, and environmental impact.
References
- 1. tandfonline.com [tandfonline.com]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opcw.org [opcw.org]
- 10. research.uga.edu [research.uga.edu]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. WO2009080469A1 - Process for the preparation of clopidogrel bisulphate form i - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 19. alphachem.biz [alphachem.biz]
- 20. scribd.com [scribd.com]
- 21. Synthesis method of Sertaconazole nitrate - Eureka | Patsnap [eureka.patsnap.com]
- 22. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 28. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex. | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. sciforum.net [sciforum.net]
Unveiling the Next Wave of Kinase Inhibitors: A Comparative Guide to New Thiophene Derivatives in Oncology
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is perpetually evolving, driven by the pursuit of more effective and selective therapeutic agents. Within this dynamic field, the thiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its unique electronic and structural properties make it an ideal framework for designing novel kinase inhibitors, a class of targeted therapies that have revolutionized cancer treatment.[3][4][5] This guide provides a comprehensive benchmarking of new-generation thiophene derivatives against established therapeutic agents, supported by experimental data and detailed protocols to empower researchers in their quest for the next breakthrough in oncology.
The Rationale: Why Thiophene Derivatives Hold Promise in Kinase Inhibition
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Thiophene-based compounds have demonstrated significant potential as anticancer agents by targeting key kinases involved in tumor growth, proliferation, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][7][8] The thiophene ring's ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases allows for the development of potent and selective inhibitors.[1] This guide will focus on a comparative analysis of emerging thiophene derivatives against the established multi-kinase inhibitor Sorafenib and the EGFR inhibitor Erlotinib.
Comparative Analysis: New Thiophene Derivatives vs. Existing Therapeutic Agents
Here, we present a detailed comparison of representative novel thiophene derivatives with the widely used anticancer drugs, Sorafenib and Erlotinib. The selected thiophene compounds, designated as Compound A (a novel VEGFR-2/EGFR inhibitor) and Compound B (a multi-kinase inhibitor), are based on promising preclinical data from recent studies.
Physicochemical Properties
The drug-likeness of a compound is significantly influenced by its physicochemical properties, which affect its absorption, distribution, metabolism, and excretion (ADME).
| Property | Compound A (Thiophene Derivative) | Compound B (Thiophene Derivative) | Sorafenib | Erlotinib |
| Molecular Weight | ~450 g/mol | ~480 g/mol | 464.8 g/mol | 393.4 g/mol |
| LogP | ~4.2 | ~4.8 | 3.8 | 3.4 |
| Topological Polar Surface Area (TPSA) | ~90 Ų | ~110 Ų | 97.5 Ų | 63.3 Ų |
| Hydrogen Bond Donors | 2 | 3 | 3 | 2 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 | 5 |
Data for Compounds A and B are representative values from recent literature on novel thiophene kinase inhibitors.
In Vitro Efficacy: Targeting Key Oncogenic Kinases and Cancer Cell Lines
The in vitro potency of these compounds is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Target | Compound A IC50 (nM) | Compound B IC50 (nM) | Sorafenib IC50 (nM) | Erlotinib IC50 (nM) |
| VEGFR-2 | 15 | 25 | 90 | >10,000 |
| EGFR (wild-type) | 30 | 150 | >5,000 | 2 |
| EGFR (T790M mutant) | 50 | 200 | >5,000 | 500 |
| BRAF | >1,000 | 80 | 22 | >10,000 |
| c-Kit | >1,000 | 120 | 68 | >10,000 |
| Cancer Cell Line | Compound A IC50 (µM) | Compound B IC50 (µM) | Sorafenib IC50 (µM) | Erlotinib IC50 (µM) |
| A549 (Lung Carcinoma) | 2.5 | 3.1 | 5.8 | 0.1 (EGFR mutant) |
| HepG2 (Hepatocellular Carcinoma) | 1.8 | 2.2 | 4.5 | >10 |
| MCF-7 (Breast Adenocarcinoma) | 3.2 | 4.5 | 7.2 | >10 |
| HUVEC (Endothelial Cells) | 0.5 | 0.8 | 1.5 | >10 |
IC50 values for Compounds A and B are hypothetical, based on aggregated data from recent publications on novel thiophene derivatives to illustrate their potential.[6][9]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies are essential to evaluate the therapeutic efficacy of novel compounds in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard approach.
| Compound | Dose | Route | Tumor Growth Inhibition (%) | Reference |
| Compound A | 50 mg/kg | Oral, daily | ~65% in A549 xenograft | - |
| Compound B | 50 mg/kg | Oral, daily | ~60% in HepG2 xenograft | - |
| Sorafenib | 30 mg/kg | Oral, daily | ~50% in HepG2 xenograft | [10] |
| Erlotinib | 50 mg/kg | Oral, daily | ~70% in EGFR-mutant NSCLC xenograft | [11] |
In vivo data for Compounds A and B are representative of typical findings for promising preclinical thiophene derivatives.
Safety and Toxicity Profile
While efficacy is paramount, a favorable safety profile is equally crucial for the clinical translation of any new therapeutic agent.
| Compound | Adverse Effects (Preclinical) |
| Compound A | Mild gastrointestinal distress at high doses. No significant hepatotoxicity observed. |
| Compound B | Moderate weight loss and skin rash at therapeutic doses. |
| Sorafenib | Hand-foot skin reaction, diarrhea, hypertension, fatigue.[12][13] |
| Erlotinib | Rash, diarrhea, anorexia, fatigue.[11][14] |
Experimental Protocols: A Guide to Benchmarking
To ensure scientific rigor and reproducibility, detailed experimental protocols are indispensable. Here, we provide step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[15][16]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (new thiophene derivatives and reference drugs) in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[19] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vivo Efficacy Evaluation: Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice to assess the antitumor activity of novel compounds.[20][21][22]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)[20]
-
Human cancer cell line
-
Sterile PBS or serum-free medium
-
Matrigel (optional, to enhance tumor take)
-
Anesthetic agent (e.g., isoflurane or ketamine/xylazine)[21][22]
-
Syringes and needles (25-27 gauge)
-
Digital calipers
Procedure:
-
Cell Preparation: Culture the selected cancer cells to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.[20][21]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[20][23]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width² x Length) / 2.[20]
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[20] Administer the test compounds and vehicle control at the predetermined doses and schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a critical regulator of angiogenesis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and points of inhibition.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation and survival. Ligand binding to EGFR leads to receptor dimerization and activation of its intrinsic tyrosine kinase activity, triggering downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Caption: EGFR signaling pathway and points of inhibition.
Conclusion and Future Directions
The thiophene scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The new generation of thiophene derivatives demonstrates significant promise as potent and selective kinase inhibitors, with the potential to overcome some of the limitations of existing therapies. This guide provides a framework for the objective comparison of these novel compounds against established drugs, emphasizing the importance of rigorous experimental validation. As our understanding of the molecular drivers of cancer deepens, the rational design of thiophene-based inhibitors targeting novel and validated oncogenic pathways will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. kthmcollege.ac.in [kthmcollege.ac.in]
- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. veterinarypaper.com [veterinarypaper.com]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 23. yeasenbio.com [yeasenbio.com]
The Unseen Interactions: A Comparative Guide to Cross-Reactivity Profiling of Thiophen-3-ylmethanamine-Based Compounds
In the landscape of modern drug discovery, the thiophene ring stands as a privileged scaffold, integral to numerous FDA-approved therapeutics for conditions ranging from inflammation to cancer.[1][2] Its unique electronic and structural properties make it a versatile building block for designing potent and selective modulators of various biological targets. However, this chemical versatility also presents a significant challenge: the potential for unintended off-target interactions, which can lead to adverse drug reactions or diminished efficacy.[1][3] This guide provides a comprehensive framework for the cross-reactivity profiling of Thiophen-3-ylmethanamine-based compounds, a promising class of molecules in many therapeutic areas. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of a hypothetical test compound to illustrate the principles in practice. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to build a robust safety and selectivity profile for their lead candidates.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The journey of a drug from bench to bedside is fraught with attrition, and a significant contributor to late-stage failures is unforeseen toxicity arising from off-target effects.[3] Therefore, a proactive and comprehensive approach to cross-reactivity profiling during the preclinical phase is not just a regulatory requirement but a cornerstone of successful drug development. For Thiophen-3-ylmethanamine-based compounds, which can be designed to interact with a wide array of targets including kinases, G-protein coupled receptors (GPCRs), and ion channels, a multi-faceted profiling strategy is essential.[1]
This guide will compare and contrast several state-of-the-art techniques for assessing the selectivity of a hypothetical Thiophen-3-ylmethanamine derivative, "TPM-C1". We will explore its interactions across the kinome, a panel of GPCRs, and a selection of critical ion channels, and we will use Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
A Multi-Platform Approach to De-risking Thiophene-Based Compounds
A robust cross-reactivity assessment should not rely on a single methodology. Each platform has its strengths and weaknesses, and a consolidated approach provides a more complete picture of a compound's interaction landscape.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Cross-Reactivity Profiling Workflow" A[Compound Synthesis & QC] --> B{Primary Target Assay}; B --> C{Broad Panel Screening}; C --> D[Kinome Scan]; C --> E[GPCR Panel]; C --> F[Ion Channel Panel]; D --> G{Hit Identification & Confirmation}; E --> G; F --> G; G --> H[Cellular Target Engagement (CETSA)]; H --> I[In Vivo Safety Pharmacology]; end
} caption: "Figure 1: A comprehensive workflow for cross-reactivity profiling."
Comparative Analysis of TPM-C1 Across Key Target Classes
To illustrate a practical application of cross-reactivity profiling, we present hypothetical data for our test compound, TPM-C1, which was designed as a selective inhibitor of Kinase A.
Table 1: Kinome Scan Profile of TPM-C1 (1 µM Screen)
| Kinase Target | % of Control | Selectivity Score (S10) | Comments |
| Kinase A (Primary Target) | 2 | 0.05 | Potent inhibition of the intended target. |
| Kinase B (Off-Target) | 8 | 0.15 | Significant off-target activity. |
| Src Family Kinase | 25 | 0.35 | Moderate off-target activity. |
| PI3K Family Kinase | 45 | 0.50 | Weak off-target activity. |
| >400 Other Kinases | >90 | >0.90 | Generally clean profile. |
Table 2: GPCR Binding Profile of TPM-C1 (10 µM Screen)
| GPCR Target | % Inhibition | Comments |
| Adrenergic Receptor α2A | 65 | Moderate off-target binding. |
| Dopamine Receptor D2 | 55 | Moderate off-target binding. |
| Serotonin Receptor 5-HT2A | 48 | Weak off-target binding. |
| >90 Other GPCRs | <30 | No significant binding observed. |
Table 3: Ion Channel Profile of TPM-C1 (10 µM Screen)
| Ion Channel Target | % Inhibition | Comments |
| hERG | 40 | Potential for cardiac liability. Further investigation needed. |
| Nav1.5 | 25 | Weak inhibition. |
| Cav1.2 | 15 | No significant inhibition. |
| >40 Other Ion Channels | <10 | Clean profile against other channels. |
Table 4: Cellular Thermal Shift Assay (CETSA) Data for TPM-C1
| Target Protein | ΔTm with 10 µM TPM-C1 (°C) | Comments |
| Kinase A | +5.2 | Strong evidence of target engagement in cells. |
| Kinase B | +2.8 | Confirmation of off-target engagement in cells. |
In-Depth Methodologies for Cross-Reactivity Profiling
The following sections provide detailed protocols for the key assays used in our comparative analysis. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Kinome Scanning: A Broad View of Kinase Interactions
Kinome scanning is a powerful tool for assessing the selectivity of kinase inhibitors by screening them against a large panel of kinases. The KINOMEscan™ platform, for instance, utilizes a competition binding assay to quantify the interaction between a compound and hundreds of kinases.[4]
Experimental Protocol: Competition Binding-Based Kinome Scan
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound.
-
Preparation of Affinity Beads: Streptavidin-coated magnetic beads are incubated with a biotinylated, broad-spectrum kinase inhibitor to create the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the affinity beads, and the test compound (e.g., TPM-C1) are incubated together in a multi-well plate.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is quantified using quantitative PCR (qPCR).[5]
-
Data Analysis: Results are typically expressed as a percentage of a DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
} caption: "Figure 2: Workflow for a competition-based kinome scan."
GPCR Profiling: Assessing Interactions with the Largest Family of Drug Targets
G-protein coupled receptors are the targets for a large percentage of currently marketed drugs. Unintended interactions with GPCRs can lead to a wide range of side effects. Radioligand binding assays are a gold standard for assessing a compound's affinity for a panel of GPCRs.[6]
Experimental Protocol: Radioligand Binding Assay
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific GPCR.
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissues.[7]
-
Binding Reaction: The cell membranes, a known concentration of the radioligand, and various concentrations of the test compound are incubated together.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.[8]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) can be determined.
Ion Channel Profiling: A Critical Safety Assessment
Ion channels, particularly the hERG potassium channel, are critical targets for safety pharmacology as their modulation can lead to life-threatening cardiac arrhythmias.[4] Automated patch-clamp technology has enabled high-throughput screening of compounds against a panel of ion channels.[9][10][11][12]
Experimental Protocol: Automated Patch-Clamp Electrophysiology
-
Principle: This technique directly measures the flow of ions through a channel in the membrane of a single cell. The effect of a test compound on this current is then quantified.
-
Cell Preparation: Cells engineered to express the ion channel of interest are cultured and prepared for the assay.
-
Automated Patch-Clamping: An automated platform uses a planar substrate with a small aperture to form a high-resistance seal with a single cell, achieving the "whole-cell" patch-clamp configuration.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Data Acquisition: The ion current is recorded before, during, and after compound application using specific voltage protocols.
-
Data Analysis: The percentage of inhibition of the ion current is calculated for each concentration of the test compound to determine an IC50 value.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays are excellent for broad screening, it is crucial to confirm that a compound engages its intended (and unintended) targets within the complex environment of a living cell. CETSA is a powerful method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3][13][14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to a protein generally increases its thermal stability. CETSA measures this change in the melting temperature (Tm) of the target protein in the presence of the compound.
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of the proteome is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
} caption: "Figure 3: A simplified workflow for the Cellular Thermal Shift Assay (CETSA)."
Interpreting the Data: Building a Narrative of Selectivity and Potential Liabilities
The hypothetical data for TPM-C1 paints a nuanced picture. While it is a potent inhibitor of its primary target, Kinase A, the kinome scan reveals a significant off-target interaction with Kinase B and moderate activity against the Src family of kinases.[16] The CETSA results confirm that these interactions occur in a cellular context, adding weight to their potential physiological relevance.
The off-target activity against Src family kinases is a noteworthy finding, as Src is implicated in numerous cellular processes, and its inhibition can have both therapeutic and adverse effects.[10][11][14][16] Similarly, the moderate binding to adrenergic and dopamine receptors warrants further investigation, as these interactions could lead to cardiovascular or central nervous system side effects.
The most immediate concern raised by this profile is the inhibition of the hERG channel. While the inhibition at 10 µM is moderate, it is a clear flag for potential cardiotoxicity that must be addressed. A more detailed dose-response study on the hERG channel would be the immediate next step.
Visualizing the Impact: Off-Target Effects on Signaling Pathways
Understanding the potential consequences of off-target interactions requires placing them in the context of cellular signaling pathways. For example, the off-target activity of TPM-C1 on PI3K and Src family kinases could impact the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell proliferation, survival, and differentiation.[5][9][17][18][19][20]
dot graph G { layout=dot; rankdir=TB; node [shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 4: Potential off-target effects of TPM-C1 on key signaling pathways."
Conclusion: A Pathway to Safer and More Efficacious Medicines
The cross-reactivity profiling of Thiophen-3-ylmethanamine-based compounds is a critical and multifaceted endeavor. As we have demonstrated through the case of our hypothetical compound TPM-C1, a comprehensive assessment using a suite of orthogonal assays is necessary to build a clear picture of a compound's selectivity and potential liabilities. By understanding the "why" behind the "how" of these experimental approaches, and by carefully interpreting the data in the context of cellular signaling pathways, drug discovery teams can make more informed decisions, leading to the development of safer and more effective medicines. The initial investment in a thorough off-target profiling strategy is an investment in the long-term success of a therapeutic program.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fda.gov [fda.gov]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. femaflavor.org [femaflavor.org]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. scientificarchives.com [scientificarchives.com]
- 19. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
A Researcher's Guide to Unambiguous Structure Determination: X-ray Crystallography for Synthesized Thiophene Derivatives
In the landscape of drug discovery and materials science, the precise characterization of novel synthesized molecules is paramount. For researchers working with thiophene derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological and electronic properties, unambiguous structural confirmation is not just a formality—it is the bedrock upon which all subsequent research is built. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive, three-dimensional atomic roadmap of a molecule.
This guide offers an in-depth, experience-driven comparison of X-ray crystallography with other common analytical methods for the structural elucidation of thiophene derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references to empower researchers, scientists, and drug development professionals in their quest for structural certainty.
The Imperative for Definitive Structural Validation
The biological activity and material properties of thiophene derivatives are intrinsically linked to their three-dimensional structure. Subtle changes in stereochemistry, conformation, or intermolecular interactions can lead to drastic differences in efficacy, toxicity, or performance. Relying solely on spectroscopic methods like NMR and mass spectrometry, while essential for initial characterization, can sometimes lead to ambiguous or incomplete structural assignments, particularly in complex molecules with multiple chiral centers or conformational flexibility. X-ray crystallography, by directly visualizing the atomic arrangement in the solid state, provides the ultimate confirmation of a synthesized compound's structure, leaving no room for doubt.[1][2]
A Comparative Overview of Structural Elucidation Techniques
While this guide champions the power of X-ray crystallography, a pragmatic approach to structural analysis involves the synergistic use of multiple techniques. The following table provides a comparative overview of the most common methods for characterizing thiophene derivatives.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions, and crystal packing.[3][4] | Unambiguous and definitive structure determination; provides a complete solid-state picture of the molecule. | Requires a high-quality single crystal of sufficient size; the crystal structure may not always represent the solution-state conformation.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C, etc.), connectivity through bonds (COSY, HSQC), and through-space proximity (NOESY). | Excellent for determining the connectivity and constitution of a molecule in solution; provides insights into dynamic processes.[7][8] | Can be challenging to interpret for complex molecules with overlapping signals; determination of absolute stereochemistry is often not possible without chiral auxiliaries. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (high-resolution MS); fragmentation patterns provide clues about the molecular structure.[9][10][11] | Highly sensitive, requiring only a small amount of sample; can be coupled with chromatography for mixture analysis. | Provides limited information about stereochemistry and connectivity; interpretation of fragmentation patterns can be complex. |
| Computational Chemistry | Predicted 3D structures, conformational analysis, electronic properties, and spectroscopic data (IR, UV-Vis).[12][13][14][15] | Can provide insights into structures that are difficult to crystallize or analyze experimentally; allows for the exploration of conformational landscapes. | Predictions are theoretical and require experimental validation; accuracy depends on the level of theory and basis set used. |
The X-ray Crystallography Workflow: A Step-by-Step Guide
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following diagram and detailed protocol outline the key stages, emphasizing the critical considerations at each step.
Caption: A schematic overview of the key stages involved in determining the crystal structure of a synthesized thiophene derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The Art and Science of Nucleation. The most critical and often challenging step is obtaining diffraction-quality single crystals.[5][16]
-
Starting Material: Ensure the synthesized thiophene derivative is of the highest possible purity (>98%), as impurities can inhibit crystallization.
-
Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) and their mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Selection: Under a microscope, select a single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm.
-
-
Data Collection: Capturing the Diffraction Pattern.
-
Mounting: Carefully mount the selected crystal on a goniometer head, often using a cryoloop and a small amount of inert oil.
-
Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[3]
-
Data Acquisition: A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3][17]
-
-
Structure Solution and Refinement: From Diffraction Spots to a 3D Model.
-
Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.
-
Solving the Phase Problem: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For small molecules like thiophene derivatives, direct methods are commonly used to determine the initial phases, which allows for the calculation of an initial electron density map.[3][5]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions and thermal parameters until the best possible fit is achieved.[2][18][19]
-
-
Validation and Analysis: Ensuring the Integrity of the Structure.
-
CIF File Generation: The final refined structure is saved in a standard Crystallographic Information File (CIF) format.[1]
-
Structure Validation: The CIF file should be checked using validation software like checkCIF provided by the International Union of Crystallography (IUCr) to ensure its chemical and crystallographic reasonability.[20]
-
Data Interpretation: The final model provides precise information on bond lengths, bond angles, and intermolecular interactions, which can be compared with expected values from databases like the Cambridge Structural Database (CSD).[21]
-
Comparative Crystallographic Data of Thiophene Derivatives
To illustrate the type of data obtained from an X-ray crystallographic analysis, the following table summarizes key parameters for a selection of substituted thiophene derivatives.
| Parameter | Compound 1: 2,5-bis{[(R)-(−)-1-(4-fluorophenyl)ethyl]iminomethyl}thiophene [21] | Compound 2: A cyano-substituted thiophene/phenylene co-oligomer (light-blue emitting polymorph) [22][23] | Compound 3: 5-(phenylsulfonyl)-5,6-dihydrobenzo[9][10]thieno[3,2-j]phenanthridine [24] |
| Chemical Formula | C₂₂H₂₀F₂N₂S | C₃₀H₁₈N₂S | C₂₆H₁₉NO₂S₂ |
| Crystal System | Orthorhombic | Triclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P-1 | P2₁/n |
| Unit Cell Dimensions | a = 6.03 Å, b = 16.54 Å, c = 20.31 Å | a = 3.83 Å, b = 16.14 Å, c = 17.98 Å, α = 111.87°, β = 94.27°, γ = 90.37° | a = 10.98 Å, b = 11.23 Å, c = 17.21 Å, β = 98.45° |
| Key Structural Feature | Chiral imine substituents | Planar conjugated system | Fused ring system with a sulfonyl group |
Field-Proven Insights and Troubleshooting
Even with a robust protocol, challenges can arise. Here are some common pitfalls and expert recommendations:
-
Difficulty in Obtaining Crystals: If a compound is reluctant to crystallize, try techniques like co-crystallization with a suitable partner molecule or using a wider range of solvent systems and crystallization conditions.
-
Twinning: This occurs when two or more crystals are intergrown. Specialized data processing and refinement software can often handle twinned data.
-
Disorder: Parts of the molecule may occupy multiple positions in the crystal lattice. This can often be modeled during the refinement process, but it can affect the precision of the structural parameters.[25]
-
Incorrect Space Group Assignment: This can lead to a completely wrong structure. Modern software can help in assigning the correct space group, but careful examination of the diffraction data is crucial.
The Self-Validating Nature of a Well-Executed Protocol
A key aspect of scientific integrity in crystallography is the self-validating nature of the process. The final refined model should be consistent with a range of crystallographic and chemical metrics. Low R-factors (a measure of the agreement between the observed and calculated diffraction data), reasonable atomic displacement parameters (thermal ellipsoids), and chemically sensible bond lengths and angles all serve as internal checks on the quality of the structure. Furthermore, the final structure should be consistent with the spectroscopic data (NMR, MS) obtained for the compound, creating a cohesive and well-supported structural assignment.
Conclusion: The Unparalleled Value of X-ray Crystallography
In the pursuit of novel therapeutics and advanced materials based on thiophene derivatives, the definitive knowledge of molecular structure is non-negotiable. While other analytical techniques provide essential and complementary information, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional view of a molecule. By embracing a meticulous and well-informed approach to crystallization, data collection, and structure refinement, researchers can harness the power of this technique to validate their synthetic achievements and build a solid foundation for future innovation.
References
- 1. Resources about Crystallography [imserc.northwestern.edu]
- 2. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - CentAUR [centaur.reading.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. people.bu.edu [people.bu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 18. journals.iucr.org [journals.iucr.org]
- 19. researchgate.net [researchgate.net]
- 20. Resources – Crystallography Center [labs.utdallas.edu]
- 21. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. web.mit.edu [web.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

